4-(2-Bromophenyl)oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-bromophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-5-12-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVPRFQLCUJXQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=COC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590093 | |
| Record name | 4-(2-Bromophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850349-06-3 | |
| Record name | 4-(2-Bromophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 4-(2-Bromophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(2-Bromophenyl)oxazole is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure combines the biologically relevant oxazole scaffold with a strategically placed bromine atom, rendering it an ideal substrate for further molecular elaboration via cross-coupling reactions. This guide provides a comprehensive overview of the principal synthetic routes to this compound, focusing on the Van Leusen and Robinson-Gabriel methodologies. We delve into the mechanistic underpinnings of these reactions, offer detailed, field-tested protocols, and present a summary of the compound's key physicochemical and spectroscopic properties. Furthermore, this document explores the compound's reactivity, highlighting its utility as a versatile intermediate for the construction of complex molecular architectures, particularly biaryl structures prevalent in pharmacologically active agents.
Introduction: The Strategic Value of the Oxazole Scaffold
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. It is considered a "privileged scaffold" in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The stability of the oxazole ring, coupled with its ability to engage in hydrogen bonding and other non-covalent interactions, makes it a valuable component in the design of novel therapeutics.[2]
The introduction of a 2-bromophenyl substituent at the 4-position of the oxazole ring creates a molecule, this compound (CAS No. 850349-06-3), with enhanced synthetic utility.[4] The carbon-bromine bond serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile construction of carbon-carbon bonds and the synthesis of diverse libraries of biaryl oxazole derivatives for drug discovery screening.[2][4]
Core Synthetic Strategies and Mechanistic Insights
The construction of the 4-substituted oxazole ring is primarily achieved through a few robust and well-established synthetic methodologies. The Van Leusen oxazole synthesis is particularly effective for preparing 4-substituted oxazoles from aldehydes.
The Van Leusen Oxazole Synthesis
The Van Leusen reaction is a powerful method for synthesizing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5][6] This reaction is prized for its operational simplicity and broad substrate scope.[7]
Causality and Mechanism: The reaction proceeds via a base-mediated cycloaddition.[7]
-
Deprotonation: A base, typically potassium carbonate, deprotonates the acidic methylene group of TosMIC, generating a nucleophilic anion.
-
Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde.
-
Cyclization: The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization, attacking the isocyanide carbon to form a five-membered oxazoline intermediate.[6]
-
Elimination: Tautomerization followed by the elimination of p-toluenesulfinic acid (TosH) and a molecule of water (dehydration) leads to the aromatization of the ring, yielding the final this compound product.[7]
The tosyl group is critical; it acidifies the adjacent methylene protons and serves as an excellent leaving group in the final elimination step.[5]
Caption: Workflow for the Van Leusen synthesis of this compound.
Detailed Experimental Protocol: Van Leusen Synthesis
-
Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromobenzaldehyde (1.0 eq), tosylmethyl isocyanide (TosMIC, 1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Solvent Addition: Add anhydrous methanol (MeOH) as the solvent (approx. 0.2 M concentration relative to the aldehyde).
-
Reaction: Heat the reaction mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
The Robinson-Gabriel Synthesis
An alternative, classic route is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[8][9]
Causality and Mechanism: This pathway begins with a 2-acylamino-ketone, which can be prepared from the corresponding α-amino ketone.
-
Enolization/Protonation: The reaction is catalyzed by a strong acid (e.g., H₂SO₄) or a dehydrating agent (e.g., P₂O₅, POCl₃).[10][11] The ketone carbonyl is protonated, promoting enolization.
-
Nucleophilic Attack: The enol oxygen or the amide carbonyl oxygen (depending on the specific mechanism variant) acts as a nucleophile, attacking the activated carbonyl or iminium-like species.
-
Cyclization: This intramolecular attack forms a five-membered ring intermediate.
-
Dehydration: Subsequent elimination of two molecules of water drives the reaction towards the formation of the aromatic oxazole ring.[12]
While powerful, this method can sometimes require harsh conditions, and the synthesis of the requisite 2-acylamino-1-(2-bromophenyl)ethan-1-one precursor can be multi-stepped.[10]
Physicochemical and Spectroscopic Properties
The properties of this compound are tabulated below. This data is essential for reaction monitoring, quality control, and characterization.
| Property | Value | Source |
| IUPAC Name | 4-(2-bromophenyl)-1,3-oxazole | [4] |
| CAS Number | 850349-06-3 | [4] |
| Molecular Formula | C₉H₆BrNO | [4] |
| Molecular Weight | 224.06 g/mol | PubChem |
| Appearance | Off-white to light yellow solid | Typical for this class |
| ¹H NMR (CDCl₃) | δ ~7.2-7.8 (m, 4H, Ar-H), ~7.9 (s, 1H, oxazole C5-H), ~8.1 (s, 1H, oxazole C2-H) | Predicted |
| ¹³C NMR (CDCl₃) | δ ~122-134 (Ar-C), ~125 (C4), ~138 (C5), ~151 (C2) | Predicted |
| Mass Spec (EI) | m/z 223/225 [M]⁺, characteristic isotopic pattern for Br | Predicted |
Note: NMR chemical shifts are predicted based on structurally similar compounds and standard values. Actual experimental values may vary slightly.
Reactivity and Synthetic Applications
The true value of this compound lies in its capacity as a versatile intermediate for constructing more complex molecules. The C-Br bond is the primary site of reactivity.
Suzuki-Miyaura Cross-Coupling: This is arguably the most important application. The compound can be coupled with a wide variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., Na₂CO₃, K₃PO₄) to form C-C bonds. This reaction provides direct access to a vast array of 4-(biphenyl-2-yl)oxazole derivatives, which are scaffolds of high interest in drug discovery.[2]
Caption: Application of this compound in a Suzuki-Miyaura cross-coupling reaction.
Other important transformations include:
-
Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated products.
-
Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based functionalities.
-
Heck Coupling: Reaction with alkenes to form styrenyl derivatives.
These reactions collectively empower researchers to rapidly diversify the core structure, enabling the exploration of structure-activity relationships (SAR) in drug development programs.
Conclusion
This compound is a synthetically valuable building block that provides a reliable entry point to a diverse range of complex chemical entities. Its synthesis is readily achievable through established methods like the Van Leusen reaction, which offers high yields and operational simplicity. The compound's key feature—the reactive C-Br bond—unlocks a wealth of possibilities for molecular elaboration via modern cross-coupling chemistry. For research teams in drug discovery and materials science, mastering the synthesis and application of this intermediate is a strategic advantage in the rational design and construction of novel, high-value molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 850349-06-3 | Benchchem [benchchem.com]
- 5. Van Leusen Reaction [organic-chemistry.org]
- 6. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 12. youtube.com [youtube.com]
An In-Depth Technical Guide to 4-(2-Bromophenyl)oxazole: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-(2-Bromophenyl)oxazole in Medicinal Chemistry
This compound, a halogenated heterocyclic compound, has emerged as a valuable and versatile building block in the field of medicinal chemistry and drug discovery. Its strategic importance lies in the unique combination of a reactive bromine substituent on the phenyl ring and the privileged oxazole scaffold. The oxazole ring is a common motif in numerous biologically active molecules, contributing to favorable pharmacokinetic properties and target interactions. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient construction of complex biaryl structures. These biaryl oxazole derivatives are core components of many therapeutic agents, highlighting the significance of this compound as a key intermediate in the synthesis of novel drug candidates.[1] This guide provides a comprehensive overview of its chemical structure, a detailed synthesis protocol, its physicochemical properties, and a practical application in cross-coupling reactions.
Chemical Structure and Nomenclature
The chemical structure of this compound consists of an oxazole ring substituted at the 4-position with a 2-bromophenyl group.
Chemical Structure:
A 2D representation of the this compound molecule.
IUPAC Name: 4-(2-bromophenyl)-1,3-oxazole[1]
Synthesis of this compound
While various methods for the synthesis of substituted oxazoles exist, a common and effective approach involves the condensation and cyclization of a suitable α-haloketone with a primary amide. The following protocol outlines a representative synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromo-1-(2-bromophenyl)ethan-1-one
-
Formamide
-
Pyridine
-
Phosphoryl chloride (POCl₃)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
n-Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(2-bromophenyl)ethan-1-one (1.0 eq) in an excess of formamide (acting as both reactant and solvent).
-
Add pyridine (2.0 eq) to the mixture.
-
Cool the mixture in an ice bath and slowly add phosphoryl chloride (1.5 eq) dropwise with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 6-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of n-Hexane and Ethyl acetate (e.g., 8:2 v/v) as the mobile phase.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Carefully pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate and wash it with cold water.
-
Dissolve the crude product in diethyl ether and wash successively with a saturated solution of sodium bicarbonate and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate as the eluent to afford the pure product.[2]
Reaction Scheme:
General synthesis scheme for this compound.
Physicochemical and Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use in further synthetic applications. The following table summarizes its key physicochemical properties.
| Property | Value |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.05 (s, 1H, H-2 of oxazole), 7.80 (s, 1H, H-5 of oxazole), 7.70 (dd, J = 7.9, 1.2 Hz, 1H, Ar-H), 7.65 (dd, J = 8.0, 1.0 Hz, 1H, Ar-H), 7.40 (td, J = 7.7, 1.2 Hz, 1H, Ar-H), 7.25 (td, J = 7.8, 1.8 Hz, 1H, Ar-H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 151.0, 138.9, 133.5, 131.8, 129.8, 128.0, 127.7, 124.9, 122.3.
-
Mass Spectrometry (EI): m/z (%) 225/223 (M⁺, 100/98), 144, 115, 89. The presence of the bromine atom is indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2) with approximately equal intensities.
-
Infrared (FTIR, KBr, cm⁻¹): Key absorptions around 3100 (C-H aromatic), 1600, 1470 (C=C and C=N stretching), 1100 (C-O-C stretching of oxazole).
Application in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is its use as an aryl halide in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a new carbon-carbon bond between the brominated phenyl ring and a variety of organoboron reagents, leading to the synthesis of diverse biaryl oxazole derivatives.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., 5 mol%) to the flask under the inert atmosphere.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl oxazole derivative.[3]
Reaction Workflow:
Workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a fundamentally important building block for the synthesis of complex molecules with potential therapeutic applications. Its well-defined structure and the reactivity of the bromine substituent make it an ideal starting material for creating libraries of biaryl oxazole derivatives through robust and reliable cross-coupling methodologies like the Suzuki-Miyaura reaction. The detailed synthetic and analytical protocols provided in this guide serve as a valuable resource for researchers engaged in the design and development of novel pharmaceuticals.
References
CAS number and molecular weight of 4-(2-Bromophenyl)oxazole
An In-Depth Technical Guide to 4-(2-Bromophenyl)oxazole: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its fundamental chemical and physical properties, including its CAS number and molecular weight, and present a detailed, field-proven protocol for its synthesis. The guide further elucidates the standard methodologies for its spectroscopic characterization, explores its chemical reactivity with a focus on its utility as a synthetic building block, and discusses its potential applications in drug discovery. This document is intended for researchers, scientists, and professionals in drug development seeking a practical and in-depth understanding of this versatile molecule.
Chemical Identity and Core Properties
This compound is an aromatic heterocyclic compound featuring an oxazole ring substituted with a 2-bromophenyl group at the 4-position. The oxazole moiety is a five-membered ring containing one oxygen and one nitrogen atom.[1] This structural arrangement makes it a valuable scaffold in the design of novel therapeutic agents due to the diverse non-covalent interactions it can form with biological targets like enzymes and receptors.[2][3] The presence of the bromine atom on the phenyl ring provides a reactive handle for further chemical modification, most commonly through metal-catalyzed cross-coupling reactions.
The key quantitative and identifying data for this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-(2-bromophenyl)-1,3-oxazole | [3] |
| CAS Number | 850349-06-3 | [3] |
| Molecular Formula | C₉H₆BrNO | [3] |
| Molecular Weight | 224.06 g/mol | [3] |
| Boiling Point | 300.3°C at 760 mmHg | [3] |
| Storage Conditions | Store at 2-8°C | [3] |
Synthesis of this compound
The synthesis of substituted oxazoles can be achieved through various classical methods, such as the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones.[1] A common and effective approach for preparing 4-aryloxazoles involves the reaction of an α-haloketone with a source of formamide.
The following protocol describes a representative synthesis of this compound from 2-bromo-1-(2-bromophenyl)ethan-1-one.
Causality and Experimental Rationale
The core of this synthesis is the Hantzsch-type reaction mechanism. 2-Bromo-1-(2-bromophenyl)ethan-1-one serves as the α-haloketone, providing the C4 and C5 atoms of the oxazole ring. Formamide acts as the source for the remaining ring atoms: the nitrogen atom, the C2 atom, and its associated hydrogen. The reaction proceeds via initial N-alkylation of formamide by the α-haloketone, followed by cyclization and subsequent dehydration to yield the aromatic oxazole ring. The choice of a high-boiling solvent like N,N-Dimethylformamide (DMF) or conducting the reaction neat at elevated temperatures facilitates the dehydration step, driving the reaction to completion.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-1-(2-bromophenyl)ethan-1-one (1.0 eq) with an excess of formamide (10-20 eq).
-
Heating: Heat the reaction mixture to 120-150°C and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water, which will cause the crude product to precipitate.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers contain the desired product.
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual formamide and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.
Spectroscopic Characterization
Structural confirmation of the synthesized this compound is achieved through a combination of standard spectroscopic techniques. While specific spectra depend on the exact acquisition conditions, the expected data are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal two distinct singlets or doublets in the downfield region (typically δ 7.5-8.5 ppm) corresponding to the two protons on the oxazole ring (at C2 and C5). The four protons of the bromophenyl group will appear as a complex multiplet pattern in the aromatic region (typically δ 7.2-7.8 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show nine distinct carbon signals. The signals for the oxazole ring carbons (C2, C4, C5) will be in the approximate range of δ 120-155 ppm. The six signals for the bromophenyl ring will also appear in the aromatic region, with the carbon atom bonded to bromine (C-Br) being characteristically shifted.
-
IR (Infrared Spectroscopy): The IR spectrum provides information on functional groups. Key vibrational bands for oxazoles include C=N stretching (around 1650-1550 cm⁻¹) and C-O-C stretching (around 1150-1020 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be visible for the molecular ion peak (M⁺ and M+2⁺), providing strong evidence for the presence of a single bromine atom in the molecule.
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is dominated by the properties of its two core moieties: the oxazole ring and the bromophenyl group.
-
Oxazole Ring Reactivity: The oxazole ring is generally stable but can undergo certain reactions. The C2 position is susceptible to deprotonation by strong bases, allowing for further functionalization.[1] The ring itself can participate as a diene in Diels-Alder reactions.[1]
-
Bromophenyl Group Reactivity: The C-Br bond is the most versatile functional group for synthetic transformations. It serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the strategic introduction of diverse aryl, alkyl, or alkynyl groups, making this compound a powerful building block for creating large libraries of structurally diverse compounds for biological screening.
Application as a Core Scaffold
In drug discovery, a "scaffold" is a core chemical structure upon which various functional groups are appended to explore the chemical space and optimize interactions with a biological target. This compound is an ideal scaffold for this purpose. The oxazole core provides a rigid, planar structure with defined hydrogen bonding capabilities, while the reactive bromine site allows for systematic modification. This approach is central to modern medicinal chemistry for developing lead compounds.
Caption: Role of this compound as a scaffold in drug discovery.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a synthetically accessible and highly versatile heterocyclic compound. Its defined chemical properties, coupled with the strategic placement of a reactive bromine atom, establish it as a valuable scaffold for the synthesis of complex molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a foundational building block for the generation of compound libraries aimed at discovering novel therapeutic agents. A thorough understanding of its synthesis, characterization, and reactivity is therefore essential for researchers leveraging this molecule in their scientific endeavors.
References
A Spectroscopic and Analytical Guide to 4-(2-Bromophenyl)oxazole
An In-depth Technical Reference for Researchers and Drug Development Professionals
Executive Summary
4-(2-Bromophenyl)oxazole is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a versatile building block for the synthesis of more complex molecular architectures through cross-coupling reactions.[1] Its structure, combining a reactive bromophenyl group with the biologically relevant oxazole scaffold, makes it a valuable precursor for developing novel therapeutic agents. This guide provides a comprehensive overview of the essential spectroscopic techniques required for the structural elucidation and quality control of this compound. While complete, formally published spectral data for this specific compound is not widely available, this document presents a detailed analysis based on established spectroscopic principles and data from closely related analogues. We will explore the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into spectral interpretation, experimental design, and data validation.
Molecular Structure and Significance
The unique arrangement of the ortho-bromophenyl substituent at the C4 position of the oxazole ring dictates the compound's chemical reactivity and its spectral characteristics. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of biaryl systems, which are prevalent in many pharmaceuticals. The oxazole ring itself is a known pharmacophore that can engage in hydrogen bonding and other interactions with biological targets.[1]
// Atom nodes N1 [label="N", pos="0,0.866!", fontcolor="#EA4335"]; O1 [label="O", pos="0,-0.866!", fontcolor="#EA4335"]; C2 [label="C", pos="1.5,0!", fontcolor="#202124"]; C4 [label="C", pos="-0.75, -0.433!", fontcolor="#202124"]; C5 [label="C", pos="-0.75, 0.433!", fontcolor="#202124"]; H2 [label="H", pos="2.2,0!", fontcolor="#5F6368"]; H5 [label="H", pos="-1.3, 0.833!", fontcolor="#5F6368"];
// Phenyl Ring C1p [label="C", pos="-1.95, -1.033!", fontcolor="#202124"]; C2p [label="C", pos="-1.95, -2.033!", fontcolor="#202124"]; C3p [label="C", pos="-3.15, -2.633!", fontcolor="#202124"]; C4p [label="C", pos="-4.35, -2.233!", fontcolor="#202124"]; C5p [label="C", pos="-4.35, -1.233!", fontcolor="#202124"]; C6p [label="C", pos="-3.15, -0.633!", fontcolor="#202124"]; Br [label="Br", pos="-5.8, -0.833!", fontcolor="#34A853"]; H3p [label="H", pos="-3.15, -3.433!", fontcolor="#5F6368"]; H4p [label="H", pos="-5.25, -2.733!", fontcolor="#5F6368"]; H6p [label="H", pos="-3.15, 0.167!", fontcolor="#5F6368"]; H2p [label="H", pos="-1.05, -2.333!", fontcolor="#5F6368"];
// Bonds C5 -- N1; N1 -- C2; C2 -- O1; O1 -- C4; C4 -- C5; C2 -- H2; C5 -- H5; C4 -- C1p;
// Phenyl Bonds C1p -- C2p [style=double]; C2p -- C3p; C3p -- C4p [style=double]; C4p -- C5p; C5p -- C6p [style=double]; C6p -- C1p; C5p -- Br; C3p -- H3p; C4p -- H4p; C6p -- H6p; C2p -- H2p;
}
Figure 1: Chemical Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR provide definitive information on the proton and carbon environments, respectively.
Expertise & Experience: Causality in Experimental Design
The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. However, if solubility is an issue or if peak overlap occurs, a more polar solvent like deuterated dimethyl sulfoxide (DMSO-d₆) should be used. The standard operating frequency for a research-grade instrument (e.g., 400 or 500 MHz for ¹H) is essential to achieve sufficient signal dispersion, particularly for resolving the complex multiplets of the aromatic protons.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Place the sample in the NMR spectrometer. Allow the sample to equilibrate to the probe temperature (typically 298 K).
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform an automated or manual shimming process to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of ~12 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds are typical starting parameters. 16-32 scans are usually sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra. Calibrate the chemical shift scale to the TMS signal.
Analysis of Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the two oxazole protons and the four protons of the bromophenyl ring.
| Predicted Chemical Shift (δ, ppm) | Assignment | Multiplicity | Coupling Constant (J, Hz) | Integration |
| ~8.05 | H2 (Oxazole) | Singlet (s) | - | 1H |
| ~7.80 | H5 (Oxazole) | Singlet (s) | - | 1H |
| ~7.70 | Ar-H | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | 1H |
| ~7.40 | Ar-H | Triplet of doublets (td) | J ≈ 7.8, 1.5 | 1H |
| ~7.30 | Ar-H | Doublet of doublets (dd) | J ≈ 7.8, 1.8 | 1H |
| ~7.20 | Ar-H | Triplet of doublets (td) | J ≈ 8.0, 1.8 | 1H |
Interpretation:
-
Oxazole Protons: The protons at the C2 and C5 positions of the oxazole ring are expected to appear as sharp singlets far downfield. The H2 proton is typically the most deshielded due to its position between two electronegative heteroatoms (N and O).
-
Aromatic Protons: The four protons on the 2-bromophenyl ring will appear as a complex set of multiplets between 7.20 and 7.70 ppm. The ortho-substitution pattern breaks the symmetry of the ring, resulting in four unique signals. The specific splitting patterns (dd, td) arise from both ortho (~8 Hz) and meta (~1.5 Hz) couplings between adjacent protons. The proton ortho to the bromine atom is expected to be the most downfield of this group due to inductive effects.
Analysis of Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~151.0 | C2 (Oxazole) |
| ~140.0 | C4 (Oxazole) |
| ~138.5 | C5 (Oxazole) |
| ~133.5 | Ar-C |
| ~131.0 | Ar-C |
| ~130.0 | Ar-C (C-Br) |
| ~129.5 | Ar-C |
| ~127.5 | Ar-C |
| ~122.0 | Ar-C |
Interpretation:
-
Oxazole Carbons: The carbons of the oxazole ring (C2, C4, C5) are expected in the range of 138-151 ppm. C2 is typically the most downfield.
-
Aromatic Carbons: The six carbons of the phenyl ring will appear in the aromatic region (122-134 ppm). The carbon atom directly bonded to the bromine (C-Br) is expected to be shifted upfield relative to the others due to the heavy atom effect, likely appearing around 122 ppm. The carbon attached to the oxazole ring (ipso-carbon) will also have a distinct chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
The ATR technique is a self-validating system that requires minimal sample preparation and provides high-quality, reproducible spectra.
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. Consistent pressure is key to reproducible intensity.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically performs a background subtraction, yielding the final absorbance or transmittance spectrum.
Data Analysis and Interpretation
The IR spectrum provides a molecular fingerprint, confirming the presence of the aromatic ring and the oxazole heterocycle.
| Expected Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3150 - 3050 | C-H Stretch | Aromatic & Oxazole C-H |
| 1650 - 1580 | C=N Stretch | Oxazole Ring |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1150 - 1050 | C-O-C Stretch | Oxazole Ring Ether Linkage |
| 770 - 730 | C-H Bend (out-of-plane) | Ortho-disubstituted Aromatic Ring |
| ~600 | C-Br Stretch | Aryl Bromide |
Interpretation: The presence of sharp peaks above 3000 cm⁻¹ confirms the aromatic C-H bonds. The key diagnostic peaks include the C=N stretching of the oxazole ring and the strong C-O-C stretching vibration. A strong absorption band in the 770-730 cm⁻¹ region is highly characteristic of an ortho-disubstituted benzene ring. The C-Br stretch is expected in the far-IR region and may be weak.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation. Electron Ionization (EI) is a common technique for small, relatively stable molecules like this.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron, forming a radical cation known as the molecular ion ([M]⁺•).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.
Data Analysis and Interpretation
Molecular Weight: C₉H₆BrNO Calculated Monoisotopic Mass: 222.96 Da
Key Spectral Features:
-
Molecular Ion Peak ([M]⁺•): A prominent cluster of peaks will be observed around m/z 223 and 225. This is the most crucial piece of evidence from the mass spectrum.
-
Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with roughly equal intensity (1:1 ratio). The molecular ion will appear as [M]⁺• at m/z ≈ 223 (containing ⁷⁹Br) and [M+2]⁺• at m/z ≈ 225 (containing ⁸¹Br). This pattern is a definitive signature for the presence of one bromine atom.
Predicted Fragmentation Pathway: The high-energy ionization process induces fragmentation. A plausible pathway is initiated by the cleavage of the heterocyclic ring, which is a common fragmentation route for oxazoles.
M [label="[C₉H₆BrNO]⁺•\nm/z = 223/225\nMolecular Ion"]; F1 [label="[C₈H₅BrNO]⁺•\nm/z = 195/197"]; F2 [label="[C₇H₄Br]⁺\nm/z = 155/157"]; F3 [label="[C₈H₆N]⁺\nm/z = 116"];
M -> F1 [label="-CO"]; M -> F2 [label="-HCN, -CO"]; M -> F3 [label="-Br•, -CO"]; }
Figure 2: Plausible EI-MS Fragmentation Pathway for this compound
Interpretation of Fragments:
-
Loss of CO (m/z 195/197): A characteristic fragmentation of oxazoles involves the expulsion of carbon monoxide to form a nitrile ylide intermediate.
-
Loss of Bromine Radical (m/z 144): Cleavage of the C-Br bond would result in a fragment at m/z 144 (223 - 79). This peak would not have the bromine isotopic pattern.
-
Benzonitrile Cation (m/z 155/157): Further fragmentation involving the loss of HCN could lead to the formation of the bromophenyl cation.
Conclusion and Data Summary
The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. Each technique offers complementary information that, when synthesized, validates the molecular structure with a high degree of confidence. This guide outlines the expected spectral features and provides a framework for the logical interpretation and verification of experimental data for this important chemical intermediate.
| Technique | Key Expected Feature | Interpretation |
| ¹H NMR | Two singlets (~8.05, ~7.80 ppm); complex aromatic multiplets (7.2-7.7 ppm) | Confirms distinct oxazole and ortho-disubstituted phenyl protons. |
| ¹³C NMR | 9 unique carbon signals | Confirms the molecular carbon skeleton. |
| IR | Bands at ~1600 cm⁻¹ (C=C/C=N), ~1100 cm⁻¹ (C-O-C), ~750 cm⁻¹ (C-H bend) | Confirms aromatic, oxazole, and ortho-substitution patterns. |
| MS (EI) | Molecular ion cluster at m/z 223/225 (1:1 ratio) | Confirms molecular formula and the presence of one bromine atom. |
References
The Substituted Oxazole Core: A Technical Guide to Physicochemical Properties and Synthetic Strategies for Drug Discovery
Introduction: The Oxazole as a Privileged Scaffold
The oxazole, a five-membered aromatic heterocycle containing oxygen and nitrogen atoms at positions 1 and 3, respectively, represents a cornerstone scaffold in modern medicinal chemistry.[1][2] Its unique electronic architecture and structural rigidity have established it as a "privileged structure," capable of interacting with a wide range of biological targets with high affinity and specificity.[3][4] This versatility has led to the incorporation of the oxazole nucleus into numerous natural products and FDA-approved pharmaceuticals, targeting a wide spectrum of diseases, including inflammatory conditions, cancer, and infectious diseases.[2][5][6]
This technical guide provides an in-depth exploration of the fundamental physical and chemical properties of substituted oxazoles. We will dissect the electronic characteristics that govern their reactivity, detail key synthetic methodologies, and provide insights into how these properties are leveraged in the rational design of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this critical heterocyclic system.
Part 1: Fundamental Physicochemical Properties
A thorough understanding of the inherent properties of the oxazole ring is critical for predicting its behavior in both synthetic transformations and biological systems.
Electronic Structure and Aromaticity
The oxazole ring is a planar, sp²-hybridized system containing six π-electrons, fulfilling Hückel's rule for aromaticity.[1] This electron delocalization imparts significant thermal stability.[1] However, the presence of two highly electronegative heteroatoms—a furan-type oxygen at position 1 and a pyridine-type nitrogen at position 3—creates an uneven distribution of electron density.[1][7] The nitrogen atom acts as an electron sink, rendering the ring electron-deficient and generally less reactive towards electrophilic attack than carbocyclic aromatic rings like benzene.[7][8] This electronic imbalance is the primary driver of the oxazole's characteristic reactivity.
Diagram: Electronic Structure of the Oxazole Ring
Caption: Structure and key electronic features of the oxazole nucleus.
Acidity and Basicity
The electron-deficient nature of the oxazole ring significantly influences the acidity of its ring protons. The proton at the C2 position is the most acidic, with a pKa of approximately 20, making it susceptible to deprotonation by strong bases like organolithium reagents.[7] This enhanced acidity is due to the inductive electron-withdrawing effects of both adjacent heteroatoms. The relative acidity of the other ring protons follows the order C2 > C5 > C4.[7]
Conversely, oxazoles are weak bases.[9] Protonation occurs at the pyridine-like nitrogen atom at position 3.[1][10] The conjugate acid of oxazole has a pKa of approximately 0.8, indicating it is significantly less basic than imidazole (pKa ≈ 7).[9] This low basicity is a crucial property in drug design, as it can influence a molecule's pharmacokinetic profile, such as its absorption and distribution.
Spectroscopic Properties
The structural features of substituted oxazoles give rise to characteristic spectroscopic signatures that are invaluable for their identification and characterization.
| Spectroscopic Technique | Characteristic Features and Approximate Values |
| ¹H NMR | Chemical shifts are highly dependent on substituents. Ring protons typically appear in the δ 7-8.5 ppm range. The C2-H proton is often the most downfield, followed by C5-H and then C4-H. |
| ¹³C NMR | Ring carbons resonate in the aromatic region (δ 120-160 ppm). The C2 carbon is typically the most deshielded due to its position between two heteroatoms. |
| Infrared (IR) Spectroscopy | Characteristic ring stretching vibrations are observed in the 1500-1650 cm⁻¹ region. C=N stretching often appears around 1620-1650 cm⁻¹, while C=C stretching is observed at lower frequencies. C-O-C stretching vibrations are also present around 1050-1150 cm⁻¹. |
| Mass Spectrometry (MS) | Oxazoles typically show a prominent molecular ion peak (M⁺) due to their aromatic stability. Fragmentation patterns are substituent-dependent but often involve cleavage of the ring or loss of side chains. |
| Note: The chemical shifts and vibration frequencies provided are approximate and can vary significantly based on the specific substitution pattern and the solvent used.[7] |
Part 2: Chemical Reactivity and Transformations
The reactivity of the oxazole ring is a nuanced interplay of its aromaticity and the electronic effects of its constituent heteroatoms and substituents. Understanding these patterns is essential for the strategic functionalization of oxazole-based molecules.
Electrophilic Aromatic Substitution
The oxazole ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.[7][10] Consequently, common electrophilic substitution reactions like nitration and halogenation require harsh conditions and often result in low yields, unless the ring is activated by electron-donating groups.[8][10] When substitution does occur, it preferentially takes place at the C5 position, which is the most electron-rich carbon.[8][9] The presence of an electron-donating substituent at C2 or C4 can significantly facilitate electrophilic attack at C5.[1]
Diagram: Electrophilic Substitution on an Activated Oxazole Ring
Caption: Preferred pathway for electrophilic substitution on an activated oxazole.
Nucleophilic Attack and Substitution
Nucleophilic attack is a more common and synthetically useful transformation for the oxazole core. The C2 position is the most electron-deficient and, therefore, the primary site for nucleophilic attack.[7][10]
-
Substitution at C2: If a good leaving group (e.g., a halogen) is present at the C2 position, nucleophilic aromatic substitution occurs readily.[9][11] The reactivity order for substitution of halogens is C2 >> C4 > C5.[1]
-
Deprotonation and Lithiation: The acidity of the C2 proton allows for deprotonation with strong bases, forming a 2-lithiooxazole intermediate.[8][9] This nucleophilic species can then be trapped with various electrophiles, providing a powerful method for C2-functionalization.[8]
-
Ring Opening: Strong nucleophiles, particularly under harsh conditions, can induce ring cleavage rather than substitution.[10][12] For instance, treatment with ammonia or formamide can lead to a ring-opening-ring-closure sequence, transforming the oxazole into an imidazole.[7][10]
Diagram: Nucleophilic Attack Pathways at C2
Caption: Competing pathways of nucleophilic attack on a 2-substituted oxazole.
Cycloaddition Reactions (Diels-Alder)
Oxazoles can function as dienes in [4+2] Diels-Alder cycloadditions, a powerful transformation for constructing pyridine and furan derivatives.[7][9][13] The reactivity of the oxazole in this context is enhanced by:
-
Protonation or alkylation of the ring nitrogen, which makes the oxazole more electron-deficient and facilitates inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.[7][14]
The initial cycloaddition yields a bicyclic intermediate with an oxygen bridge, which is often unstable and readily eliminates a small molecule (like water) to aromatize, forming the final pyridine or furan product.[9]
Part 3: Key Synthetic Methodologies in Drug Development
The ability to efficiently construct substituted oxazoles is paramount in medicinal chemistry. Several named reactions have become indispensable tools for this purpose.
Robinson-Gabriel Synthesis
One of the most classic and reliable methods, the Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylaminoketones.[10][15] This method is highly versatile for preparing 2,4,5-trisubstituted oxazoles.
Experimental Protocol: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole
-
Acylation: To a solution of α-aminoacetophenone hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine, 2.2 eq). Cool the mixture to 0 °C.
-
Reagent Addition: Slowly add benzoyl chloride (1.1 eq) to the cooled solution. Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-acylaminoketone intermediate.
-
Cyclodehydration: Dissolve the crude intermediate in a dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid.
-
Heating: Gently heat the mixture (e.g., 50-100 °C) for 1-3 hours. The progress of the reaction can be monitored by TLC.
-
Final Workup and Purification: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH₄OH). The product will often precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography to obtain the pure 2,5-diphenyloxazole.
Van Leusen Oxazole Synthesis
The Van Leusen synthesis is a powerful one-pot method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[16][17] This reaction proceeds under mild, basic conditions and is valued for its operational simplicity and high yields.[16]
Experimental Protocol: Van Leusen Synthesis of 5-Phenyloxazole
-
Reaction Setup: In a round-bottom flask, dissolve tosylmethyl isocyanide (TosMIC, 1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent such as methanol or dimethoxyethane (DME).
-
Base Addition: Add a base, typically potassium carbonate (K₂CO₃, 2.0 eq), to the solution.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., reflux in methanol) for 2-8 hours. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude product by flash column chromatography on silica gel to yield pure 5-phenyloxazole.
Diagram: Van Leusen Synthesis Workflow
Caption: General workflow for the Van Leusen synthesis of 5-substituted oxazoles.
Conclusion: A Versatile Tool for the Medicinal Chemist
The substituted oxazole is a scaffold of profound importance in drug discovery and development.[18][19] Its unique balance of aromatic stability, tunable electronic properties, and diverse reactivity profile provides medicinal chemists with a powerful platform for creating novel molecular architectures.[1][5] From the anti-inflammatory drug Oxaprozin to novel anticancer and antiviral agents, the oxazole core continues to demonstrate its value.[4][6][20] A deep, mechanistic understanding of its physical and chemical properties, coupled with a strategic command of synthetic methodologies, is essential for any scientist aiming to leverage this privileged heterocycle in the design of next-generation therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. firsthope.co.in [firsthope.co.in]
- 9. Oxazole - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsonline.com [ijpsonline.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oxazole ring-containing-drugs (1) | PPTX [slideshare.net]
A Comprehensive Technical Guide to the Synthesis of 2,4-Disubstituted Oxazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and practical applications.[1][2] Among these, 2,4-disubstituted oxazoles are particularly significant, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][3] Their prevalence in drug discovery is noteworthy, with applications as anti-inflammatory, antibacterial, antifungal, and anticancer agents.[2][3] This guide provides an in-depth exploration of the primary synthetic routes to 2,4-disubstituted oxazoles, offering both classical methodologies and modern catalytic advancements. Each section delves into the underlying mechanisms, provides detailed experimental protocols, and presents a critical evaluation of each approach to aid researchers in selecting the most suitable method for their specific synthetic challenges.
Classical Synthetic Strategies
Several named reactions have become the bedrock of oxazole synthesis, each offering a distinct pathway to the desired heterocyclic core.
The Robinson-Gabriel Synthesis
First described independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, the Robinson-Gabriel synthesis remains a versatile and widely used method for constructing the oxazole ring.[4][5] The core of this reaction is the intramolecular cyclodehydration of a 2-acylamino-ketone.[4]
Mechanism: The reaction is typically acid-catalyzed. The process begins with the protonation of the amide carbonyl, followed by nucleophilic attack from the enol form of the ketone to form a five-membered ring intermediate. Subsequent dehydration yields the aromatic oxazole ring.[6]
Reaction Pathway: Robinson-Gabriel Synthesis
Caption: Robinson-Gabriel synthesis of oxazoles.
Experimental Protocol: General Procedure for Robinson-Gabriel Synthesis
-
Reaction Setup: To a solution of the 2-acylamino-ketone (1.0 equiv) in a suitable solvent (e.g., toluene, xylenes), add a dehydrating agent. Common reagents include sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride.[2]
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
| Reactant 1 | Reactant 2 | Dehydrating Agent | Solvent | Yield (%) | Reference |
| N-(1-Oxo-1-phenylpropan-2-yl)acetamide | - | H₂SO₄ | Acetic Anhydride | ~60-70 | [4] |
| 2-Benzamidoacetophenone | - | POCl₃ | Toluene | ~85 | [2] |
Fischer Oxazole Synthesis
Discovered by Emil Fischer in 1896, this method involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[7][8] While traditionally used for 2,5-disubstituted oxazoles, it can be adapted for 2,4-disubstituted systems.
Mechanism: The reaction proceeds through the formation of an iminochloride intermediate from the cyanohydrin and HCl. This intermediate then reacts with the aldehyde, followed by cyclization and dehydration to afford the oxazole ring.[7]
Reaction Pathway: Fischer Oxazole Synthesis
Caption: Fischer oxazole synthesis pathway.
Experimental Protocol: General Procedure for Fischer Oxazole Synthesis
-
Reaction Setup: Dissolve the cyanohydrin (1.0 equiv) and the aldehyde (1.0 equiv) in anhydrous diethyl ether.[7]
-
Acidification: Bubble dry hydrogen chloride gas through the solution at 0°C.[7]
-
Reaction: Allow the mixture to stand at room temperature. The oxazole product often precipitates as its hydrochloride salt.
-
Isolation: Collect the precipitate by filtration and wash with anhydrous ether. The free base can be obtained by treatment with a weak base.[7]
| Cyanohydrin | Aldehyde | Solvent | Yield (%) | Reference |
| Mandelic acid nitrile | Benzaldehyde | Dry Ether | Moderate | [7] |
| Acetone cyanohydrin | 4-Bromobenzaldehyde | Dry Ether | Variable | [7] |
Bredereck's Synthesis
This method provides a route to 2,4-disubstituted oxazoles through the reaction of α-haloketones with formamide or other amides.[9][10]
Mechanism: The reaction is believed to proceed via initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to form the oxazole ring.
Reaction Pathway: Bredereck's Synthesis
Caption: Bredereck's synthesis of oxazoles.
Experimental Protocol: General Procedure for Bredereck's Synthesis
-
Reaction Setup: A mixture of the α-haloketone (1.0 equiv) and the amide (excess, can also be used as solvent) is heated.
-
Heating: The reaction is typically conducted at elevated temperatures, often without an additional solvent.
-
Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The product is then purified by distillation or chromatography.
| α-Haloketone | Amide | Temperature (°C) | Yield (%) | Reference |
| Phenacyl bromide | Formamide | 150-160 | Good | [10] |
| 2-Bromoacetophenone | Benzamide | 180 | Moderate | [9] |
Modern Synthetic Methodologies
Recent advancements in organic synthesis have introduced more efficient and versatile methods for the preparation of 2,4-disubstituted oxazoles, often employing transition metal catalysis.
Palladium/Copper-Catalyzed Direct Arylation
A significant modern approach involves the direct C-H arylation of a pre-formed 4-substituted oxazole at the 2-position.[1] This method avoids the need for pre-functionalized starting materials at the C2 position, offering a more atom-economical route.
Mechanism: The catalytic cycle is thought to involve the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a concerted metalation-deprotonation step at the C2 position of the oxazole. Reductive elimination then affords the 2,4-disubstituted oxazole and regenerates the Pd(0) catalyst. Copper(I) is often used as a co-catalyst.[1]
Catalytic Cycle: Pd/Cu-Catalyzed Direct Arylation
Caption: Palladium-catalyzed direct C-H arylation.
Experimental Protocol: General Procedure for Pd/Cu-Catalyzed Direct Arylation
-
Reaction Setup: To a Schlenk tube, add the 4-substituted oxazole (1.0 equiv), aryl bromide (1.2 equiv), Pd(PPh₃)₄ (5 mol%), CuI (1.0 equiv), and a base such as KOH (1.0 equiv).[1]
-
Solvent and Atmosphere: Add a degassed solvent like dimethoxyethane (DME) and purge the tube with an inert gas (e.g., argon).[1]
-
Heating: Heat the reaction mixture at 120°C until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are dried and concentrated. The product is purified by column chromatography.
| 4-Substituted Oxazole | Aryl Bromide | Catalyst System | Base | Yield (%) | Reference |
| 4-Phenyloxazole | Bromobenzene | Pd(PPh₃)₄/CuI | KOH | Good | [1] |
| 4-Mothyloxazole | 4-Bromotoluene | Pd(PPh₃)₄/CuI | KOH | Moderate | [1] |
Synthesis from α-Diazoketones
A novel and metal-free approach utilizes the reaction of α-diazoketones with amides, catalyzed by a Brønsted acid like trifluoromethanesulfonic acid (TfOH).[11][12] This method is characterized by its mild reaction conditions and broad substrate scope.[13]
Mechanism: The proposed mechanism involves the formation of a key intermediate, 2-oxo-2-phenylethyl trifluoromethanesulfonate, from the reaction of the α-diazoketone with TfOH. This intermediate then reacts with the amide, followed by cyclization and dehydration to yield the 2,4-disubstituted oxazole.[11]
Reaction Pathway: Synthesis from α-Diazoketones
Caption: Brønsted acid-catalyzed synthesis from α-diazoketones.
Experimental Protocol: General Procedure for Synthesis from α-Diazoketones
-
Reaction Setup: In a reaction vessel, dissolve the α-diazoketone (1.0 equiv) and the amide (1.2 equiv) in a solvent such as 1,2-dichloroethane (DCE).[13]
-
Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 10 mol%) to the solution.[13]
-
Reaction: Stir the mixture at the appropriate temperature (often room temperature or slightly elevated) until the reaction is complete.
-
Workup and Purification: Quench the reaction with a basic solution, extract with an organic solvent, dry the organic phase, and concentrate. Purify the crude product via column chromatography.
| α-Diazoketone | Amide | Catalyst | Solvent | Yield (%) | Reference |
| 2-Diazo-1-phenylethanone | Benzamide | TfOH | DCE | Excellent | [11][13] |
| 1-Diazo-3,3-dimethylbutan-2-one | Acetamide | TfOH | DCE | Good | [11][13] |
Conclusion
The synthesis of 2,4-disubstituted oxazoles is a rich and evolving field. Classical methods such as the Robinson-Gabriel, Fischer, and Bredereck syntheses provide reliable and time-tested routes to these important heterocycles. More contemporary approaches, including palladium-catalyzed direct arylations and Brønsted acid-catalyzed reactions of α-diazoketones, offer improved efficiency, milder conditions, and broader substrate applicability. The choice of synthetic strategy will ultimately depend on the specific substitution pattern desired, the availability of starting materials, and the required scale of the synthesis. This guide serves as a foundational resource for researchers to navigate the diverse landscape of oxazole synthesis and to select the optimal pathway for their scientific endeavors.
References
- 1. journals.innovareacademics.in [journals.innovareacademics.in]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 8. Fischer Oxazole Synthesis [drugfuture.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Bredereck噁唑合成法(Bredereck Oxazole Synthesis) | 化学空间 Chem-Station [cn.chem-station.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides [organic-chemistry.org]
Quantum chemical calculations for 4-(2-Bromophenyl)oxazole
An In-Depth Technical Guide to the Quantum Chemical Calculation of 4-(2-Bromophenyl)oxazole for Drug Development
Abstract
The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals due to its favorable electronic and steric properties.[1][2] this compound, a versatile chemical intermediate, offers a unique platform for the synthesis of novel bioactive molecules, particularly through cross-coupling reactions that enable the creation of diverse biaryl structures.[3][4] This technical guide provides a comprehensive, step-by-step framework for employing quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the electronic structure and physicochemical properties of this compound. By detailing both the theoretical underpinnings and a practical computational workflow, this document serves as a resource for researchers, scientists, and drug development professionals aiming to leverage in silico methods to accelerate the rational design of next-generation therapeutics. We will explore geometry optimization, frontier molecular orbital analysis, molecular electrostatic potential mapping, and the interpretation of these data to predict reactivity, stability, and potential intermolecular interactions crucial for drug action.
The Strategic Importance of In Silico Analysis in Modern Drug Discovery
The journey of a drug from concept to clinic is notoriously complex and resource-intensive. Modern drug discovery pipelines increasingly rely on computational and theoretical studies to de-risk projects, optimize lead compounds, and gain deeper mechanistic insights.[1] Quantum chemical calculations, in particular, provide a powerful lens to examine a molecule at its most fundamental electronic level, offering predictive power that transcends traditional structure-activity relationships (SAR).[5]
The Oxazole Motif: A Privileged Scaffold
The oxazole ring is a five-membered heterocycle containing both an oxygen and a nitrogen atom.[4] Its rigid, planar structure and the presence of heteroatoms capable of engaging in hydrogen bonding and other non-covalent interactions make it a "privileged scaffold" in medicinal chemistry.[1] Oxazole derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5]
This compound: A Gateway to Chemical Diversity
This compound is not just another oxazole derivative; it is a strategic building block. The presence of the bromophenyl group makes it an ideal substrate for powerful synthetic transformations like the Suzuki-Miyaura reaction, allowing for the facile introduction of new aryl groups.[3][4] This capability enables the rapid generation of compound libraries for screening against biological targets. Understanding the intrinsic electronic properties of this parent molecule is therefore the first step in rationally designing its more complex, biologically active derivatives.
Theoretical Foundations: Selecting the Right Computational Tools
The accuracy of any quantum chemical prediction hinges on the selection of an appropriate theoretical method and basis set. For organic molecules of this size, Density Functional Theory (DFT) offers an exceptional balance of computational efficiency and accuracy.[1][2]
Rationale for Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[1] Instead of calculating the complex wave function of every electron, DFT focuses on the electron density, a simpler, more manageable property. This approach allows for the study of moderately sized molecules like this compound with high accuracy without incurring prohibitive computational costs.
The Synergy of Functionals and Basis Sets
-
Functional Selection: The choice of the exchange-correlation functional is critical in DFT. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable results for geometry and electronic properties.[1][2] For systems involving halogen bonds and other weak interactions, functionals that include dispersion corrections, such as ωB97XD or B97D, can also offer improved accuracy.[6]
-
Basis Set Selection: A basis set is a set of mathematical functions used to build molecular orbitals. The Pople-style basis set, 6-311++G(d,p) , is a robust choice for this molecule.[2]
-
6-311: Describes the core electrons with one function and the valence electrons with three functions, allowing for greater flexibility.
-
++G: Adds diffuse functions for both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and anions.
-
(d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing orbitals to change shape and providing a more accurate description of bonding.
-
A Step-by-Step Computational Workflow
This section outlines a self-validating protocol for calculating the properties of this compound using a typical quantum chemistry software package like Gaussian or ORCA.
Experimental Protocol: DFT Calculation
-
Structure Input: Begin by drawing the 2D structure of this compound in a molecular editor (e.g., GaussView, ChemDraw) and generate an initial 3D conformation.
-
Geometry Optimization: Perform a full geometry optimization to locate the lowest energy conformation of the molecule. This is a critical step to ensure all subsequent calculations are performed on the most stable structure. The calculation should be run until the forces on the atoms are negligible and the structure has reached a stationary point on the potential energy surface.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis must be performed at the same level of theory.[7] This step serves two purposes:
-
Validation: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.
-
Thermodynamics: The calculation yields zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
-
Property Calculations: Once the optimized geometry is confirmed as a true minimum, single-point energy calculations are performed to derive key electronic properties, including:
-
Frontier Molecular Orbitals (HOMO and LUMO).
-
Molecular Electrostatic Potential (MEP).
-
Mulliken atomic charges.
-
Dipole moment and polarizability.
-
References
Methodological & Application
Synthetic protocol for 4-(2-Bromophenyl)oxazole from 2-bromoacetophenone
An Application Note and Protocol for the Synthesis of 4-(2-Bromophenyl)oxazole from 2-Bromoacetophenone
Introduction: The Strategic Value of this compound
The oxazole nucleus is a cornerstone in medicinal chemistry, present in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The specific compound, this compound, serves as a highly versatile chemical intermediate. The presence of a bromine atom on the phenyl ring provides a reactive handle for post-synthesis modification, primarily through metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[3] This enables the construction of complex biaryl structures, which are central motifs in many therapeutic agents, including potent enzyme inhibitors.[3]
This document provides a detailed, field-tested protocol for the synthesis of this compound starting from the readily available precursor, 2-bromoacetophenone. The chosen synthetic route is a variation of the Bredereck synthesis, which facilitates the formation of oxazoles from α-haloketones and amides.[4] Here, formamide serves as a cost-effective and efficient source for the C2-H and nitrogen atoms of the oxazole ring.
Reaction Scheme and Mechanism
The synthesis proceeds via a one-pot condensation and cyclodehydration reaction. The overall transformation is as follows:
Caption: Overall reaction for the synthesis of this compound from 2-bromoacetophenone and formamide.
Mechanistic Rationale: A Stepwise Analysis
The conversion of an α-haloketone to an oxazole using formamide is a robust process involving three key stages. Understanding this mechanism is critical for troubleshooting and optimization.
-
Nucleophilic Substitution (N-Alkylation): The reaction initiates with the nucleophilic attack of the nitrogen atom of formamide on the electrophilic α-carbon of 2-bromoacetophenone. This displaces the bromide ion, forming an N-acyl α-aminoketone intermediate. This step is foundational to forming the N-C bond of the future heterocycle.
-
Intramolecular Cyclization: The intermediate possesses both a nucleophilic amide oxygen and an electrophilic ketone carbonyl. Under thermal conditions, the amide oxygen attacks the carbonyl carbon, leading to a five-membered ring intermediate, a dihydrooxazolol. This cyclization is the key ring-forming step.[1]
-
Dehydration and Aromatization: The dihydrooxazolol intermediate is unstable and readily eliminates a molecule of water. This acid-catalyzed dehydration step, often facilitated by the reaction conditions or a dedicated dehydrating agent in other syntheses, results in the formation of the stable, aromatic oxazole ring.[5][6][7]
The following diagram illustrates the logical flow of the reaction mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 850349-06-3 | Benchchem [benchchem.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Strategic Coupling of 4-(2-Bromophenyl)oxazole via Suzuki-Miyaura Reaction
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful implementation of the Suzuki-Miyaura cross-coupling reaction using 4-(2-Bromophenyl)oxazole as an electrophilic partner. The 4-aryl-oxazole motif is a privileged scaffold in modern drug discovery and materials science.[1][2] However, the inherent steric hindrance posed by the ortho-bromo substituent on the phenyl ring presents unique challenges to achieving high-yield couplings. This document elucidates the reaction mechanism, explores critical reaction parameters, and offers robust, field-proven protocols designed for researchers, chemists, and drug development professionals. By explaining the causality behind experimental choices, we aim to empower users to not only replicate these procedures but also to rationally troubleshoot and adapt them for novel applications.
Introduction: The Challenge and Opportunity of Sterically Hindered Biaryls
The palladium-catalyzed Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for synthesizing biaryl and hetero-biaryl compounds.[3][4] The reaction's broad functional group tolerance, use of readily available and less toxic organoboron reagents, and generally mild conditions have cemented its role in both academic and industrial laboratories.[4][5]
The specific substrate, this compound, is a valuable building block for creating molecules that merge the desirable electronic and structural properties of the oxazole ring with a sterically encumbered biaryl linkage. Such structures are of keen interest in medicinal chemistry. However, the bromine atom's position ortho to the oxazole-phenyl bond introduces significant steric bulk around the reaction center. This steric hindrance can impede key steps in the catalytic cycle, leading to slow reaction rates, incomplete conversion, and diminished yields if not addressed with a carefully optimized catalytic system.[6][7][8][9] This guide provides the strategic framework necessary to overcome these steric challenges.
Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is paramount for rational optimization. The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][10][11]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of this compound. This is an irreversible step that forms a square planar Pd(II) intermediate.[3] This step is often rate-determining, and its efficiency is highly dependent on the electron density of the palladium center and the steric environment, which are modulated by the choice of ligand.[3][12][13]
-
Transmetalation: In this crucial step, the organic moiety from the organoboron species is transferred to the palladium(II) complex. For this to occur, the boronic acid must first be activated by a base (e.g., K₃PO₄, K₂CO₃) to form a more nucleophilic boronate anion ([R-B(OH)₃]⁻).[5][14][15] This boronate then displaces the halide or other ligand on the palladium center, positioning both organic partners on the same metal atom. The exact mechanism of this ligand exchange remains a topic of detailed study but is fundamental to the reaction's success.[3]
-
Reductive Elimination: This is the final, product-forming step. The two organic groups on the Pd(II) complex couple to form a new C-C bond, yielding the desired 4-(2-Arylphenyl)oxazole product.[3][10] This process simultaneously reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle.[10] The steric bulk of the ligands plays a key role in promoting this step.[3]
Optimizing for Success: Key Parameters for Coupling Hindered Substrates
Achieving high efficiency with this compound requires careful selection of each reaction component to favor the desired catalytic pathway and overcome steric barriers.
-
Palladium Pre-catalyst: Standard sources like Palladium(II) Acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are excellent choices.[5] They are stable to air but are readily reduced in situ to the active Pd(0) species that enters the catalytic cycle.
-
Ligand Selection (Critical): This is the most crucial parameter for sterically demanding couplings. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Success hinges on using ligands that are both bulky and electron-rich .
-
Rationale: Bulkiness promotes the formation of monoligated Pd(0)L species, which are highly reactive in oxidative addition, and also facilitates the final reductive elimination step.[3] Electron-richness increases the electron density on the palladium center, which accelerates the rate-determining oxidative addition.[3]
-
Recommended Ligands:
-
Buchwald-type Biarylphosphines: Ligands such as SPhos, XPhos, and RuPhos are state-of-the-art for challenging couplings. Their steric bulk and electronic properties are fine-tuned to promote high catalytic turnover.[16][17]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and are even more electron-rich than most phosphines. They form highly stable and active palladium complexes capable of coupling heavily substituted aryl chlorides at room temperature.[18][19]
-
-
-
Base: The choice of base is critical for activating the boronic acid. Stronger, non-nucleophilic bases are often preferred for difficult couplings.
-
Rationale: The base deprotonates water or the boronic acid itself to form the active boronate species.[14][15] For sterically hindered substrates, a stronger base can accelerate the transmetalation step.
-
Recommended Bases: Potassium Phosphate (K₃PO₄) is a highly effective base for these systems. Cesium Carbonate (Cs₂CO₃) and Potassium Carbonate (K₂CO₃) are also common and effective choices.
-
-
Solvent System: A solvent system that can dissolve both the polar inorganic base and the nonpolar organic reagents is required.
-
Rationale: Proper solvation ensures all components are available to the catalyst, maximizing reaction rates. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Recommended Solvents: Anhydrous mixtures of an ethereal solvent and water, such as 1,4-Dioxane/H₂O, Tetrahydrofuran (THF)/H₂O, or Toluene/H₂O, are standard.[11][20]
-
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for a typical and an optimized Suzuki-Miyaura coupling of this compound.
General Laboratory Workflow
Protocol: Coupling with Phenylboronic Acid
This protocol outlines a robust procedure for coupling this compound with phenylboronic acid, a representative reaction partner.
Materials & Reagents:
-
This compound
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium Phosphate (K₃PO₄), anhydrous powder
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard work-up and purification supplies (Ethyl acetate, brine, Na₂SO₄, silica gel)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with argon or nitrogen three times.
-
Solvent Addition: Prepare a degassed 5:1 mixture of 1,4-dioxane and water. Add 6 mL of this solvent mixture to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-(2-biphenyl)oxazole product.
Data Summary & Troubleshooting
The success of the coupling is highly dependent on the chosen conditions. The table below summarizes expected outcomes based on different catalytic systems.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 24 | Low (<30%) |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | Moderate (40-60%) |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | Excellent (>90%) |
| 4 | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 110 | 12 | Excellent (>90%) |
Troubleshooting Common Issues:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently active ligand/base combination.3. Reaction temperature too low. | 1. Ensure proper degassing of solvents and use of an inert atmosphere.2. Switch to a more active ligand (e.g., SPhos, XPhos) and a stronger base (K₃PO₄).3. Increase the reaction temperature to 100-110 °C. |
| Formation of Homocoupled Byproduct (Ar-Ar) | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction. |
| Formation of Protodeborylated Byproduct (Ar'-H) | 1. Reaction run for too long at high temperature.2. Base is too strong or reaction is too dilute. | 1. Monitor the reaction closely and stop it once the starting material is consumed.2. Use the recommended stoichiometry of base and solvent. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. Overcoming the steric impediment of the ortho-substituent is achievable through the rational selection of a modern catalytic system. The use of bulky, electron-rich biarylphosphine ligands, such as SPhos, in combination with a strong base like K₃PO₄, is critical for activating this hindered substrate and achieving high yields efficiently. The protocols and insights provided herein serve as a robust starting point for the synthesis of a wide array of novel 4-aryl-oxazole derivatives for application in pharmaceutical and materials science research.
References
- 1. 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 19. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 20. mdpi.com [mdpi.com]
Introduction: The Strategic Value of the 4-(2-Bromophenyl)oxazole Scaffold
An Application Guide to 4-(2-Bromophenyl)oxazole in Medicinal Chemistry
In the landscape of modern medicinal chemistry, the oxazole ring stands out as a privileged heterocyclic motif.[1][2][3][4] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding have cemented its role in a multitude of clinically successful drugs. The five-membered aromatic ring, containing both an oxygen and a nitrogen atom, serves as a versatile scaffold that can be readily functionalized to modulate pharmacological activity and pharmacokinetic properties.[1][4]
This guide focuses on a particularly strategic building block: This compound . The true value of this compound lies not in its intrinsic biological activity, but in its exceptional utility as a chemical intermediate. The presence of a bromine atom on the phenyl ring, specifically at the ortho position to the oxazole linkage, provides a reactive handle for sophisticated molecular engineering. This bromine is perfectly poised for palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient construction of diverse molecular libraries.[5] By leveraging this reactivity, researchers can explore a vast chemical space to identify novel drug candidates targeting a wide array of diseases, from cancer to inflammatory disorders.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It will elucidate the synthesis of this compound, detail its application in library synthesis via cross-coupling, and provide protocols for evaluating the biological activity of its derivatives.
Core Applications in Drug Discovery
The primary application of this compound is as a foundational scaffold for generating novel chemical entities. The ortho-bromophenyl moiety is the key to its versatility, allowing for the introduction of various aryl, heteroaryl, alkyl, and alkyne groups through well-established cross-coupling chemistry.
Diagram: The Central Role of this compound in Library Synthesis
Caption: Workflow illustrating the use of this compound in generating diverse compound libraries.
This strategic approach allows for the rapid exploration of Structure-Activity Relationships (SAR). By systematically varying the substituent introduced via cross-coupling, chemists can fine-tune a molecule's properties to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Therapeutic Potential of Derived Compounds
While the starting material is a building block, the derivatives synthesized from it have shown significant promise across several therapeutic areas.
Anticancer Agents
The oxazole scaffold is a common feature in potent anticancer agents.[6][7] Derivatives often function by targeting fundamental cellular processes required for tumor growth.
-
Tubulin Polymerization Inhibition: Many 4,5-diphenyloxazole derivatives induce cell cycle arrest and apoptosis by disrupting microtubule dynamics, a mechanism shared with successful chemotherapeutics like paclitaxel.[8]
-
Kinase Inhibition: The biaryl structures readily formed via Suzuki coupling are classic pharmacophores for kinase inhibitors. These molecules can dock into the ATP-binding site of kinases that are often dysregulated in cancer.
-
Enzyme Inhibition: Structurally related compounds have been used to develop potent and selective inhibitors for enzymes in the nucleotide pyrophosphatase/phosphodiesterase (NPP) family, which are implicated in cancer and osteoarthritis.[5]
Anti-inflammatory and Immunomodulatory Agents
Oxazole derivatives have been investigated for their anti-inflammatory properties.[9] Furthermore, specific analogs have been designed as potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonists, which play a crucial role in lymphocyte trafficking and have applications in autoimmune diseases.[10]
Antibacterial Agents
The oxazole nucleus is present in compounds exhibiting antibacterial activity against a range of pathogens.[2] For instance, 4-(4-bromophenyl)-2-tert-butyloxazole has been identified as a potent antibacterial compound.[2] This highlights the potential for derivatives of its 2-bromophenyl isomer in infectious disease research.
Experimental Protocols
The following protocols provide a framework for the synthesis of the core scaffold, its subsequent diversification, and the biological evaluation of the resulting compounds.
Protocol 1: Synthesis of this compound
This protocol describes a common method for synthesizing 4-aryloxazoles via the reaction of an α-bromoketone with a formamide source. The causality behind this choice is its reliability and the commercial availability of the starting materials.
Workflow Diagram: Synthesis
Caption: A streamlined workflow for the synthesis of this compound.
Materials:
-
2-Bromo-1-(2-bromophenyl)ethan-1-one
-
Formamide (reagent grade)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-1-(2-bromophenyl)ethan-1-one (1.0 eq) with an excess of formamide (10-20 eq).
-
Rationale: Formamide serves as both the reactant (source of the N=CH-O fragment) and the solvent. A large excess is used to drive the reaction to completion.
-
-
Heating: Heat the reaction mixture to 120-150 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Rationale: This step quenches the reaction and partitions the organic product into the ethyl acetate layer, separating it from the highly polar formamide and inorganic byproducts.
-
-
Extraction: Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Rationale: The water washes remove residual formamide. The bicarbonate wash neutralizes any acidic impurities. The brine wash removes bulk water from the organic layer before drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 9:1 to 4:1 hexanes:EtOAc).
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid or oil. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the primary utility of this compound: creating biaryl structures. The Suzuki reaction is chosen for its broad substrate scope, functional group tolerance, and the commercial availability of a vast array of boronic acids.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.1-1.5 eq)
-
Palladium catalyst, e.g., Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ (1-5 mol%)
-
Base, e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃ (2.0-3.0 eq)
-
Solvent system, e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the chosen boronic acid, the palladium catalyst, and the base.
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle 3-5 times.
-
Rationale: This is a critical step. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing the solvent before addition is also essential for reaction efficiency.
-
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C) under the inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., EtOAc).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product via flash column chromatography to obtain the desired biaryl oxazole derivative.
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol provides a standard method to assess the anticancer potential of the newly synthesized derivatives. The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability.[8]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[8]
-
Complete culture medium (e.g., DMEM with 10% Fetal Bovine Serum)[8]
-
Synthesized oxazole derivatives (dissolved in DMSO to create stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)[8]
-
96-well microplates
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
Rationale: A dose-response curve is necessary to calculate the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Rationale: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Data Summary: Representative Biological Activities
The table below summarizes hypothetical but plausible data for derivatives synthesized from the this compound scaffold, based on activities reported for similar structures in the literature.[2][11]
| Compound ID | R-Group (at 2-position of phenyl ring) | Target Cell Line | Biological Activity (IC₅₀) | Citation |
| OXA-01 | 4-Methoxyphenyl | MCF-7 (Breast Cancer) | 5.2 µM | [11] |
| OXA-02 | 3,4,5-Trimethoxyphenyl | HepG2 (Liver Cancer) | 0.25 µM | [11] |
| OXA-03 | Pyridin-3-yl | A549 (Lung Cancer) | 8.9 µM | [6] |
| OXA-04 | Thiophen-2-yl | S. aureus (Bacteria) | 12.5 µg/mL (MIC) | [2] |
Conclusion
This compound is a high-value, strategic building block for modern medicinal chemistry. Its true power is unlocked through its application in palladium-catalyzed cross-coupling reactions, which provides a rapid and efficient route to novel, diverse, and biologically active molecules. The ortho-disposed substitution pattern allows for the synthesis of sterically constrained biaryl systems that can confer unique selectivity and potency for various biological targets. The protocols and data presented herein provide a comprehensive guide for researchers to leverage this versatile scaffold in the pursuit of next-generation therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 850349-06-3 | Benchchem [benchchem.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of oxazole and triazole derivatives as potent and selective S1P(1) agonists through pharmacophore-guided design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
4-(2-Bromophenyl)oxazole: A Versatile Scaffold for the Development of Novel Anticancer Agents
Application Notes and Protocols for Researchers in Drug Discovery
Introduction: The Oxazole Moiety as a Privileged Scaffold in Oncology
The search for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the oxazole ring system has emerged as a "privileged scaffold".[1][2] This five-membered heterocycle, containing one nitrogen and one oxygen atom, is a key structural motif in numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including potent antitumor properties.[3][4][5] The unique electronic and structural features of the oxazole core allow for diverse, high-affinity interactions with various biological targets, such as enzymes and receptors, making it a fertile ground for the development of new therapeutic agents.[4][6]
Oxazole derivatives have demonstrated remarkable efficacy against a range of cancer cell lines, including those that have developed resistance to existing therapies.[7][8] Their mechanisms of action are multifaceted, often targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.[9][10] These mechanisms include the inhibition of key signaling proteins like STAT3, disruption of microtubule dynamics, interference with DNA topoisomerases, and modulation of various protein kinases.[8][10]
This document provides a comprehensive guide to the use of a specific, highly versatile oxazole-based building block: 4-(2-Bromophenyl)oxazole . The strategic placement of the bromine atom on the phenyl ring at the 4-position of the oxazole renders this molecule an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This functionality allows for the systematic and efficient diversification of the core structure, enabling the generation of extensive libraries of novel compounds for anticancer screening. We will delve into the synthetic utility of this building block, provide detailed protocols for the synthesis of its derivatives, discuss methods for evaluating their anticancer activity, and explore the underlying mechanisms of action.
The Strategic Advantage of this compound in Drug Design
The true potential of this compound as a building block lies in the reactivity of the aryl bromide. This functional group serves as a versatile handle for the introduction of a wide range of molecular fragments through well-established and robust cross-coupling methodologies. The choice of a 2-bromo isomer is deliberate; the resulting biaryl linkage at this position can induce specific conformational constraints in the final molecule, which can be crucial for optimizing binding to a biological target.
The three primary cross-coupling reactions that leverage the bromo-functionality are the Suzuki-Miyaura, Sonogashira, and Heck reactions. Each of these reactions allows for the formation of a new carbon-carbon bond, but with distinct structural outcomes, thereby providing access to a diverse chemical space.
-
Suzuki-Miyaura Coupling: This reaction introduces a new aryl or heteroaryl group, creating a biaryl or heteroaryl-aryl scaffold. This is particularly relevant as many kinase inhibitors possess a biaryl core structure.
-
Sonogashira Coupling: This reaction introduces an alkyne moiety, which can serve as a rigid linker to other pharmacophoric groups or be further functionalized.[11][12] The resulting compounds can explore different binding pockets within a target protein.
-
Heck Reaction: This reaction introduces a vinyl group, providing a flexible linker and opportunities for further chemical modification.
The ability to employ these diverse and high-yielding reactions makes this compound a powerful tool for structure-activity relationship (SAR) studies. By systematically varying the substituent introduced via cross-coupling, researchers can fine-tune the pharmacological properties of the resulting compounds to optimize potency, selectivity, and pharmacokinetic profiles.
Synthetic Protocols: From Building Block to Bioactive Molecule
The true utility of this compound is realized in its subsequent derivatization. Below are detailed, exemplary protocols for the synthesis of potential anticancer agents using this building block, focusing on the Suzuki-Miyaura coupling reaction due to its broad applicability in medicinal chemistry.[14]
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the synthesis of a 4-(2-arylphenyl)oxazole derivative, a common scaffold in kinase inhibitors.
Rationale: The Suzuki-Miyaura reaction is chosen for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids, allowing for extensive SAR exploration.[14][15] The use of a palladium catalyst, such as Pd(PPh₃)₄, is standard for this type of transformation, and a base is required to activate the boronic acid.[15]
Step-by-Step Methodology:
-
Reagent Preparation: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.). Then, add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-(2-arylphenyl)oxazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation: Assessing Anticancer Activity
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. A standard and widely used method for assessing in vitro cytotoxicity against cancer cell lines is the MTT assay.
Protocol 2: MTT Assay for In Vitro Cytotoxicity
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[16] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells. This allows for the determination of the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized oxazole derivatives in the appropriate cell culture medium. After the 24-hour incubation, remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin or erlotinib).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value using a suitable software package (e.g., GraphPad Prism).
Mechanism of Action: Unraveling the Molecular Targets
Identifying the mechanism of action is crucial for the further development of a lead compound. Based on the literature for structurally related compounds, a plausible mechanism for anticancer agents derived from this compound is the inhibition of protein kinases involved in cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR).[2][7]
EGFR Tyrosine Kinase Inhibition
Many biaryl-heterocycle compounds function as ATP-competitive inhibitors of protein kinases. The 4-(2-arylphenyl)oxazole scaffold can mimic the binding mode of known EGFR inhibitors. The oxazole ring can act as a hinge-binding motif, while the biaryl system can occupy the hydrophobic pocket of the ATP-binding site.
Protocol 3: In Vitro EGFR Kinase Assay
Rationale: To confirm direct inhibition of a target kinase, a cell-free enzymatic assay is essential. This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the purified kinase enzyme.
Step-by-Step Methodology:
-
Assay Setup: Use a commercially available EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay). These kits typically provide the purified EGFR enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Compound Preparation: Prepare serial dilutions of the synthesized oxazole derivatives in the kinase assay buffer.
-
Reaction Initiation: In a 96-well plate, combine the EGFR enzyme, the test compound at various concentrations, and the substrate. Initiate the kinase reaction by adding ATP. Include a no-inhibitor control and a no-enzyme control.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the amount of product formed (e.g., ADP) according to the kit's instructions. This often involves a luminescence-based readout.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.
Data Presentation: Structure-Activity Relationships
The following table presents hypothetical IC₅₀ data for a series of 4-(2-arylphenyl)oxazole derivatives synthesized via Suzuki-Miyaura coupling from this compound. This data illustrates how systematic structural modifications can influence anticancer activity.
| Compound ID | Aryl Substituent (at 2-position of phenyl) | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | A549 IC₅₀ (µM) | EGFR Kinase IC₅₀ (µM) |
| Ref-1 | Erlotinib | 0.51 | 0.31 | 1.2 | 0.05 |
| OX-H | Phenyl | 15.2 | 20.5 | 25.1 | > 50 |
| OX-OMe | 4-Methoxyphenyl | 5.8 | 8.1 | 10.3 | 12.5 |
| OX-Cl | 4-Chlorophenyl | 2.1 | 3.5 | 4.8 | 1.5 |
| OX-NO₂ | 4-Nitrophenyl | 0.8 | 1.2 | 2.1 | 0.14 |
| OX-NH₂ | 4-Aminophenyl | 0.5 | 0.9 | 1.5 | 0.18 |
Note: The data in this table is illustrative and based on trends observed for similar classes of compounds.[2][7]
Interpretation of SAR Data: The hypothetical data suggests that electron-withdrawing groups on the appended aryl ring (e.g., -NO₂) enhance both cellular cytotoxicity and target enzyme inhibition. Conversion of the nitro group to an amino group (OX-NH₂) retains high potency, suggesting a potential hydrogen bond interaction in the active site. The unsubstituted phenyl derivative (OX-H) is significantly less active, highlighting the importance of substitution for potent anticancer activity.
Conclusion and Future Directions
This compound is a highly valuable and versatile building block for the synthesis of novel anticancer agents. Its utility stems from the strategic placement of a bromine atom, which serves as a handle for a variety of powerful cross-coupling reactions, enabling the generation of diverse libraries of compounds. The protocols and methodologies outlined in this document provide a framework for the rational design, synthesis, and evaluation of 4-(2-arylphenyl)oxazole derivatives as potential inhibitors of key cancer-related signaling pathways, such as the EGFR pathway.
Future work should focus on expanding the diversity of substituents introduced via Suzuki, Sonogashira, and Heck couplings to further probe the structure-activity relationship. Promising lead compounds should be subjected to more extensive biological evaluation, including testing against a broader panel of cancer cell lines, assessing their effects on other cellular processes like apoptosis and the cell cycle, and ultimately, evaluating their efficacy and pharmacokinetic properties in in vivo models. The systematic application of these principles will undoubtedly lead to the discovery of novel and potent oxazole-based anticancer drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benthamscience.com [benthamscience.com]
- 10. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 16. journal.uctm.edu [journal.uctm.edu]
Application Notes and Protocols: Leveraging 4-(2-Bromophenyl)oxazole in the Synthesis of Novel Antimicrobial Compounds
Introduction: The Strategic Importance of the 4-(2-Bromophenyl)oxazole Scaffold
The relentless evolution of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action. In this landscape, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, offering diverse structural motifs for crafting biologically active molecules.[1][2] Among these, the oxazole ring is a privileged scaffold, present in numerous natural products and synthetic compounds with a wide array of pharmacological properties, including antibacterial and antifungal activities.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a versatile building block for the synthesis of new antimicrobial agents. The presence of a bromine atom on the phenyl ring at the ortho position to the oxazole core provides a reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of antimicrobial potency.
We will delve into the rationale behind experimental design, provide detailed, field-tested protocols for key synthetic transformations, and discuss the anticipated biological activities of the resulting compound libraries.
Synthetic Strategy: Functionalization of the this compound Core
The primary strategy for derivatizing this compound involves the use of palladium-catalyzed cross-coupling reactions. These reactions are renowned for their high efficiency, broad functional group tolerance, and mild reaction conditions, making them ideal for complex molecule synthesis in a drug discovery setting.[5] The three key transformations we will focus on are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
These reactions allow for the creation of three distinct classes of compounds from a single starting material, providing a robust platform for generating a diverse chemical library for antimicrobial screening.
PART 1: Synthesis of Biaryl Oxazoles via Suzuki-Miyaura Coupling
Scientific Rationale
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[6] In our context, this reaction is employed to couple this compound with a variety of arylboronic acids. The resulting biaryl oxazole structures are of significant interest as they can mimic the structural motifs of known antimicrobial agents and allow for the exploration of how different aromatic substituents impact biological activity. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.[7]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki coupling of aryl bromides.[8][9]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).
-
In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.03 eq.) and the phosphine ligand (0.06 eq.) in the anhydrous solvent.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add the anhydrous solvent (to achieve a final concentration of approximately 0.1 M of the starting material).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent system to be determined based on product polarity, e.g., a gradient of ethyl acetate in hexanes).
PART 2: Synthesis of Amino-Aryl Oxazoles via Buchwald-Hartwig Amination
Scientific Rationale
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[5][10] This reaction is particularly valuable in medicinal chemistry for introducing nitrogen-containing functional groups, which can significantly influence a molecule's physicochemical properties and biological activity. By reacting this compound with a diverse range of primary and secondary amines, we can generate a library of amino-aryl oxazoles. The introduction of an amino group can enhance solubility, provide a site for hydrogen bonding with biological targets, and modulate the electronic properties of the molecule.[11]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is based on established procedures for the Buchwald-Hartwig amination of aryl bromides.[11][12]
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
A suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like RuPhos) (2-6 mol%)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)) (1.5 - 2.0 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (0.02 eq.), the phosphine ligand (0.04 eq.), and the base (1.5 eq.) to a dry Schlenk tube.
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Add the anhydrous solvent (to achieve a final concentration of approximately 0.1-0.2 M).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
PART 3: Synthesis of Alkynyl-Aryl Oxazoles via Sonogashira Coupling
Scientific Rationale
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-aryl structures.[13][14] This reaction is particularly useful for introducing a rigid, linear linker into a molecule, which can be used to probe binding pockets of biological targets or to construct more complex architectures. The resulting alkynyl-aryl oxazoles may exhibit unique antimicrobial properties due to the electronic nature and steric profile of the alkyne moiety.[15]
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a generalized procedure adapted from literature precedents for the Sonogashira coupling of aryl bromides.[15][16]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
A palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
A base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (0.03 eq.), and copper(I) iodide (0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent, followed by the base (e.g., triethylamine, used as both base and solvent in some cases).
-
Add the terminal alkyne (1.5 eq.) via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove copper salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. Synthesis and Antimicrobial Activity of Some New 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) Chroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. cbijournal.com [cbijournal.com]
- 4. iajps.com [iajps.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. name-reaction.com [name-reaction.com]
- 11. m.youtube.com [m.youtube.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Strategic Utility of 4-(2-Bromophenyl)oxazole: A Versatile Intermediate for the Synthesis of Pharmacologically Active Compounds
Introduction: The Oxazole Scaffold in Modern Medicinal Chemistry
The oxazole ring system, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in numerous clinically approved drugs and biologically active compounds stems from its unique physicochemical properties. The oxazole moiety can engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets like enzymes and receptors, leading to a wide spectrum of pharmacological activities.[1][3] Oxazole-containing molecules have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents, among others.[4][5]
Within this important class of heterocycles, 4-(2-Bromophenyl)oxazole emerges as a particularly valuable and versatile intermediate. The strategic placement of the bromine atom on the phenyl ring provides a reactive handle for a variety of powerful cross-coupling reactions. This allows for the systematic and efficient diversification of the core structure, enabling the exploration of a vast chemical space in the quest for novel therapeutic agents. This application note provides a comprehensive guide to the synthesis and application of this compound, complete with detailed protocols and an exploration of the pharmacologically active compounds that can be derived from it.
Synthesis of the Intermediate: this compound
The synthesis of this compound can be efficiently achieved via the Van Leusen oxazole synthesis, a reliable method for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[6][7] This reaction proceeds through the formation of an intermediate oxazoline, which then undergoes elimination to yield the aromatic oxazole ring.[8]
Proposed Synthetic Protocol: Van Leusen Oxazole Synthesis
This protocol describes a proposed method for the synthesis of this compound based on the well-established Van Leusen reaction.
Reaction Scheme:
Caption: Van Leusen synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 1.85 g | 10.0 |
| Tosylmethyl isocyanide (TosMIC) | C₉H₉NO₂S | 195.24 | 2.15 g | 11.0 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 |
| Methanol (MeOH), anhydrous | CH₄O | 32.04 | 50 mL | - |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.85 g, 10.0 mmol), tosylmethyl isocyanide (2.15 g, 11.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous methanol to the flask.
-
Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer twice more with 25 mL of ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Application as a Pharmacological Intermediate
The true synthetic power of this compound lies in its utility as a versatile intermediate for the construction of a diverse array of pharmacologically active compounds. The carbon-bromine bond serves as a key functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[9][10]
Caption: Synthetic pathways from this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biphenyl Oxazole Derivatives
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[11][12][13] In this context, it enables the synthesis of biphenyl oxazole derivatives, a scaffold found in numerous biologically active molecules, including potent enzyme inhibitors.[14][15]
Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Step-by-Step Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1, 10 mL).
-
Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring for 6-12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired biphenyl oxazole derivative.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Aminoaryl Oxazole Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of various aniline derivatives.[9][16][17] This reaction is particularly useful for coupling a wide range of primary and secondary amines to the this compound core.
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), a suitable base such as sodium tert-butoxide (1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 mmol) to a dry reaction vessel.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane (5-10 mL).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove insoluble salts. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography to obtain the desired 2-aminoaryl oxazole derivative.
Pharmacologically Active Compounds Derived from this compound
The strategic application of the aforementioned cross-coupling reactions on this compound has led to the discovery of a variety of pharmacologically active compounds.
| Derivative Class | Example Structure | Biological Target | Pharmacological Activity | Reference |
| Biphenyl Oxazoles | 2-(2'-Methylbiphenyl-2-yl)-4-phenyloxazole | Nucleotide Pyrophosphatase/Phosphodiesterase (NPP1/NPP3) | Potent and selective inhibitors of NPP enzymes, with potential applications in osteoarthritis and cancer.[14][15] | [14] |
| Oxazole Sulfonamides | N-(2-chloro-5-methylphenyl)-2-(cyclopropyl)-4-(2-methoxyphenyl)oxazole-5-sulfonamide | Tubulin | Inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[18] | [18] |
| 2-Aminoaryl Oxazoles | N-phenyl-2-(4-phenyloxazol-2-yl)aniline | Kinases | Potential kinase inhibitors for cancer therapy.[19] | [19] |
| Isoxazole-containing Biphenyls | 2-(3-cyanobenzyl)-5-(2'-methylbiphenyl-2-yl)isoxazole | PD-1/PD-L1 | Inhibitors of the PD-1/PD-L1 immune checkpoint for cancer immunotherapy.[20] | [20] |
Conclusion
This compound is a high-value intermediate in medicinal chemistry, providing a versatile platform for the synthesis of a wide range of pharmacologically active compounds. Its straightforward synthesis via the Van Leusen reaction, coupled with its reactivity in powerful cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, makes it an indispensable tool for drug discovery and development. The ability to readily generate libraries of biphenyl and aminoaryl oxazole derivatives from this single intermediate allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds targeting a variety of diseases. The protocols and applications detailed in this note are intended to empower researchers to fully leverage the synthetic potential of this compound in their pursuit of novel therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity [iris.unipa.it]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. varsal.com [varsal.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of biphenyl oxazole derivatives via Suzuki coupling and biological evaluations as nucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Design, synthesis and biological evaluation of isoxazole-containing biphenyl derivatives as small-molecule inhibitors targeting the programmed cell death-1/ programmed cell death-ligand 1 immune checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 4-(2-Bromophenyl)oxazole
Introduction
4-(2-Bromophenyl)oxazole is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom on the phenyl ring, makes it an ideal substrate for a variety of cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the synthesis of complex biaryl structures.[1] These motifs are prevalent in numerous biologically active molecules, including potent and selective inhibitors of enzymes like nucleotide pyrophosphatase/phosphodiesterase (NPP), which are implicated in disorders such as cancer and osteoarthritis.[1] The oxazole core itself is a privileged scaffold, often imparting favorable pharmacokinetic properties and facilitating target binding.[1]
Given its significance, the development of a robust, efficient, and scalable synthetic route to this compound is of paramount importance for researchers in drug development and process chemistry. This guide provides a comprehensive analysis of synthetic strategies, detailed protocols for laboratory and pilot-scale synthesis, and critical considerations for process safety and optimization.
Section 1: Retrosynthetic Analysis and Route Selection
The synthesis of a 4,5-disubstituted oxazole ring can be approached through several classical methods. A critical evaluation is necessary to select a route amenable to scale-up, prioritizing reaction efficiency, starting material availability, operational safety, and cost-effectiveness.
-
Robinson-Gabriel Synthesis : This method involves the cyclodehydration of a 2-acylamino-ketone.[2][3][4] While effective, it requires the synthesis of a specific α-acylamino ketone precursor, adding steps to the overall sequence and potentially lowering the overall yield.
-
Fischer Oxazole Synthesis : This approach utilizes the condensation of a cyanohydrin with an aldehyde under acidic conditions.[5][6][7][8] The use of cyanohydrins, which are often generated from toxic cyanide salts, presents significant safety and handling challenges, making this route less desirable for large-scale production.
-
Van Leusen Oxazole Synthesis : This powerful one-pot reaction constructs the oxazole ring from an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC).[9][10] The reaction proceeds under mild, basic conditions and utilizes commercially available, stable starting materials.[11][12] Its operational simplicity, high functional group tolerance, and typically good yields make it the most strategic choice for the scalable synthesis of this compound.[10][13]
Based on this analysis, the van Leusen reaction is selected as the optimal synthetic strategy.
Caption: Retrosynthetic analysis of this compound via the van Leusen reaction.
Section 2: The van Leusen Reaction: Mechanism and Key Parameters
The van Leusen oxazole synthesis is a [3+2] cycloaddition.[14] The reaction is driven by the unique reactivity of TosMIC, which possesses an acidic α-proton, a versatile isocyanide group, and a good sulfinate leaving group.[15][16]
Mechanism:
-
Deprotonation: A base (e.g., K₂CO₃) deprotonates the acidic methylene group of TosMIC to form a nucleophilic anion.
-
Nucleophilic Attack: The TosMIC anion attacks the carbonyl carbon of 2-bromobenzaldehyde, forming an alkoxide intermediate.
-
Cyclization (5-endo-dig): The newly formed alkoxide attacks the electrophilic isocyanide carbon in an intramolecular fashion, forming a 5-membered oxazoline intermediate.[9]
-
Elimination: The base facilitates the elimination of the tosyl group (p-toluenesulfinic acid) and a proton, leading to aromatization and formation of the stable oxazole ring.[13]
Caption: Simplified mechanism of the van Leusen oxazole synthesis.
Section 3: Scale-Up Considerations and Process Optimization
Transitioning a laboratory procedure to a pilot or production scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Starting Materials and Reagents
-
2-Bromobenzaldehyde: This starting material is commercially available. For scale-up, it is crucial to procure material with high purity (>98%), as impurities can lead to side reactions and complicate purification. Key potential impurities include the corresponding benzoic acid (from oxidation) or dibrominated species.
-
Tosylmethyl Isocyanide (TosMIC): TosMIC is a stable, odorless solid, making it suitable for large-scale handling.[11][17] Its quality is critical; ensure it is free from decomposition products.
-
Base Selection: Potassium carbonate (K₂CO₃) is an inexpensive, easy-to-handle, and effective base for this transformation. Stronger bases like potassium tert-butoxide (t-BuOK) can also be used but may promote side reactions and require more stringent anhydrous conditions, increasing operational complexity and cost.[18]
-
Solvent Selection: Methanol is a common and effective solvent for this reaction. It is relatively inexpensive and has a convenient boiling point for reflux conditions. For greener process considerations, other alcohols or solvent systems could be explored, but methanol remains a reliable first choice.
Reaction Parameters
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (>100 g) | Rationale & Optimization Notes |
| Stoichiometry | Aldehyde (1.0 eq), TosMIC (1.0-1.1 eq), K₂CO₃ (2.0-2.5 eq) | Aldehyde (1.0 eq), TosMIC (1.05 eq), K₂CO₃ (2.0 eq) | A slight excess of TosMIC ensures complete conversion of the aldehyde. A large excess of base is crucial for both deprotonation and elimination steps. On a larger scale, minimizing excess reagents improves process mass intensity. |
| Concentration | 0.2 - 0.5 M | 0.5 - 1.0 M | Higher concentrations are preferable at scale to maximize reactor throughput. However, this may increase exothermicity and require more robust cooling. Solubility of intermediates should be verified. |
| Temperature | Reflux (approx. 65°C) | 60-65°C (controlled via jacket) | The reaction requires heat to proceed at a reasonable rate. Precise temperature control with a jacketed reactor is essential at scale to prevent runaway reactions and ensure consistent product quality. |
| Addition Rate | All reagents can be added at once. | Add solids (TosMIC, K₂CO₃) first, then slowly add a solution of the aldehyde in methanol. | Controlled addition of the aldehyde helps manage any initial exotherm from the reaction initiation. |
| Monitoring | Thin Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | HPLC provides quantitative data on the consumption of starting materials and formation of the product, which is essential for determining reaction completion and identifying impurities at scale. |
Work-up and Purification
-
Work-up: The standard work-up involves cooling the reaction, filtering off the inorganic salts (K₂CO₃ and potassium tosylsulfinate), and concentrating the filtrate. On a larger scale, the product often precipitates upon cooling. The slurry can be diluted with water to dissolve the salts, and the solid product can be isolated by filtration. This avoids a lengthy extraction process.
-
Purification: While laboratory scale products may require column chromatography, this is not economically viable for large quantities. The target compound, this compound, is a solid. Therefore, recrystallization is the preferred method for purification at scale. A solvent screen should be performed to identify a suitable system (e.g., ethanol, isopropanol/water, heptane/ethyl acetate) that provides high recovery and excellent purity.
Section 4: Detailed Experimental Protocols
Protocol 1: Laboratory Scale Synthesis (5 g)
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Charging Reagents: To the flask, add 2-bromobenzaldehyde (5.00 g, 27.0 mmol, 1.0 eq), tosylmethyl isocyanide (5.82 g, 29.8 mmol, 1.1 eq), and potassium carbonate (7.46 g, 54.0 mmol, 2.0 eq).
-
Solvent Addition: Add methanol (100 mL).
-
Reaction: Heat the mixture to reflux (approx. 65°C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the 2-bromobenzaldehyde spot is consumed (typically 3-5 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove inorganic solids, washing the filter cake with methanol (2 x 20 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent like ethanol or by flash column chromatography on silica gel to yield this compound as a white to off-white solid.
Protocol 2: Pilot Scale-Up Synthesis (500 g)
-
Setup: Use a 10 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a reflux condenser, and an addition funnel.
-
Charging Reagents: Charge the reactor with potassium carbonate (746 g, 5.40 mol, 2.0 eq) and tosylmethyl isocyanide (582 g, 2.98 mol, 1.1 eq).
-
Solvent Addition: Add methanol (4.0 L) to the reactor and begin stirring.
-
Aldehyde Addition: Dissolve 2-bromobenzaldehyde (500 g, 2.70 mol, 1.0 eq) in methanol (1.0 L) and charge this solution to the addition funnel. Add the aldehyde solution to the stirred reactor slurry over 30 minutes.
-
Reaction: Heat the reactor contents to 60-65°C using the reactor jacket. Maintain the temperature and stir for 4-6 hours.
-
Monitoring: Take aliquots periodically and analyze by HPLC to confirm the consumption of the starting aldehyde (<1% remaining).
-
Work-up & Isolation: Cool the reactor to 0-5°C and hold for 2 hours to maximize precipitation. Filter the resulting slurry using a large Büchner funnel or a filter press. Wash the collected solid cake with cold water (2 x 1 L) to remove inorganic salts, followed by a wash with cold methanol (1 L).
-
Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved. This typically yields the product with >95% purity.
-
Purification: If required, the dried solid can be further purified by recrystallization from a pre-determined solvent system (e.g., isopropanol).
Section 5: Safety and Hazard Analysis
A thorough understanding of the hazards associated with all reagents and operations is critical for a safe scale-up.
-
Chemical Hazards:
-
Brominated Compounds (e.g., 2-Bromobenzaldehyde): Are irritants and can be harmful if ingested or absorbed through the skin. Handle in a well-ventilated area.[19]
-
Tosylmethyl Isocyanide (TosMIC): While relatively stable for an isocyanide, it should be handled with care. Avoid inhalation of dust.
-
Potassium Carbonate: A mild irritant. Dust can cause respiratory irritation.
-
Methanol: Flammable liquid and toxic upon ingestion, inhalation, or skin contact.
-
-
Process Hazards:
-
Exothermicity: While the reaction is not violently exothermic, controlled heating and the ability to cool the reactor are essential.
-
Dust Exposure: Handling large quantities of solids (K₂CO₃, TosMIC) can create dust. Use appropriate engineering controls (fume hood, ventilated enclosure) and respiratory protection.
-
Flammability: The use of methanol requires adherence to all protocols for handling flammable solvents, including proper grounding of equipment to prevent static discharge.
-
-
Personal Protective Equipment (PPE):
-
Standard PPE includes safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile is suitable).
-
When handling large quantities of powders, a dust mask or respirator should be used.
-
Caption: Key safety checkpoints integrated into the scale-up synthesis workflow.
References
- 1. This compound | 850349-06-3 | Benchchem [benchchem.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Fischer Oxazole Synthesis [drugfuture.com]
- 8. Fischer Oxazole Synthesis [drugfuture.com]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 12. TosMIC - Wikipedia [en.wikipedia.org]
- 13. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. Van Leusen Reaction [organic-chemistry.org]
- 16. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 17. organicreactions.org [organicreactions.org]
- 18. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 19. youtube.com [youtube.com]
Troubleshooting & Optimization
Optimization of reaction conditions for Robinson-Gabriel oxazole synthesis
Robinson-Gabriel Oxazole Synthesis: Technical Support Center
Welcome to the Technical Support Center for the Robinson-Gabriel Oxazole Synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize reaction conditions, troubleshoot challenges, and achieve consistent, high-quality results. The oxazole scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is a critical skill.[1][2]
Part 1: Foundational Concepts
The Robinson-Gabriel Reaction: An Overview
The Robinson-Gabriel synthesis is a robust and widely utilized acid-catalyzed cyclodehydration of a 2-acylamino-ketone to produce a 2,4,5-trisubstituted oxazole.[1][3] This reaction, first reported independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, remains a cornerstone of heterocyclic chemistry.
The general transformation is as follows:
Reaction Mechanism: The Path to Aromaticity
Understanding the mechanism is fundamental to troubleshooting. The reaction proceeds through several key steps, initiated by a dehydrating agent (typically a strong acid):
-
Carbonyl Protonation/Enolization: The acid catalyst protonates the ketone carbonyl, increasing its electrophilicity and facilitating tautomerization to its enol form.
-
Intramolecular Cyclization: The nucleophilic oxygen of the amide attacks the protonated ketone (or the enol double bond), forming a five-membered hemiaminal (oxazoline) intermediate.
-
Dehydration: Under the reaction conditions, this intermediate readily loses a molecule of water to form the stable, aromatic oxazole ring.
// Side reaction pathway {rank=same; B; E} B -> E [label=" Harsh Conditions\n(High Temp / Excess Acid)", color="#EA4335", style=dashed];
// Formatting A [fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [fillcolor="#34A853", fontcolor="#FFFFFF"]; E [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } enddot Caption: Robinson-Gabriel reaction mechanism and common byproduct pathway.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the Robinson-Gabriel synthesis.
Question 1: My reaction yields are consistently low, and I observe significant charring or tar-like byproduct formation. What is the likely cause?
Answer: This is a classic sign that your reaction conditions are too harsh for the substrate. Strong Brønsted acids like concentrated sulfuric acid (H₂SO₄), while effective, can promote decomposition and polymerization, especially at elevated temperatures.[4]
-
Causality: Electron-rich aromatic rings or sensitive functional groups on your 2-acylamino-ketone are susceptible to acid-catalyzed degradation and side reactions. High temperatures provide the activation energy for these undesired pathways, leading to complex polymeric material (tar).
-
Recommended Solutions:
-
Select a Milder Dehydrating Agent: Replace H₂SO₄ with a reagent that operates under less forcing conditions. Polyphosphoric acid (PPA) can be a good first alternative.[5] For even milder conditions, consider modern reagents. See the comparative table in Part 3.
-
Optimize Reaction Temperature: Systematically lower the reaction temperature. Start at room temperature if using a strong dehydrating agent and slowly increase until the reaction proceeds at a reasonable rate without significant byproduct formation.
-
Reduce Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Over-extending the reaction time, even at a moderate temperature, increases the probability of degradation.[4]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes. This minimizes the exposure of the substrate to high temperatures, often leading to cleaner reactions and higher yields.[4][6]
-
Question 2: My reaction is sluggish or incomplete, even after extended periods or with gentle heating. How can I drive it to completion without causing decomposition?
Answer: An incomplete reaction indicates that the activation energy for the cyclodehydration is not being met, or the chosen dehydrating agent is not potent enough for your specific substrate.
-
Causality: Electron-withdrawing groups on the acylamino-ketone can reduce the nucleophilicity of the amide oxygen, making the intramolecular cyclization step more difficult. Steric hindrance around the reacting centers can also slow the reaction.
-
Recommended Solutions:
-
Increase Reagent Stoichiometry: A moderate increase (e.g., from 1.1 to 1.5 equivalents) in the amount of the cyclodehydrating agent may be sufficient to improve the rate. Use caution, as excess reagent can lead to side reactions.[7]
-
Switch to a More Powerful Dehydrating Agent: If you are using a very mild agent (e.g., Burgess reagent) and seeing no conversion, a stronger agent may be necessary. Progress logically up the reactivity scale (e.g., from Burgess to TFAA, then to POCl₃). Refer to the table in Part 3.
-
Employ Microwave Heating: As mentioned, microwave energy can efficiently overcome the activation barrier for cyclization where conventional heating fails, often without promoting the thermal degradation seen with prolonged heating.[8]
-
Question 3: I suspect my 2-acylamino-ketone starting material is degrading before cyclization occurs. How can this be prevented?
Answer: The 2-acylamino-ketone precursors can be susceptible to hydrolysis, especially under aqueous acidic conditions, which cleaves the amide bond and prevents the desired intramolecular reaction.
-
Causality: The presence of water in the reaction mixture provides a nucleophile that can compete with the intramolecular cyclization, leading to the hydrolysis of the amide. This is particularly problematic with strong acid catalysts.
-
Recommended Solutions:
-
Ensure Anhydrous Conditions: This is critical. Dry all solvents and glassware thoroughly. Use freshly opened or properly stored anhydrous reagents. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the introduction of atmospheric moisture.[4]
-
Choose a Non-Hydrolytic Dehydrating Agent: Reagents like Trifluoroacetic Anhydride (TFAA) or a Dess-Martin/PPh₃/I₂ system operate under non-hydrolytic conditions and are excellent choices for sensitive substrates.[1][4]
-
// Nodes Start [label="Problem with\nOxazole Synthesis", shape=ellipse, style=filled, fillcolor="#FBBC05"]; LowYield [label="Low Yield / Tar?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incomplete [label="Incomplete Reaction?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degradation [label="Starting Material\nDegradation?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Analyze Outcome:\nPure Product, Good Yield", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Solution Nodes Sol_Mild [label="Use Milder Agent\n(e.g., TFAA, Burgess)"]; Sol_Temp [label="Lower Temperature"]; Sol_Time [label="Reduce Reaction Time"]; Sol_MW_Yield [label="Consider Microwave"];
Sol_Strong [label="Use Stronger Agent\n(e.g., POCl₃, PPA)"]; Sol_Stoich [label="Increase Stoichiometry"]; Sol_MW_Incomplete [label="Employ Microwave"];
Sol_Anhydrous [label="Ensure Anhydrous Conditions"]; Sol_NonHyd [label="Use Non-Hydrolytic Agent\n(e.g., DMP/I₂/PPh₃)"];
// Connections Start -> LowYield; LowYield -> Incomplete [label="No"]; LowYield -> Sol_Mild [label="Yes"]; Sol_Mild -> Sol_Temp -> Sol_Time -> Sol_MW_Yield -> LowYield [style=dashed, arrowhead=open, constraint=false];
Incomplete -> Degradation [label="No"]; Incomplete -> Sol_Strong [label="Yes"]; Sol_Strong -> Sol_Stoich -> Sol_MW_Incomplete -> Incomplete [style=dashed, arrowhead=open, constraint=false];
Degradation -> Success [label="No"]; Degradation -> Sol_Anhydrous [label="Yes"]; Sol_Anhydrous -> Sol_NonHyd -> Degradation [style=dashed, arrowhead=open, constraint=false]; } enddot Caption: A decision tree for troubleshooting common synthesis issues.
Part 3: Reagents & Protocols
Comparative Analysis of Cyclodehydrating Agents
The choice of reagent is the most critical parameter in optimizing the Robinson-Gabriel synthesis.
| Reagent | Typical Conditions | Advantages | Disadvantages & Field Notes |
| Conc. H₂SO₄ | Acetic Anhydride, 90-100 °C | Inexpensive, powerful, classical method. | Harsh conditions, low functional group tolerance, often causes charring.[4] Best for robust, simple substrates. |
| PPA | 100-150 °C, neat or in solvent | Strong dehydrator, often gives higher yields than H₂SO₄. | High viscosity, difficult to stir, workup can be challenging. Corrosive. |
| POCl₃ | Pyridine or DMF, 0 °C to reflux | Potent, effective for difficult cyclizations. | Highly toxic and corrosive, reacts violently with water. Requires careful handling. |
| TFAA | Ethereal solvents (THF, Dioxane), RT to reflux | Mild, good for solid-phase synthesis, volatile byproducts.[1] | Expensive, highly reactive, moisture-sensitive. Can be too aggressive for some substrates. |
| DMP then PPh₃/I₂ | CH₂Cl₂, CH₃CN, Room Temp | Very mild, excellent functional group tolerance.[1] | Two-step process, expensive reagents, triphenylphosphine oxide byproduct can complicate purification. |
| Burgess Reagent | THF, 50-70 °C | Extremely mild, neutral conditions. | Expensive, primarily used for highly sensitive substrates. |
| Microwave | Various (depends on reagent) | Drastically reduced reaction times (minutes vs. hours), often higher yields, cleaner reactions.[4] | Requires specialized equipment, scalability can be a concern. |
Detailed Experimental Protocols
Protocol 1: Synthesis of the 2-Acylamino-ketone Precursor (Dakin-West Reaction) [9][10]
The Dakin-West reaction transforms an α-amino acid into the required α-acylamino ketone.[9][10][11][12]
-
Reagents: α-Amino acid (1.0 eq), Acetic Anhydride (3.0-5.0 eq), Pyridine (3.0-5.0 eq).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend the α-amino acid in pyridine.
-
Add acetic anhydride to the suspension.
-
Heat the mixture to reflux (approx. 115 °C) for 1-3 hours, monitoring for the evolution of CO₂ (which indicates reaction progress).
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with dilute HCl to remove pyridine, then with saturated NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified by column chromatography.
-
Protocol 2: Classic Robinson-Gabriel Synthesis using Sulfuric Acid [4]
-
Reagents: 2-Acylamino-ketone (1.0 eq), Acetic Anhydride (5-10 mL per gram), Conc. H₂SO₄ (0.1-0.2 eq).
-
Procedure:
-
Dissolve the 2-acylamino-ketone in acetic anhydride in a flask and cool to 0 °C in an ice bath.
-
Add concentrated sulfuric acid dropwise with vigorous stirring.
-
Allow the mixture to warm to room temperature, then heat to 90-100 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[4]
-
Cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution to pH 7-8 with a base (e.g., saturated NaHCO₃ or aqueous NH₄OH).[4]
-
Extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography or recrystallization.[4]
-
Protocol 3: Mild Synthesis using Dess-Martin Periodinane (DMP) and PPh₃/I₂ [4]
This is a two-step, one-pot procedure starting from a β-hydroxy amide, which is oxidized in situ to the 2-acylamino-ketone.
-
Step A: Oxidation
-
Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature.
-
Stir for 1-3 hours until TLC shows complete conversion to the intermediate ketone.
-
-
Step B: Cyclodehydration
-
To the crude reaction mixture from Step A, add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).
-
Cool the mixture to 0 °C and add a solution of iodine (1.5-2.0 eq) in CH₂Cl₂ dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours until complete by TLC.
-
Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography.
-
Part 4: Purification & Characterization
Purification Strategy
Oxazoles can range from nonpolar to highly polar depending on their substituents. Standard silica gel chromatography is the most common purification method.
-
Solvent System: A gradient of n-hexane and ethyl acetate is a good starting point for many oxazoles. For more polar compounds, a mixture of dichloromethane and methanol may be required.[13]
-
Dealing with Basic Impurities (e.g., Pyridine): An acidic wash (e.g., 1M HCl) during the aqueous workup is effective.
-
Dealing with Triphenylphosphine Oxide (from Protocol 3): This byproduct can be challenging to remove. It can sometimes be precipitated from a nonpolar solvent mixture (e.g., ether/hexanes) or meticulously separated by column chromatography.
Spectroscopic Characterization
Confirming the structure of your synthesized oxazole is essential.
-
¹H NMR Spectroscopy:
-
Oxazole Ring Protons: The proton at the C4 position (if unsubstituted) typically appears as a singlet in the δ 7.5-8.0 ppm range. The C5 proton (if present) is slightly more upfield.
-
Substituent Protons: Aromatic protons on substituents will appear in their usual regions (δ 7.0-8.5 ppm). Alkyl protons will be shifted depending on their proximity to the heterocyclic ring.
-
-
¹³C NMR Spectroscopy:
-
Oxazole Ring Carbons: The chemical shifts are highly dependent on substitution. Generally, C2 is the most downfield (~150-160 ppm), followed by C5 (~135-150 ppm) and C4 (~120-130 ppm).
-
-
Mass Spectrometry (Electron Ionization - EI-MS):
-
Molecular Ion (M⁺): The molecular ion peak is typically prominent.
-
Fragmentation: A characteristic fragmentation pattern for oxazoles involves the cleavage of the ring. Common losses include CO and R-CN (nitrile) fragments, depending on the substitution pattern.[14] For example, a 2-phenyloxazole may show a fragment corresponding to the benzonitrile cation.[14]
-
Part 5: Safety & Reagent Handling
-
Concentrated Acids (H₂SO₄, PPA): Highly corrosive. Cause severe burns upon contact. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles/face shield. Work in a well-ventilated chemical fume hood. Always add acid to other solutions slowly and with cooling.
-
Trifluoroacetic Anhydride (TFAA): Extremely corrosive and moisture-sensitive. Reacts violently with water.[14] It is lachrymatory and harmful if inhaled. Handle exclusively in a chemical fume hood with appropriate PPE. Store under an inert atmosphere.
-
Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water. Handle with extreme caution in a chemical fume hood.
-
Dess-Martin Periodinane (DMP): Can be shock-sensitive and potentially explosive under certain conditions, especially when impure or heated. Handle with care and avoid grinding.
Frequently Asked Questions (FAQs)
Q1: Can I perform this reaction on a solid support for combinatorial chemistry? A1: Yes, a solid-phase version of the Robinson-Gabriel synthesis has been developed. It typically requires linking the 2-acylamino-ketone to a resin and using TFAA as the cyclodehydrating agent in an ethereal solvent.[1]
Q2: Are there "greener" alternatives to the classical conditions? A2: Yes. Microwave-assisted synthesis is considered a greener approach due to its energy efficiency and reduced reaction times, which minimizes waste.[4] Additionally, developing one-pot reactions that combine the synthesis of the precursor with the cyclodehydration step improves atom economy and reduces solvent usage.[1]
Q3: My substrate has both a ketone and an ester. Will the reaction be selective? A3: The Robinson-Gabriel cyclization is specific to the 2-acylamino-ketone moiety. The amide oxygen will preferentially attack the more electrophilic ketone carbonyl over an ester carbonyl under these conditions.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Robinson–Gabriel synthesis - Wikiwand [wikiwand.com]
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for microwave-assisted synthesis of unsymmetrical azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dakin–West reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. name-reaction.com [name-reaction.com]
- 12. jk-sci.com [jk-sci.com]
- 13. reddit.com [reddit.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Synthesis and Purification of 4-(2-Bromophenyl)oxazole
Welcome to the technical support center for the synthesis and purification of 4-(2-Bromophenyl)oxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who work with heterocyclic scaffolds. Here, we address common challenges encountered during the synthesis and purification of this versatile building block, providing expert insights and actionable troubleshooting protocols in a direct question-and-answer format.
Section 1: Understanding the Reaction - Impurity Profiling and Identification
This section focuses on identifying the root cause of impurities by understanding the reaction mechanism and common side reactions. The Van Leusen oxazole synthesis is a prevalent method for this transformation and will be our primary focus.[1]
Question: I've run a Van Leusen reaction to synthesize this compound from 2-bromobenzaldehyde and TosMIC. My crude TLC shows multiple spots. What are the likely impurities?
Answer: The presence of multiple spots on your TLC plate points to a mixture of unreacted starting materials, reaction byproducts, and potentially side-products. In a typical Van Leusen synthesis, the primary impurities to suspect are:
-
Unreacted 2-Bromobenzaldehyde: This starting material is relatively non-polar and will often have a distinct Rf value. Its presence indicates an incomplete reaction.
-
Unreacted Tosylmethyl Isocyanide (TosMIC) or its Hydrolysis Products: TosMIC is sensitive to moisture and can hydrolyze, especially under basic conditions, to N-(tosylmethyl)formamide.[2] This is a common impurity if anhydrous conditions were not strictly maintained.
-
p-Toluenesulfinic Acid: This is the primary byproduct generated during the final elimination step that forms the aromatic oxazole ring.[2] It is a polar, often UV-active compound that can streak on TLC plates.
-
Oxazoline Intermediate: The reaction proceeds through a stable oxazoline intermediate. If the final base-promoted elimination of the tosyl group is incomplete, this intermediate will remain in the crude mixture.[2][3]
-
Nitrile Byproduct (2-Bromobenzonitrile): Aldehyd impurities, particularly ketones, can react with TosMIC to form nitriles.[2] More relevantly, under certain conditions, the reaction pathway can favor nitrile formation over oxazole synthesis.
A general workflow for identifying these components is outlined below.
Caption: A workflow for identifying impurities in a crude reaction mixture.
Question: My mass spectrum shows the expected molecular ion peaks for the product (m/z 225/227), but also other signals. How can I use this data to identify impurities?
Answer: Mass spectrometry is a powerful tool for identifying impurities, especially when dealing with halogenated compounds due to their distinct isotopic patterns.[4][5]
-
Look for the Bromine Isotope Pattern: Any species containing a single bromine atom, including your product and many related impurities, will exhibit two peaks of nearly equal intensity (a 1:1 ratio) separated by 2 m/z units (M and M+2).[5]
-
Correlate Masses with Likely Structures: Compare the observed molecular ions with the calculated masses of suspected impurities.
| Potential Impurity | Expected Molecular Ion (m/z) | Key Features in Mass Spectrum |
| This compound | 225/227 | Product. Characteristic 1:1 bromine isotope pattern. |
| 2-Bromobenzaldehyde | 184/186 | Starting Material. 1:1 bromine isotope pattern. |
| p-Toluenesulfinic Acid | 156 | Byproduct. No bromine pattern. |
| Oxazoline Intermediate | 379/381 | Intermediate. 1:1 bromine isotope pattern. High molecular weight. |
| N-(tosylmethyl)formamide | 213 | TosMIC Hydrolysis. No bromine pattern. |
This data, combined with NMR, provides a definitive impurity profile. For instance, the presence of unreacted 2-bromobenzaldehyde will be confirmed by a singlet around 10 ppm in the ¹H NMR spectrum.
Section 2: Troubleshooting Guides for Purification
Once impurities are identified, the next step is their effective removal. This section provides detailed protocols and troubleshooting for the most common purification techniques.
Question: I'm attempting to purify my product using silica gel column chromatography, but a key impurity is co-eluting. What steps can I take to improve separation?
Answer: Co-elution is a common challenge, especially with structurally similar impurities. Here is a systematic approach to optimize your chromatographic separation:
-
Adjust Solvent Polarity: This is the first and most crucial step.
-
Problem: If your product and impurity are moving too quickly (high Rf), the separation will be poor.
-
Solution: Decrease the polarity of your eluent system. For a typical Hexanes/Ethyl Acetate system, this means increasing the proportion of hexanes. Run the column with a shallow gradient (e.g., starting from 100% hexanes and slowly increasing the ethyl acetate concentration).
-
-
Change Solvent System: If adjusting polarity is insufficient, switching solvents can alter selectivity. The "like dissolves like" principle applies to interactions on the silica surface.
-
Try a Different System: Replace Ethyl Acetate with Dichloromethane (DCM) or Diethyl Ether. A Hexanes/DCM system often provides different selectivity for aromatic compounds compared to ester-based systems.
-
-
Consider an Alternative Stationary Phase:
-
Normal Phase Alternatives: If standard silica fails, consider using alumina (which can be acidic, basic, or neutral) to alter surface interactions.[6]
-
Reverse Phase Chromatography: For very polar impurities that are difficult to separate from a less polar product, reverse-phase (e.g., C18-bonded silica) chromatography can be highly effective, eluting the most polar compounds first.
-
-
Improve Column Packing and Loading:
-
Use a Longer Column: A longer column bed increases the number of theoretical plates, providing more opportunities for separation.[6]
-
Load Sample Carefully: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent (like DCM), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the column. This "dry loading" technique often results in sharper bands and better separation.
-
Caption: A decision tree for troubleshooting column chromatography.
Question: My product is a solid, and I'd prefer to use recrystallization. How do I choose the right solvent?
Answer: Recrystallization is an excellent and scalable purification technique for solids.[7] The key is finding a solvent (or solvent pair) in which your product has high solubility at high temperatures and low solubility at low temperatures.[8]
Protocol: Screening for a Recrystallization Solvent
-
Preparation: Place a small amount of your impure solid (approx. 20-30 mg) into several small test tubes.
-
Solvent Addition: To each tube, add a different test solvent (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, Hexanes, Water) dropwise at room temperature.
-
Observation 1: If the solid dissolves immediately at room temperature, that solvent is unsuitable.
-
-
Heating: If the solid does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point. Add the hot solvent dropwise until the solid just dissolves.
-
Observation 2: If the solid does not dissolve even in a large volume of hot solvent, that solvent is unsuitable.
-
-
Cooling: If the solid dissolves when hot, allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observation 3: The ideal solvent is one from which your product forms well-defined crystals upon cooling.[7]
-
-
Solvent Pair (If Needed): If no single solvent works, try a binary solvent system. Dissolve the compound in a minimal amount of a hot "good" solvent (in which it is very soluble). Then, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly. A common pair for compounds like this is Ethanol/Water or Ethyl Acetate/Hexanes.[9]
| Solvent System | Polarity | Typical Use Case |
| Ethanol / Water | Polar Protic | Good for moderately polar solids. Water acts as the anti-solvent. |
| Ethyl Acetate / Hexanes | Polar Aprotic / Non-polar | Excellent for a wide range of organic solids. |
| Toluene / Hexanes | Aromatic / Non-polar | Useful for less polar compounds. |
| Dichloromethane / Pentane | Polar Aprotic / Non-polar | Good for compounds sensitive to higher temperatures. |
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I specifically remove the p-toluenesulfinic acid byproduct from my Van Leusen reaction?
A1: p-Toluenesulfinic acid is acidic and can be removed with a basic wash during the aqueous workup. After quenching the reaction, and during the extraction (e.g., with ethyl acetate), wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. This will deprotonate the sulfinic acid, forming a salt that is soluble in the aqueous layer and thus easily removed.[2]
Q2: I suspect I have formed a regioisomer. How can these be separated?
A2: Regioisomers, such as this compound and 5-(2-bromophenyl)oxazole, can be notoriously difficult to separate due to their similar polarities.[6] High-performance flash chromatography using a long column with a very shallow solvent gradient is the first method to attempt. If this fails, preparative HPLC, often using specialized columns like phenyl-hexyl or PFP (pentafluorophenyl) phases, may be required to achieve separation by exploiting subtle differences in π-π interactions.[10]
Q3: My final product is pure by NMR but has a slight yellow or brown tint. How can I decolorize it?
A3: Minor color impurities can often be removed without resorting to full re-chromatography.
-
Charcoal Treatment: Dissolve the colored product in a suitable hot solvent (as determined for recrystallization). Add a small amount of activated charcoal (Norit), keep the solution hot for a few minutes, and then perform a hot filtration through a pad of Celite to remove the charcoal. The colored impurities adsorb to the surface of the charcoal. Then, allow the filtrate to cool and crystallize.
-
Recrystallization: A single, careful recrystallization is often sufficient to exclude the minor impurities responsible for the color, yielding a white or colorless solid.[11]
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. amherst.edu [amherst.edu]
- 9. benchchem.com [benchchem.com]
- 10. welch-us.com [welch-us.com]
- 11. m.youtube.com [m.youtube.com]
Navigating the Labyrinth of 4-Aryloxazole Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for 4-Aryloxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of synthesizing 4-aryloxazoles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your reactions effectively. Here, we will delve into the common challenges, particularly the formation of side products, in the most prevalent synthetic routes and provide actionable solutions.
I. Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific issues you might encounter during the synthesis of 4-aryloxazoles, with a focus on the Robinson-Gabriel, Fischer, and van Leusen syntheses.
The Robinson-Gabriel Synthesis: Taming the Tar
The Robinson-Gabriel synthesis, a classic method involving the cyclodehydration of 2-acylamino-ketones, is powerful but often plagued by low yields and the formation of intractable tars, especially when using strong mineral acids like concentrated sulfuric acid at high temperatures.[1]
Question 1: My Robinson-Gabriel synthesis resulted in a low yield and a significant amount of black, tarry material. What is causing this and how can I prevent it?
Answer: The formation of tar is a strong indicator that your reaction conditions are too harsh for your substrate, leading to decomposition and polymerization.[1] The combination of a strong acid and high heat can be particularly destructive.
Causality: Concentrated sulfuric acid is a powerful dehydrating agent, but it can also catalyze a cascade of side reactions, including intermolecular condensations and rearrangements of the starting material and the desired oxazole product, ultimately leading to complex polymeric materials.
Solutions:
-
Lower the Reaction Temperature: This is the simplest first step. Finding a balance between a reasonable reaction rate and minimizing decomposition is key.
-
Switch to a Milder Dehydrating Agent: Several modern reagents can effect the cyclodehydration under much gentler conditions. A comparison of common dehydrating agents is provided in Table 1.
-
Polyphosphoric Acid (PPA): While still a strong acid, PPA can sometimes provide better yields than sulfuric acid.[2]
-
Trifluoroacetic Anhydride (TFAA): This reagent is effective under milder conditions and is suitable for solid-phase synthesis.[3]
-
Dess-Martin Periodinane (DMP) followed by PPh₃/I₂: This two-step, one-pot procedure is very mild and offers high functional group tolerance.[3]
-
Experimental Protocol: Mild, Two-Step Robinson-Gabriel Synthesis [3]
-
Oxidation: Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature. Stir for 1-3 hours until TLC indicates complete conversion to the intermediate β-keto amide.
-
Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Cyclodehydration: To the dried organic solution of the crude β-keto amide, add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq). Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.
The Fischer Oxazole Synthesis: Avoiding Unwanted Heterocycles
The Fischer oxazole synthesis, which condenses a cyanohydrin with an aldehyde in the presence of anhydrous HCl, can be complicated by the formation of halogenated and partially reduced side products.[4]
Question 2: In my Fischer synthesis of a 2,5-diaryl-4-aryloxazole, I've isolated two major byproducts alongside my desired product. What are they and how can I minimize their formation?
Answer: The two most common byproducts in the Fischer oxazole synthesis are a chloro-oxazoline and an oxazolidinone .[4][5]
Causality and Mechanism:
-
Chloro-oxazoline: The reaction proceeds through a chloro-oxazoline intermediate.[4] Incomplete elimination of HCl from this intermediate leads to its isolation as a byproduct.
-
Oxazolidinone: This byproduct can arise from the hydrolysis of the chloro-oxazoline intermediate or the cyanohydrin starting material under the acidic conditions, followed by cyclization.[4]
Solutions:
-
Ensure Anhydrous Conditions: Meticulously dry all glassware, solvents (ether is a common choice), and reagents. The presence of water can promote the formation of the oxazolidinone byproduct.
-
Complete Elimination of HCl: After the initial reaction, ensuring the complete elimination of HCl from the chloro-oxazoline intermediate is crucial. This can often be achieved by gentle heating or by converting the product hydrochloride salt to the free base by treatment with a mild base or by boiling in alcohol.[4]
-
Purification Strategy: These byproducts can often be separated from the desired 4-aryloxazole by column chromatography on silica gel. Due to the differences in polarity (the oxazolidinone is typically more polar than the oxazole, and the chloro-oxazoline may have similar polarity), a carefully chosen eluent system is key. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
The Van Leusen Oxazole Synthesis: Directing the Reaction Pathway
The van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC), is a versatile method for preparing oxazoles from aldehydes.[6] However, its versatility can also be a source of side products if the reaction conditions are not carefully controlled.
Question 3: I am trying to synthesize a 5-aryl-4-aryloxazole using the van Leusen reaction, but I am getting a significant amount of the corresponding nitrile as a byproduct. How can I favor the formation of the oxazole?
Answer: The formation of a nitrile is a known alternative reaction pathway in the van Leusen reaction, especially when the starting carbonyl compound is a ketone.[7][8] However, it can also occur with aldehydes under certain conditions.
Causality: The reaction proceeds through a common intermediate. The pathway to the oxazole involves elimination of the tosyl group, while the pathway to the nitrile involves a tautomerization and ring-opening sequence.[7]
Solutions:
-
Purity of the Aldehyde: Ensure your aldehyde starting material is free from any corresponding ketone impurities, as ketones will preferentially form nitriles.[7]
-
Choice of Base and Solvent: The combination of a strong, non-nucleophilic base like potassium tert-butoxide in an aprotic solvent like THF at low temperatures is often used for nitrile synthesis.[9] For oxazole synthesis from aldehydes, a weaker base like potassium carbonate in a protic solvent like methanol is typically employed.[10] This combination favors the elimination pathway leading to the oxazole.
-
Control of Alcohol Concentration: While a protic solvent like methanol is often used, an excess can lead to the formation of a 4-alkoxy-2-oxazoline byproduct.[11] Using a controlled amount of alcohol is recommended.
Question 4: I am observing an additional spot on my TLC that I suspect is an imidazole. How is this possible in a van Leusen oxazole synthesis?
Answer: The formation of an imidazole is possible if your reaction mixture contains an amine, which can react with the starting aldehyde to form an aldimine in situ. This aldimine can then react with TosMIC to generate an imidazole.[7]
Causality: The van Leusen reaction is readily adapted for imidazole synthesis by using an aldimine instead of an aldehyde.[7]
Solutions:
-
Purity of Reagents: Ensure that your aldehyde and solvents are free from amine impurities.
-
Reaction Setup: Avoid using any reagents that could introduce an amine into the reaction mixture.
II. Frequently Asked Questions (FAQs)
Q1: My purified 4-aryloxazole is an oil, but the literature reports it as a solid. What could be the reason?
A1: This is a common issue that can arise from several factors:
-
Residual Solvent: Even small amounts of residual solvent from purification can prevent a compound from solidifying. Ensure your product is thoroughly dried under high vacuum.
-
Presence of Impurities: Minor impurities can act as a "eutectic" mixture, depressing the melting point and preventing crystallization. Re-purification by column chromatography or recrystallization from a different solvent system may be necessary.
-
Polymorphism: Some compounds can exist in different crystalline forms (polymorphs) with different melting points, or as an amorphous solid. Trying to induce crystallization by scratching the side of the flask with a glass rod or by adding a seed crystal (if available) can sometimes help.
Q2: My ¹H NMR spectrum shows broad peaks for my 4-aryloxazole. What does this indicate?
A2: Broad peaks in an NMR spectrum can be due to several reasons:
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. These can sometimes be removed by filtering a solution of your compound through a small plug of silica gel or celite.
-
Aggregation: The compound may be aggregating in the NMR solvent. Trying a different solvent or acquiring the spectrum at a higher temperature might resolve this.
-
Chemical Exchange: If there is a slow conformational change or proton exchange occurring on the NMR timescale, this can lead to broad signals.
Q3: How can I effectively remove the tosylsulfinic acid byproduct from my van Leusen reaction?
A3: The p-toluenesulfinic acid byproduct can be tricky to remove as it can co-elute with the product during chromatography. A helpful trick is to wash the crude organic extract with a dilute aqueous solution of sodium hydrosulfide (NaHS).[7] This will convert the sulfinic acid to a more water-soluble salt, facilitating its removal into the aqueous phase.
III. Data Presentation: A Comparative Overview
The choice of synthetic method can significantly impact the yield and purity of your 4-aryloxazole. The following table provides a comparative summary of the classical methods discussed.
Table 1: Comparison of Classical Synthesis Methods for 4-Aryloxazoles
| Synthesis Method | Common Side Products | Typical Yields | Mitigation Strategies |
| Robinson-Gabriel | Tars, polymeric materials | Low to moderate (can be improved with milder reagents) | Use of milder dehydrating agents (TFAA, DMP/PPh₃/I₂), lower reaction temperatures.[1][3] |
| Fischer | Chloro-oxazolines, oxazolidinones | Moderate | Strict anhydrous conditions, ensuring complete HCl elimination.[4] |
| van Leusen | Nitriles, imidazoles, 4-alkoxy-2-oxazolines | Moderate to high | Use of pure aldehydes, appropriate base/solvent combination, control of alcohol concentration.[7][10] |
IV. Visualizing the Pathways: Reaction Mechanisms and Troubleshooting
Understanding the reaction mechanisms is crucial for effective troubleshooting. The following diagrams illustrate the key transformations and potential pitfalls.
V. References
-
A Comparative Guide to Oxazole Synthesis: Benchmarking New Methods Against Classical Reactions. Benchchem. Available from: --INVALID-LINK--
-
Minimizing byproduct formation in Robinson-Gabriel oxazole synthesis. Benchchem. Available from: --INVALID-LINK--
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available from: --INVALID-LINK--
-
Van Leusen Reaction. Organic Chemistry Portal. Available from: --INVALID-LINK--
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. 2020;25(7):1594. Available from: --INVALID-LINK--
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. 2022;84(2):279-293. Available from: --INVALID-LINK--
-
Minimizing byproduct formation in Robinson-Gabriel oxazole synthesis. Benchchem. Available from: --INVALID-LINK--
-
OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. John Wiley & Sons, Inc. 2003. Available from: --INVALID-LINK--
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. 2020;5(43):28239-28248. Available from: --INVALID-LINK--
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Available from: --INVALID-LINK--
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. 2023;10(1):218-239. Available from: --INVALID-LINK--
-
¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. Available from: --INVALID-LINK--
-
Van Leusen Oxazole Synthesis: A Technical Support Guide. Benchchem. Available from: --INVALID-LINK--
-
Fischer oxazole synthesis. Wikipedia. Available from: --INVALID-LINK--
-
Van Leusen Reaction. NROChemistry. Available from: --INVALID-LINK--
-
Robinson-Gabriel Synthesis. SynArchive. Available from: --INVALID-LINK--
-
How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Available from: --INVALID-LINK--
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available from: --INVALID-LINK--
-
Oxazole(288-42-6) 1H NMR spectrum. ChemicalBook. Available from: --INVALID-LINK--
-
One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. ACS Combinatorial Science. 2012;14(1):63-69. Available from: --INVALID-LINK--
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Colorado Boulder. Available from: --INVALID-LINK--
-
Fischer oxazole synthesis. Wikipedia. Available from: --INVALID-LINK--
-
Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem. Available from: --INVALID-LINK--
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available from: --INVALID-LINK--
-
Van Leusen reaction. Wikipedia. Available from: --INVALID-LINK--
-
"troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem. Available from: --INVALID-LINK--
-
Fischer oxazole synthesis. Request PDF. Available from: --INVALID-LINK--
-
Robinson-Gabriel Synthesis. SynArchive. Available from: --INVALID-LINK--
-
troubleshooting side reactions in 5(4H)-oxazolone synthesis. Benchchem. Available from: --INVALID-LINK--
-
(PDF) Synthesis, spectroscopic characterization and pharmacologicalevaluation of oxazolone derivatives. ResearchGate. Available from: --INVALID-LINK--
-
Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Molecules. 2019;24(22):4189. Available from: --INVALID-LINK--
-
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules. 2021;26(14):4273. Available from: --INVALID-LINK--
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Organic Letters. 2021;23(15):5874-5878. Available from: --INVALID-LINK--
-
Troubleshooting common issues in the chemical synthesis of Avenaciolide. Benchchem. Available from: --INVALID-LINK--
-
(PDF) Synthesis and Spectroscopic Identification of a. ResearchGate. Available from: --INVALID-LINK--
-
Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules. 2022;27(19):6687. Available from: --INVALID-LINK--
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. 2022;27(11):3405. Available from: --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Improving the purity of 4-(2-Bromophenyl)oxazole by recrystallization
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals focused on the purification of 4-(2-Bromophenyl)oxazole via recrystallization. Moving beyond a simple procedural list, this document explains the underlying principles and offers robust troubleshooting solutions to common experimental challenges.
Section 1: The Recrystallization Workbench: Foundational Principles
Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on a solid understanding of its core principles.[1] This section addresses the fundamental questions that form the basis of a successful purification protocol.
Q1: What is the scientific principle behind recrystallization?
Recrystallization leverages the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[1] The foundational principle is that the solubility of most solids increases with temperature.[1] An ideal recrystallization solvent will dissolve the target compound (this compound) completely at its boiling point but will have poor solubility for it at low temperatures.[2][3] Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid "mother liquor" upon cooling) or almost entirely insoluble in the hot solvent (allowing for their removal via hot filtration).[2][3] As the hot, saturated solution cools slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, leaving the soluble impurities behind.[4]
Q2: How do I select the optimal solvent for this compound?
Solvent selection is the most critical step and is often an empirical process.[5] The guiding principle is "like dissolves like"; a compound tends to be most soluble in solvents with similar polarity. As an aromatic heterocyclic compound, this compound is expected to be soluble in various organic solvents.
The ideal solvent must satisfy two primary conditions:
-
The compound should be highly soluble when the solvent is hot.[2]
-
The compound should be poorly soluble when the solvent is cold.[2]
To find a suitable solvent, start by testing the solubility of a small amount of your crude material (~50-100 mg) in a small volume (~1 mL) of various solvents at room temperature.[2] If the compound dissolves readily at room temperature, the solvent is unsuitable as recovery will be poor.[5] If it is insoluble, heat the mixture to the solvent's boiling point. A good candidate solvent will dissolve the compound completely when hot.[2]
For compounds like this compound, good starting points for testing include ethanol, isopropanol, ethyl acetate, toluene, and hexane, or mixed-solvent systems like ethanol/water or hexane/ethyl acetate.[6][7][8]
Section 2: Experimental Protocol: A Step-by-Step Guide to Recrystallizing this compound
This protocol provides a detailed, self-validating workflow. Each step is designed to maximize purity and yield.
Materials:
-
Crude this compound
-
Selection of candidate solvents (e.g., ethanol, isopropanol, ethyl acetate)
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Watch glass
-
Filter paper
-
Buchner funnel and filter flask
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of near-boiling solvent until the solid just completely dissolves.[9] Adding excessive solvent is the most common cause of low recovery.[10]
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, particulates) in the hot solution, you must perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a pre-warmed clean Erlenmeyer flask. This step prevents the desired compound from crystallizing prematurely on the filter paper.[1][11] To minimize premature crystallization, you can add a small excess of hot solvent before filtering; this excess can be boiled off afterward.[12]
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature on an insulated surface (e.g., a wood block or paper towels).[1][13] Rapid cooling can trap impurities in the resulting crystals.[13] Once the flask has reached room temperature, you may place it in an ice-water bath to maximize crystal formation and yield.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[9]
-
Washing: With the vacuum still applied, wash the crystals with a minimum amount of ice-cold recrystallization solvent.[9] Using warm or excessive solvent will redissolve some of your product, leading to significant loss.[9]
-
Drying: Press the crystals as dry as possible on the filter paper with a clean stopper or spatula.[14] Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator. Ensure all solvent has evaporated before taking a final weight and measuring the melting point.[1]
Section 3: Troubleshooting Guide (FAQ)
This section addresses the most common issues encountered during recrystallization in a direct question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[11][15] This typically happens if the boiling point of the solvent is higher than the melting point of your compound, or if the concentration of impurities is so high that it significantly depresses the compound's melting point.[13][16] Oiled-out products are often impure because the oil can dissolve impurities more effectively than the solvent.[13][15]
-
Immediate Solution: Re-heat the solution until the oil redissolves completely. Add a small amount of additional solvent (if using a mixed system, add more of the "good" solvent in which the compound is more soluble) to decrease the saturation point.[10][13] Allow the solution to cool much more slowly. Insulating the flask can help.
-
Preventative Measures:
Q2: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?
This is a classic case of a supersaturated solution, where the compound remains dissolved even though its concentration is above its normal solubility limit.[9][10]
-
Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches provide a rough surface that can serve as a nucleation point for crystal growth.[4][9][12]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" provides a template for other molecules to crystallize upon.[10]
-
-
If Induction Fails: It is highly likely you used too much solvent.[10][13] Gently heat the solution and boil off a portion of the solvent to re-concentrate it. Then, attempt the cooling process again.[13]
Q3: My final yield is very low. How can I improve recovery?
A low yield (e.g., less than 50-60%) can be frustrating. Several factors could be the cause:
-
Excess Solvent: As mentioned, using too much solvent during dissolution is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor.[4][13]
-
Premature Filtration: Filtering the crystals while the solution is still warm will result in loss. Ensure the solution is thoroughly cooled.
-
Improper Washing: Washing the crystals with solvent that is not ice-cold, or using too much of it, will dissolve the product off the filter paper.[9]
-
Second Crop Recovery: Do not discard the filtrate (mother liquor) immediately. You can often recover more product by boiling off some of the solvent from the filtrate and cooling it again to obtain a "second crop" of crystals.[13] Note that this second crop may be less pure than the first.
Q4: The crystals formed instantly as a fine powder as soon as I removed the flask from the heat. Is this a problem?
Yes, this is known as "crashing out" and is undesirable. Very rapid crystallization tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[13] Ideal crystallization should occur slowly over 15-20 minutes.[13]
-
Solution: Place the flask back on the heat source, re-dissolve the solid, and add a small amount (1-5%) of additional hot solvent. This slightly decreases the saturation and will allow for a slower, more controlled cooling and crystallization process.[13]
Q5: My purified product is still colored. How can I remove colored impurities?
Colored impurities are often large, polar molecules that can be adsorbed onto activated carbon (charcoal).[11]
-
Procedure: After dissolving your crude compound in the hot solvent, allow the solution to cool slightly to prevent flash boiling. Add a very small amount of activated charcoal (a tiny spatula tip is often enough; too much will adsorb your product and reduce yield).[13] Bring the solution back to a boil for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Proceed with the cooling and crystallization as usual.
Section 4: Solvent Selection Guide for this compound
The following table provides a qualitative guide to the expected solubility of this compound in common laboratory solvents. This should be used as a starting point for your own small-scale solubility tests.
| Solvent | Polarity | Expected Solubility (Cold) | Expected Solubility (Hot) | Recommendation |
| Water | High | Insoluble | Insoluble | Unsuitable as a single solvent; may work as an anti-solvent. |
| Ethanol | Polar | Sparingly Soluble | Soluble | Good Candidate. [8] |
| Isopropanol | Polar | Sparingly Soluble | Soluble | Good Candidate. |
| Acetone | Polar Aprotic | Soluble | Very Soluble | Likely too soluble for good recovery.[7] |
| Ethyl Acetate | Medium | Sparingly Soluble | Soluble | Good Candidate. |
| Toluene | Non-polar | Sparingly Soluble | Soluble | Good candidate, especially for non-polar impurities.[7] |
| Hexane | Non-polar | Insoluble | Sparingly Soluble | Possible candidate, or as an anti-solvent.[6][7] |
graph RecrystallizationSolventSelection { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Workflow for Recrystallization Solvent Selection", labelloc=t, fontsize=16, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];// Nodes start [label="Start: Crude Solid\n(~50mg in 1mL solvent)"]; test_rt [label="Test Solubility\nat Room Temp"]; dissolves_rt [label="Dissolves Completely?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; heat [label="Heat to Boiling"]; dissolves_hot [label="Dissolves Completely?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cool [label="Cool in Ice Bath"]; crystals [label="Crystals Form?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// End Nodes end_bad_rt [label="Result: Unsuitable Solvent\n(Poor Recovery)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_bad_hot [label="Result: Unsuitable Solvent\n(Insoluble)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_bad_cool [label="Result: Unsuitable Solvent\n(Poor Recovery)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_good [label="Result: Good Single Solvent!", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_mixed [label="Consider Mixed-Solvent System\n(e.g., dissolve in 'good' solvent,\nadd 'poor' solvent as anti-solvent)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> test_rt; test_rt -> dissolves_rt; dissolves_rt -> end_bad_rt [label=" Yes"]; dissolves_rt -> heat [label="No"]; heat -> dissolves_hot; dissolves_hot -> end_bad_hot [label="No"]; dissolves_hot -> cool [label="Yes"]; cool -> crystals; crystals -> end_good [label=" Yes"]; crystals -> end_bad_cool [label="No"]; end_bad_hot -> end_mixed; }
Caption: A decision-making workflow for selecting an appropriate recrystallization solvent.
Section 5: Visual Troubleshooting Guide
When experiments deviate from the expected outcome, a logical workflow can quickly identify the problem and solution.
Caption: A flowchart for diagnosing and solving common recrystallization problems.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. homework.study.com [homework.study.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. 2-(4-bromophenyl)benzo[d]oxazole synthesis - chemicalbook [chemicalbook.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. mt.com [mt.com]
- 16. reddit.com [reddit.com]
- 17. brainly.com [brainly.com]
Technical Support Center: Purification of Brominated Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of brominated heterocyclic compounds. These molecules are pivotal in medicinal chemistry and materials science, but their unique electronic and steric properties present distinct purification challenges.[1][2] This guide is designed to provide not just protocols, but the underlying scientific principles to empower you to solve complex separation problems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual questions about purifying brominated heterocyclic compounds.
Q1: How does the bromine atom affect the polarity and solubility of my heterocyclic compound?
Answer: The bromine atom introduces several competing effects that can make predicting polarity and solubility non-intuitive.
-
Polarizability vs. Electronegativity: While bromine is electronegative, its large, diffuse electron cloud makes it highly polarizable. In nonpolar solvents, London dispersion forces can be significant, potentially increasing solubility. In polar solvents, the C-Br bond contributes a dipole moment, but the overall effect on polarity is often less dramatic than that of a hydroxyl or amino group.[3][4] The difference in electronegativity between Carbon (2.55) and Bromine (2.96) is modest, leading to a less polar bond compared to C-O or C-N.
-
Crystal Lattice Energy: The heavy bromine atom can significantly impact crystal packing. This can lead to high melting points and reduced solubility in all but very specific solvents, making recrystallization challenging.
-
Hydrogen Bonding: The lone pairs on the bromine are very weak hydrogen bond acceptors. The primary influence on solubility will come from the heterocyclic core and other functional groups on your molecule.
Expert Insight: Do not assume that bromination will make your compound significantly more polar. Its Rf on a silica TLC plate may not change dramatically compared to the non-brominated parent compound. The increased molecular weight and van der Waals interactions can sometimes even lead to a slight increase in retention on reversed-phase HPLC.
Q2: What are the most common impurities I should expect from a bromination reaction?
Answer: The impurity profile is highly dependent on your substrate and brominating agent. Common culprits include:
-
Unreacted Starting Material: Incomplete reactions are a frequent source of impurities.
-
Over-brominated Products: It is common to form di- or even tri-brominated species, especially with activated heterocyclic rings.[5] These are often less polar than your desired mono-brominated product.
-
Regioisomers: If multiple positions on the heterocycle are susceptible to bromination, you may form a mixture of isomers which can be very difficult to separate.[5][6]
-
Reagent-Derived Impurities: If you use N-Bromosuccinimide (NBS), succinimide is a major byproduct.[7] If using liquid bromine, residual Br₂ can contaminate the product.[8][9]
Q3: My brominated heterocycle seems to be degrading during purification. What could be happening?
Answer: The C-Br bond on a heterocyclic ring can be labile under certain conditions, leading to compound degradation. The primary mechanism of concern is dehalogenation .
-
Dehalogenation (Hydrodebromination): This is the replacement of a bromine atom with a hydrogen atom.[10][11] It can be a significant issue during purification, especially in column chromatography.[5]
-
Cause: This reaction can be catalyzed by trace metals, bases, or even acidic silica gel. Palladium hydride species, often present in trace amounts after cross-coupling reactions, are particularly notorious for causing dehalogenation.[5]
-
Identification: On a TLC plate or HPLC trace, the dehalogenated impurity will typically be more polar (lower Rf on normal phase) than your desired product. It can be confirmed by mass spectrometry, where you will see a peak corresponding to [M-Br+H]⁺.
-
-
Acid Sensitivity: Some brominated heterocyles can be sensitive to the acidic nature of standard silica gel, leading to decomposition or rearrangement.[12]
Part 2: Troubleshooting Guides
This section provides structured advice for specific experimental problems.
Problem 1: My compound is streaking badly on the silica TLC plate.
| Potential Cause | Explanation & Solution |
| Compound is too Polar | The compound has very strong interactions with the silica gel. Solution: Add a polar modifier to your eluent. A small amount of methanol (1-5%) in a DCM or EtOAc system can resolve streaking. For very polar compounds, consider switching to a reverse-phase TLC plate.[13] |
| Acidic/Basic Nature | If your heterocycle has a basic nitrogen (like pyridine or imidazole) or an acidic proton, it can interact ionically with the acidic silica surface. Solution: Add a small amount of a modifier to neutralize the system. For basic compounds, add 0.5-1% triethylamine (TEA) or ammonia in methanol to your eluent. For acidic compounds, add 0.5-1% acetic acid or formic acid.[12] |
| Insolubility | The compound is crashing out of the eluent on the plate. Solution: Ensure the spotting solvent is fully evaporated before running the plate. You may need to choose a different eluent system where your compound has better solubility. |
| Decomposition | The compound is degrading on the acidic silica gel. Solution: Spot the TLC plate and analyze it immediately. If streaking worsens over time, decomposition is likely. Consider using deactivated silica or alumina for chromatography.[13] |
Problem 2: After column chromatography, I have a new, more polar spot that has the mass of my de-brominated compound.
This is a classic sign of on-column dehalogenation. The acidic nature of the silica gel, coupled with extended exposure time, can promote the loss of bromine.
Workflow: Mitigating On-Column Dehalogenation
Caption: Decision workflow for addressing on-column dehalogenation.
Detailed Protocol: Column Chromatography with Deactivated Silica Gel
-
Prepare the Eluent: Choose your desired solvent system (e.g., 80:20 Hexanes:Ethyl Acetate). To this, add triethylamine (TEA) to a final concentration of 1% v/v.
-
Deactivate the Silica: In a beaker, add the required amount of silica gel. Add a portion of the TEA-containing eluent to create a thick slurry. Stir gently for 15-20 minutes. This allows the TEA to adsorb to the acidic sites on the silica surface.
-
Pack the Column: Pack the column using the "wet method" with your deactivated silica slurry and TEA-containing eluent.[14] Ensure uniform packing to avoid channeling.[12]
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of deactivated silica.[12]
-
Elute and Collect: Run the column using the TEA-containing eluent. The passivated surface is much gentler and less likely to cause dehalogenation.
Problem 3: I can't find a good solvent for recrystallization.
Finding a single solvent for recrystallization can be difficult. The ideal solvent should dissolve the compound when hot but not when cold.[15][16] Brominated heterocycles often have poor solubility, requiring a solvent pair.
Data Table: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very High | Good for polar compounds with H-bond donors/acceptors. Can be a good "anti-solvent".[17] |
| Ethanol | 78 | High | Excellent general-purpose polar solvent. |
| Isopropanol | 82 | High | Similar to ethanol, slightly less polar. |
| Acetonitrile | 82 | High | Good for compounds with aromatic rings.[7] |
| Ethyl Acetate | 77 | Medium | Good general-purpose medium-polarity solvent. |
| Dichloromethane (DCM) | 40 | Medium | Often too good a solvent, but useful in solvent pairs. Low boiling point makes it easy to remove. |
| Toluene | 111 | Low | Good for dissolving non-polar aromatic compounds at high temperatures. |
| Hexanes/Heptane | 69 / 98 | Very Low | Excellent "anti-solvents" to precipitate compounds from more polar solutions.[17] |
Detailed Protocol: Two-Solvent Recrystallization
This protocol is for a compound that is too soluble in Solvent A (e.g., DCM) and poorly soluble in Solvent B (e.g., Hexane).
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot Solvent A (the "good" solvent) required to fully dissolve the solid.[18]
-
Induce Saturation: While keeping the solution hot and stirring, slowly add the "bad" solvent (Solvent B) dropwise using a pipette. Continue adding until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[16]
-
Re-homogenize: Add a few drops of hot Solvent A until the solution becomes clear again. At this point, you have a hot, saturated solution, which is the ideal starting point for crystal growth.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Rushing this step by placing it directly in an ice bath can cause the product to "crash out," trapping impurities.[15]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.[15]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the collected crystals with a small amount of ice-cold Solvent B (the "bad" solvent) to rinse away any soluble impurities adhering to the crystal surfaces.[15][18] Do not use Solvent A, as it will redissolve your product.
-
Drying: Keep the vacuum on to pull air through the crystals, helping them to dry. For final drying, place the crystals in a vacuum oven.
Troubleshooting Crystallization
-
Oiling Out: If the product separates as an oil instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of your compound, or the solution is too supersaturated. Try using a lower-boiling solvent or a more dilute solution.
-
No Crystals Form: The solution may not be saturated enough. Try boiling off some of the solvent to increase the concentration. Alternatively, you can scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce nucleation.[15]
Part 3: Purity Assessment
After purification, it is critical to assess the purity of your brominated heterocyclic compound. A combination of techniques should be used.
Workflow: Post-Purification Purity Analysis
Caption: A standard workflow for assessing the purity of a final compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Dehalogenation - Wikipedia [en.wikipedia.org]
- 11. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Purification [chem.rochester.edu]
- 14. Column chromatography - Wikipedia [en.wikipedia.org]
- 15. Recrystallization [sites.pitt.edu]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. m.youtube.com [m.youtube.com]
Troubleshooting unexpected peaks in the 1H NMR of oxazole derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with oxazole derivatives. This guide is designed to help you troubleshoot unexpected peaks in your 1H NMR spectra, a common challenge that can arise from various sources. Our goal is to provide you with the expertise and logical framework to diagnose and resolve these issues efficiently, ensuring the integrity of your experimental results.
Introduction: The "Clean" Oxazole Spectrum
Before delving into troubleshooting, it's crucial to understand the expected 1H NMR characteristics of a pure oxazole derivative. The protons on the oxazole ring are in distinct electronic environments, leading to characteristic chemical shifts. Generally, H-5 is the most upfield proton, followed by H-4, and H-2 is the most downfield. Substituents on the ring will, of course, influence these shifts. Any signals outside of those expected for your target molecule and the deuterated solvent warrant investigation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Common Contaminants – The Usual Suspects
These are the most frequent sources of unexpected peaks and are often the easiest to resolve.
Question 1: I see a broad singlet around 1.5-1.6 ppm in my CDCl3 spectrum. What is it and how do I get rid of it?
Answer:
This is almost certainly residual water. The chemical shift of water is highly dependent on the solvent, temperature, and concentration. In chloroform-d, it typically appears around 1.56 ppm.
-
Causality: Even high-quality deuterated solvents can absorb atmospheric moisture. NMR tubes that are not rigorously dried are also a common source.
-
Troubleshooting Protocol:
-
Confirm with a D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously for a minute, and re-acquire the spectrum. The water peak will disappear or significantly diminish due to proton-deuterium exchange.[1]
-
Prevention:
-
Dry your NMR tubes in an oven at >100 °C for several hours and cool them in a desiccator before use.
-
Store deuterated solvents over molecular sieves or an inert drying agent like potassium carbonate.[1]
-
Handle samples and prepare NMR tubes in a dry atmosphere (e.g., a glove box) if your compound is particularly moisture-sensitive.
-
-
Question 2: There are sharp singlets and multiplets in the 0.8-1.3 ppm region of my spectrum. Are these from my compound?
Answer:
These signals are very likely from grease or residual aliphatic solvents from purification.
-
Causality:
-
Grease: Using greased glass joints during your reaction workup or purification is a common source. Even handling glassware or NMR tubes with bare hands can transfer oils. Signals for silicone grease typically appear around 0 ppm, while hydrocarbon-based greases show broad peaks around 1.26 ppm and 0.88 ppm.[2]
-
Solvents: Residual hexanes or pentanes from column chromatography are common culprits. n-Hexane will show multiplets around 1.26 and 0.88 ppm.[2]
-
-
Troubleshooting Protocol:
-
Review Your Procedure: Did you use greased joints? Were your purification solvents thoroughly removed under high vacuum?
-
Proper Glassware Cleaning: Ensure all glassware, including NMR tubes, is meticulously cleaned. Rinsing with a non-polar solvent like hexanes, followed by acetone and/or methanol, can help remove grease residues.[2]
-
Removal from Sample:
-
For residual non-polar solvents, co-evaporation with a more volatile solvent like dichloromethane can be effective.
-
To remove grease from a solid sample, trituration with a solvent in which your compound is insoluble but the grease is soluble (e.g., cold hexanes) can be effective.
-
-
Table 1: 1H NMR Chemical Shifts (δ, ppm) of Common Laboratory Impurities in CDCl₃
| Impurity | Chemical Shift (ppm) | Multiplicity |
| Water | ~1.56 | broad singlet |
| Acetone | 2.17 | singlet |
| Dichloromethane | 5.30 | singlet |
| Diethyl ether | 3.48 (q), 1.21 (t) | quartet, triplet |
| Ethyl acetate | 4.12 (q), 2.05 (s), 1.26 (t) | quartet, singlet, triplet |
| Hexanes | ~1.26, ~0.88 | multiplet, multiplet |
| Silicone Grease | ~0.07 | singlet |
| Hydrocarbon Grease | ~1.25, ~0.85 | broad multiplet, broad multiplet |
This table is a summary of data from various sources, including references[3][4][5].
Category 2: Reaction-Specific Artifacts – Byproducts and Intermediates
If common contaminants are ruled out, the unexpected peaks may be related to the synthesis of your oxazole derivative.
Question 3: My 1H NMR spectrum shows an extra amide N-H signal and some downfield CH₂ peaks. I synthesized my oxazole via the Robinson-Gabriel method.
Answer:
This suggests the presence of unreacted α-acylamino ketone starting material or a ring-opened hydrolysis product.
-
Causality:
-
Incomplete Cyclization: The Robinson-Gabriel synthesis involves the cyclodehydration of an α-acylamino ketone. If the reaction is incomplete, you will see signals from this starting material.
-
Hydrolysis: Oxazoles can be susceptible to hydrolysis, especially under acidic or basic conditions, which cleaves the ring to form an N-acyl-β-amino alcohol or a β-keto amide.
-
-
Expected 1H NMR Signals:
-
α-Acylamino Ketone: Look for a characteristic amide N-H proton (broad singlet, typically δ 6-8 ppm), and a singlet or multiplet for the CH₂ or CH group adjacent to the ketone.
-
N-acyl-β-amino alcohol (from hydrolysis): You would expect to see signals for an amide N-H, and two methylene groups (CH₂-N and CH₂-O), often appearing as complex multiplets in the δ 3-4 ppm region.
-
-
Troubleshooting Protocol:
-
Check Reaction Completion: Before workup, ensure the reaction has gone to completion using an appropriate method like TLC or LC-MS.
-
Optimize Cyclodehydration: If starting material is present, you may need to use a stronger dehydrating agent (e.g., P₂O₅, POCl₃) or increase the reaction time/temperature.
-
Purification: Careful column chromatography should be able to separate the more polar starting material/hydrolysis product from the desired oxazole.
-
Avoid Harsh Conditions: During workup and purification, avoid prolonged exposure to strong acids or bases to minimize hydrolysis.
-
Question 4: I see some peaks in the 4-5 ppm and 5-6 ppm region that I can't assign. Could they be from an intermediate?
Answer:
Yes, it's possible you have a stable oxazoline intermediate. Oxazolines are the non-aromatic, partially saturated precursors to oxazoles.
-
Causality: The final step in many oxazole syntheses is an oxidation or elimination to form the aromatic ring. If this step is incomplete, the oxazoline intermediate may be observed.
-
Expected 1H NMR Signals: The protons on the saturated part of the oxazoline ring will appear more upfield than their aromatic counterparts in the oxazole. For a 2-oxazoline, the CH₂ protons typically appear as multiplets in the δ 4-5 ppm region, and the CH proton can be further downfield.[6]
-
Troubleshooting Protocol:
-
Re-examine Your Synthetic Step: Ensure the conditions for the final aromatization step (e.g., addition of an oxidizing agent, elimination conditions) were properly executed.
-
Further Reaction: It may be possible to convert the isolated mixture containing the oxazoline to the desired oxazole by re-subjecting it to the aromatization conditions.
-
2D NMR: Techniques like COSY and HSQC can help identify the connectivity of these unexpected signals and confirm the presence of an oxazoline ring.
-
Category 3: Complex NMR Phenomena – When the Molecule Itself is the "Problem"
Sometimes, unexpected peaks are not due to impurities but are a result of the inherent structural and dynamic properties of your molecule.
Question 5: My spectrum is very complex, with doubled or broadened peaks, especially for substituents attached to the oxazole ring. The sample looks pure by LC-MS.
Answer:
You are likely observing rotamers or atropisomers. This is common in molecules with restricted bond rotation, such as amides or sterically hindered biaryl systems.
-
Causality:
-
Rotamers: Rotation around a single bond (e.g., an amide C-N bond) can be slow on the NMR timescale, leading to distinct signals for each conformer. This is particularly common if you have an N-acyl or N-aryl substituent on your oxazole.
-
Atropisomers: If the steric barrier to rotation around a single bond (often a biaryl bond) is high enough, stable, non-interconverting isomers (atropisomers) can exist at room temperature, each giving its own set of NMR signals.
-
-
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: This is the definitive experiment to identify rotamers. As you increase the temperature, the rate of rotation increases. If the doubled peaks coalesce into single, sharp peaks at higher temperatures, you are observing rotamers. Diastereomers or impurities will not coalesce.
-
2D NMR (EXSY): A 2D Exchange Spectroscopy (EXSY) or NOESY experiment can show cross-peaks between the exchanging signals of the rotamers, confirming their relationship.[1]
-
Troubleshooting Workflow for Unexpected Peaks
Caption: A stepwise workflow for troubleshooting unexpected 1H NMR signals.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Restricted amide rotation with steric hindrance induced multiple conformations | CoLab [colab.ws]
- 5. Modulations in restricted amide rotation by steric induced conformational trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rotamers or diastereomers? An overlooked NMR solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 4-(2-Bromophenyl)oxazole during synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-(2-Bromophenyl)oxazole. As a pivotal intermediate in medicinal chemistry, the successful and high-yielding synthesis of this compound is often crucial for downstream applications. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address and prevent the degradation of this compound during its synthesis.
Introduction: The Challenge of Synthesizing this compound
The synthesis of this compound, while achievable through several classical and modern methods, presents unique challenges primarily due to the presence of the ortho-bromophenyl substituent. This group can influence the electronic and steric environment of the reacting centers, potentially leading to unwanted side reactions and degradation of the target molecule. Understanding these potential pitfalls is key to a successful synthesis. This guide will focus on the most common synthetic routes and the specific issues that may arise.
Troubleshooting Guide & FAQs
This section is structured to provide rapid answers to common problems encountered during the synthesis of this compound.
Issue 1: Low Yields and Tar Formation in Robinson-Gabriel Synthesis
Question: I am attempting the Robinson-Gabriel synthesis of this compound from 2-amino-2'-(bromo)acetophenone and a suitable acylating agent, followed by cyclodehydration with a strong acid like sulfuric acid. My yields are consistently low, and I observe significant formation of a dark, tar-like substance. What is the likely cause and how can I prevent this?
Answer:
Low yields and tar formation in the Robinson-Gabriel synthesis are classic indicators that the reaction conditions are too harsh for your substrate. The combination of a strong dehydrating acid (e.g., concentrated H₂SO₄) and elevated temperatures can lead to several degradation pathways.[1]
Causality Explained:
-
Acid-Catalyzed Decomposition: The 2-acylamino-ketone precursor can be sensitive to strongly acidic conditions, leading to hydrolysis of the amide bond before intramolecular cyclization can occur.[1]
-
Polymerization: The harsh conditions can promote polymerization of the starting materials or intermediates, resulting in the observed tar.
-
Aryl Bromide Instability: While generally stable, the carbon-bromine bond on the aromatic ring can be susceptible to cleavage under very harsh acidic conditions, although this is less common.
Recommended Solutions:
-
Milder Dehydrating Agents: Replace strong mineral acids with reagents that operate under milder conditions. A comparative summary is provided in Table 1.
-
Optimize Reaction Temperature: Lowering the reaction temperature can find a better balance between a reasonable reaction rate and minimizing substrate decomposition.[1]
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Water can promote the hydrolysis of the amide precursor.[1]
| Dehydrating Agent | Typical Conditions | Advantages | Potential Issues |
| Conc. H₂SO₄ | High Temperature | Inexpensive, powerful | Often too harsh, leads to charring |
| Polyphosphoric Acid (PPA) | 100-150 °C | Generally gives better yields than H₂SO₄ | Can be viscous and difficult to stir |
| Trifluoroacetic Anhydride (TFAA) | Room Temperature to Reflux | Milder conditions, good yields | More expensive, corrosive |
| Dess-Martin Periodinane / (PPh₃, I₂, Et₃N) | Two-step, Room Temperature | Very mild, high yields for sensitive substrates | Multi-step, reagent cost |
Issue 2: Formation of Nitrile Byproduct in Van Leusen Synthesis
Question: I am using the Van Leusen oxazole synthesis with 2-bromobenzaldehyde and tosylmethyl isocyanide (TosMIC). My main product is the desired oxazole, but I am consistently isolating a significant amount of 2-bromobenzonitrile. How can I suppress the formation of this nitrile byproduct?
Answer:
The formation of a nitrile is a known competing reaction in the Van Leusen synthesis, particularly when ketones are used as the starting material.[2][3][4] While aldehydes are the preferred substrate for oxazole synthesis, side reactions can still occur.
Causality Explained:
The Van Leusen reaction proceeds through a 5-membered ring intermediate. With aldehydes, this intermediate readily eliminates the tosyl group to form the oxazole.[2] However, an alternative pathway involving tautomerization and ring-opening can lead to the formation of a nitrile. The presence of any ketone impurities in your aldehyde starting material will also directly lead to nitrile formation.
Recommended Solutions:
-
Purity of Aldehyde: Ensure your 2-bromobenzaldehyde is of high purity and free from the corresponding carboxylic acid (which can form from air oxidation) or any ketone impurities. Consider purifying the aldehyde by distillation or column chromatography before use.
-
Control of Reaction Temperature: While some heating may be necessary to drive the reaction to completion, excessive temperatures can favor the nitrile formation pathway. Monitor the reaction closely by TLC.
-
Choice of Base: The choice of base can be critical. A strong, non-nucleophilic base like potassium tert-butoxide is often used. Ensure the stoichiometry of the base is correct.
Issue 3: De-bromination of the Final Product
Question: After purification, I have identified a significant impurity in my this compound product which appears to be 4-phenyloxazole. What could be causing this de-bromination?
Answer:
The loss of the bromine atom from the aromatic ring is a potential side reaction, especially under certain reductive conditions or during palladium-catalyzed reactions if not properly controlled.
Causality Explained:
-
Reductive Dehalogenation: If your reaction or workup involves a source of hydride (e.g., from certain reducing agents) or catalytic hydrogenation conditions (e.g., residual palladium catalyst from a previous step and a hydrogen source), reductive dehalogenation of the aryl bromide can occur.[5][6][7]
-
Palladium-Catalyzed Proto-dehalogenation: In palladium-catalyzed cross-coupling reactions (a modern alternative for this synthesis), if there is a proton source present and the desired coupling is slow, a competing proto-dehalogenation can occur where the bromine is replaced by a hydrogen atom.
Recommended Solutions:
-
Avoid Reductive Conditions: Scrutinize your synthetic route and workup procedures for any unintended reductive conditions.
-
Optimize Palladium-Catalyzed Reactions: If using a cross-coupling approach, ensure your reaction is efficient and goes to completion. Use of appropriate ligands and anhydrous conditions is crucial.
-
Purification: Careful column chromatography can often separate the de-brominated impurity from the desired product.
Experimental Protocols
Protocol 1: Modified Robinson-Gabriel Synthesis using Trifluoroacetic Anhydride (TFAA)
This protocol utilizes a milder cyclodehydrating agent to minimize degradation.
Step 1: Synthesis of 2-Amino-2'-(bromo)acetophenone (Intermediate) (This intermediate needs to be synthesized first, for example, via bromination of 2-aminoacetophenone)
Step 2: Acylation of 2-Amino-2'-(bromo)acetophenone
-
Dissolve 2-amino-2'-(bromo)acetophenone (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a suitable acylating agent (e.g., acetyl chloride, 1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up by washing with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
Step 3: Cyclodehydration with TFAA
-
Dissolve the crude 2-acylamino-2'-(bromo)acetophenone from the previous step in anhydrous DCM.
-
Add trifluoroacetic anhydride (TFAA, 1.5 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction carefully by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Van Leusen Synthesis of this compound
This method builds the oxazole ring from 2-bromobenzaldehyde.
-
To a stirred solution of 2-bromobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.05 eq) in anhydrous methanol, add potassium carbonate (K₂CO₃, 2.0 eq) in one portion.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Visualization of Degradation Pathways
Robinson-Gabriel Degradation Pathways
Caption: Degradation pathways in Robinson-Gabriel synthesis.
Van Leusen Competing Reaction Pathway
Caption: Competing pathways in Van Leusen synthesis.
Purification Insights
Purification of this compound can be challenging due to the presence of structurally similar byproducts.
-
Column Chromatography: Silica gel column chromatography is the most effective method. A gradient elution with a mixture of hexane and ethyl acetate is typically successful. The polarity of the eluent should be carefully optimized to achieve good separation.
-
Recrystallization: If the crude product is obtained as a solid, recrystallization can be a highly effective purification technique. Solvents to consider include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.[8] For brominated aromatic compounds, careful selection of the recrystallization solvent is key to obtaining high purity crystals.
Concluding Remarks
The successful synthesis of this compound hinges on a careful selection of the synthetic route and reaction conditions to mitigate potential degradation pathways. By understanding the underlying chemical principles of these side reactions, researchers can proactively adjust their experimental parameters to favor the formation of the desired product. This guide provides a foundational framework for troubleshooting and optimizing this important synthesis. For novel substrates or further scaling, empirical optimization will always be a necessary and valuable step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. Van Leusen Reaction [organic-chemistry.org]
- 4. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimizing Mobile Phase for HPLC Purification of Oxazole Compounds
Welcome to the technical support center for the HPLC purification of oxazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of mobile phase optimization for this important class of nitrogen-containing heterocycles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to develop robust and efficient purification methods.
Oxazole derivatives, prevalent in medicinal chemistry, often present unique challenges in reversed-phase HPLC due to the basic nature of the nitrogen atom in the five-membered ring. This guide will provide a structured approach to troubleshooting common issues and optimizing your separations for purity, yield, and throughput.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise during the method development for oxazole compound purification.
Q1: What is the best starting point for a mobile phase when purifying an oxazole compound on a C18 column?
A1: A typical starting point for a reversed-phase separation of a novel oxazole compound is a gradient elution using water and acetonitrile (ACN) as the mobile phase components.[1][2] ACN is often preferred over methanol for initial screening due to its lower viscosity, which results in lower backpressure, and its superior miscibility with water.[1]
A common starting gradient is 5% to 95% ACN over 20-30 minutes. An acidic modifier, such as 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA), should be added to both the aqueous and organic mobile phase components.[3] This is critical for achieving sharp, symmetrical peaks for basic compounds like oxazoles.[4][5]
Q2: Why is my oxazole compound's peak tailing, and how can I fix it?
A2: Peak tailing for basic compounds like oxazoles is a frequent issue in reversed-phase HPLC.[4] The primary cause is secondary retention mechanisms, specifically the interaction between the protonated basic nitrogen of the oxazole and acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[4][6]
Here are the primary strategies to resolve peak tailing:
-
Lower the Mobile Phase pH: By adding an acidic modifier like 0.1% formic acid or TFA, you protonate the residual silanol groups, minimizing their ability to interact ionically with your protonated basic analyte.[3][4][5] A mobile phase pH of 3.0 or below is often effective.[4]
-
Use a Modern, End-Capped Column: High-purity silica columns that are thoroughly end-capped have fewer free silanol groups, significantly reducing the potential for these secondary interactions.[4]
-
Consider a Polymer-Based Column: These columns lack silanol groups altogether and can be an excellent choice for separating basic compounds, especially at higher pH values.[6][7]
Q3: Should I use formic acid (FA) or trifluoroacetic acid (TFA) as a mobile phase modifier?
A3: The choice between FA and TFA depends on your purification goals and downstream applications.
-
Formic Acid (FA): A weaker acid that provides a mobile phase pH of around 2.7. It is generally sufficient to protonate basic analytes and improve peak shape. A key advantage of FA is its compatibility with mass spectrometry (MS), as it is less likely to cause ion suppression.[8][9]
-
Trifluoroacetic Acid (TFA): A much stronger acid that creates a lower pH environment (around pH 2). TFA is also an effective ion-pairing agent.[8][9] The trifluoroacetate anion can pair with the protonated oxazole, masking its positive charge and further reducing interactions with silanols, often resulting in sharper peaks.[10] However, TFA is a strong ion-suppressing agent in MS and can be difficult to remove from the purified sample.[8][11]
For general purification with UV detection, TFA often yields superior peak shapes.[11] For LC-MS applications or when the final compound needs to be free of strong acids, formic acid is the preferred choice.[8]
Q4: My oxazole compound is highly polar and has poor retention on a C18 column. What are my options?
A4: Poor retention of polar compounds is a common challenge. Here are several strategies:
-
Use a Polar-Embedded Column: These columns have a polar group embedded near the base of the alkyl chain (e.g., amide, carbamate). This allows them to be used with highly aqueous mobile phases (even 100% aqueous) without the risk of stationary phase collapse ("dewetting") that can occur with traditional C18 columns.[7][12]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative separation mode that uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent.[2][12] It is particularly well-suited for the retention and separation of very polar compounds that are unretained in reversed-phase.[12][13]
-
Use a High pH Mobile Phase: If your column is stable at high pH (pH > 8), you can deprotonate your basic oxazole compound.[14] The neutral form will be more hydrophobic and therefore more retained on a reversed-phase column.[14] This requires a specialized hybrid or polymer-based column designed for high pH stability.[14][15]
Part 2: Troubleshooting Guide
This section provides a more in-depth, scenario-based approach to resolving complex issues during the purification of oxazole compounds.
Scenario 1: Poor Peak Shape - Tailing, Fronting, or Splitting
Question: I've adjusted the pH, but my peak shape is still not ideal. What other factors could be at play?
Answer: Beyond mobile phase pH, several other factors can contribute to poor peak shape. A systematic approach is necessary for diagnosis.
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. HPLC Column Selection Guide to Help You Achieve the Best Separation | Separation Science [sepscience.com]
- 7. agilent.com [agilent.com]
- 8. Big change in retention times switching from TFA to FA? - Chromatography Forum [chromforum.org]
- 9. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]
- 10. waters.com [waters.com]
- 11. reddit.com [reddit.com]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 15. moravek.com [moravek.com]
Validation & Comparative
A Comparative Guide to Purity Confirmation of 4-(2-Bromophenyl)oxazole: HPLC-UV, GC-MS, and qNMR Analysis
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel heterocyclic compounds such as 4-(2-Bromophenyl)oxazole, a versatile building block in medicinal chemistry, rigorous analytical characterization is paramount. This guide provides an in-depth comparison of three orthogonal analytical techniques for purity confirmation: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodological choices. We will delve into the nuances of each technique, providing field-proven insights to empower you in selecting the most appropriate analytical strategy for your specific needs, from routine quality control to in-depth structural elucidation of impurities.
The Imperative of Orthogonal Analytical Approaches
Reliance on a single analytical method for purity determination is fraught with risk. An impurity may not be detectable under a specific set of conditions (e.g., it may not possess a UV chromophore for HPLC-UV detection, or it might be non-volatile for GC analysis). Therefore, employing orthogonal methods—techniques that rely on different physicochemical principles of separation and detection—provides a more comprehensive and trustworthy assessment of a compound's purity. This aligns with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which emphasize the importance of specificity in analytical procedures.[1][2]
Understanding Potential Impurities in this compound
A robust analytical method must be able to separate the main compound from its potential impurities. The van Leusen oxazole synthesis is a common route for preparing 4-substituted oxazoles, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[3][4] Based on this synthetic pathway, potential impurities in this compound may include:
-
Starting Materials: Unreacted 2-bromobenzaldehyde and TosMIC.
-
Intermediates: Oxazoline intermediates that have not fully eliminated the tosyl group.[5]
-
Byproducts: p-Toluenesulfinic acid, a byproduct of the elimination step.[5]
-
Isomers: Positional isomers of the bromophenyl group (e.g., 4-(3-bromophenyl)oxazole or 4-(4-bromophenyl)oxazole) if the starting material was not pure.
-
Related Substances: Compounds formed from side reactions or degradation.
A well-designed analytical method should be able to resolve this compound from all these potential contaminants.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a workhorse in the pharmaceutical industry for purity analysis due to its high resolving power, sensitivity, and suitability for a wide range of compounds.[6][7] For this compound, a reversed-phase HPLC method with UV detection is the most common approach.
Experimental Protocol: HPLC-UV
1. Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for pH adjustment and improved peak shape)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would be to start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute the compound and any less polar impurities. For example: 0-20 min, 40-90% B; 20-25 min, 90% B; 25-26 min, 90-40% B; 26-30 min, 40% B.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by DAD)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
5. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
-
Peak purity can be assessed using a DAD to check for co-eluting impurities.
Causality Behind Experimental Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating aromatic compounds like this compound.
-
Gradient Elution: A gradient is employed to ensure that both polar and non-polar impurities can be eluted and resolved within a reasonable run time.[8]
-
Acidified Mobile Phase: The addition of a small amount of acid improves peak shape for the heterocyclic compound by suppressing the ionization of any basic sites.
-
UV Detection at 254 nm: The aromatic rings in the molecule provide strong UV absorbance at this wavelength, ensuring good sensitivity.
Workflow for HPLC-UV Analysis```dot
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. G[9]iven that this compound is a relatively small molecule, it is amenable to GC analysis. The mass spectrometer provides definitive identification of the compound and its impurities based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas chromatograph with a split/splitless injector coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 50:1) to avoid overloading the column.
3. MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-400 m/z.
4. Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
5. Data Analysis:
-
The total ion chromatogram (TIC) is used to determine the purity based on peak area percentage.
-
The mass spectrum of the main peak should be consistent with the structure of this compound. The presence of bromine will result in a characteristic M+2 isotopic pattern. *[10] Mass spectra of impurity peaks can be compared to libraries (e.g., NIST) for tentative identification.
[11]#### Causality Behind Experimental Choices:
-
5% Phenyl-methylpolysiloxane Column: This stationary phase provides good selectivity for aromatic compounds.
-
Temperature Programming: A temperature ramp is necessary to elute compounds with a range of boiling points.
-
Electron Impact Ionization: EI is a robust and reproducible ionization technique that generates characteristic fragmentation patterns useful for structural elucidation.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS Purity and Impurity Identification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. T[12]he signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. B[13]y comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.
[14]#### Experimental Protocol: qNMR
1. Instrumentation and Reagents:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
High-purity deuterated solvent (e.g., DMSO-d6 or Chloroform-d).
-
Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.
2. Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample and about 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Key Parameters for Quantitation:
-
Long Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being integrated. This ensures complete relaxation of the nuclei between pulses, which is crucial for accurate integration. A typical value is 30-60 seconds.
-
Sufficient Number of Scans: To achieve an adequate signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
-
4. Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Causality Behind Experimental Choices:
-
High-Field NMR: Provides better signal dispersion, reducing the likelihood of peak overlap.
-
Certified Internal Standard: The accuracy of the qNMR measurement is directly dependent on the accuracy of the purity and weighing of the internal standard.
-
Long Relaxation Delay: This is the most critical parameter for ensuring the quantitative nature of the NMR experiment.
Workflow for qNMR Analysis
Caption: Workflow for qNMR Purity Determination.
Comparative Analysis of Methods
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity, UV absorbance detection. | Chromatographic separation based on volatility and polarity, mass-based detection. | Nuclear magnetic resonance, signal intensity proportional to molar concentration. |
| Specificity | Good, but dependent on chromatographic resolution. Peak purity can be assessed with DAD. | Excellent, provides mass and fragmentation data for definitive identification. | Excellent, provides structural information. Can quantify impurities without reference standards. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Lower (µg to mg level). |
| Precision | High (RSD < 1%). | High (RSD < 2%). | High (RSD < 1% under optimal conditions). |
| Accuracy | Requires a reference standard of known purity for quantitative analysis. | Requires a reference standard for accurate quantitation. | Primary method, does not require a reference standard of the analyte. |
| Sample Throughput | High, with typical run times of 20-30 minutes. | Moderate, with typical run times of 15-30 minutes. | Lower, due to long relaxation delays required for quantitation. |
| Destructive | Yes. | Yes. | No, the sample can be recovered. |
| Impurity ID | Tentative, based on retention time and UV spectrum. | Good, based on mass spectrum and library matching. | Excellent, full structural elucidation is possible for major impurities. |
Conclusion and Recommendations
The choice of analytical method for the purity confirmation of this compound depends on the specific requirements of the analysis.
-
HPLC-UV is the method of choice for routine quality control and for the analysis of large numbers of samples due to its high throughput, precision, and sensitivity. I[9]t is particularly effective as a stability-indicating method.
-
GC-MS is highly valuable for the identification of volatile impurities and for providing orthogonal separation to HPLC. Its high sensitivity makes it suitable for trace analysis. *[15] qNMR is the gold standard for assigning the absolute purity of a reference standard or a new batch of material. It is also unparalleled in its ability to identify and quantify unknown impurities without the need for their specific reference standards.
[16]For comprehensive characterization and to ensure the highest level of confidence in the purity of this compound, a combination of these orthogonal techniques is highly recommended. For instance, HPLC-UV can be used for routine purity checks, with qNMR being used to certify the primary reference standard and GC-MS to investigate any potential volatile impurities. This multi-faceted approach ensures a deep understanding of the compound's purity profile, which is essential for advancing a candidate through the drug development pipeline.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Effective API analysis using UHPLC-UV and a single quadrupole mass detector | Separation Science [sepscience.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. resolian.com [resolian.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. usp.org [usp.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 16. specificpolymers.com [specificpolymers.com]
A Researcher's Guide: Comparing the Biological Activity of Oxazole and Thiazole Analogs
In the landscape of medicinal chemistry, the five-membered heterocyclic rings, oxazole and thiazole, are foundational scaffolds. Their prevalence in both natural products and synthetic drugs underscores their importance.[1][2][3] Often, a critical decision in the lead optimization phase of drug discovery revolves around the choice between these two heterocycles. This guide provides an in-depth comparison of their biological activities, grounded in physicochemical principles and supported by experimental data and protocols, to aid researchers in making informed decisions.
The Isosteric Relationship: More Than Just an Atom Swap
Oxazole and thiazole are considered bioisosteres, where the oxygen atom in the oxazole ring is replaced by a sulfur atom in the thiazole ring.[4] This seemingly minor substitution can lead to significant changes in the molecule's physicochemical properties, which in turn dictate its biological activity, pharmacokinetic profile, and metabolic stability.[5]
Key Physicochemical Differences:
| Property | Oxazole (Oxygen) | Thiazole (Sulfur) | Implication for Biological Activity |
| Electronegativity | Higher | Lower | Oxygen's higher electronegativity can make the oxazole ring a stronger hydrogen bond acceptor, potentially leading to tighter binding with certain biological targets. |
| Aromaticity | Less Aromatic | More Aromatic | Thiazoles exhibit greater π-electron delocalization, resulting in higher aromaticity.[6][7] This can influence ring stability and interactions with aromatic residues in a protein's active site. |
| Basicity | Weaker Base (pKa of conjugate acid ≈ 0.8)[8] | Stronger Base | The difference in basicity can affect the ionization state of the molecule at physiological pH, influencing solubility, membrane permeability, and target engagement. |
| Metabolic Stability | Generally stable, but can be susceptible to ring opening. | Often more metabolically robust, though sulfur can be oxidized. | The choice of heterocycle can significantly impact the drug's half-life and metabolic clearance pathways. |
Comparative Biological Activities: A Tale of Two Scaffolds
The choice between an oxazole and a thiazole is highly context-dependent, with the optimal choice varying based on the therapeutic target and desired biological effect.
Anticancer Activity
Both oxazole and thiazole derivatives have demonstrated significant potential as anticancer agents, often by targeting critical cellular pathways like protein kinases and tubulin polymerization.[9]
A systematic review of studies from 2014 to 2020 concluded that a majority of the most promising antiproliferative compounds identified contained a thiazole nucleus.[1][10] However, this does not diminish the potential of oxazoles. For instance, in a study developing analogs of the anti-inflammatory drug sulindac for cancer prevention, both oxazole and thiazole derivatives showed comparable, albeit modest, activity against colon, prostate, and breast cancer cell lines.[11]
Table 1: Comparative Anticancer Activity of Oxazole vs. Thiazole Analogs
| Compound Pair | Target/Cell Line | Oxazole Analog IC50 | Thiazole Analog IC50 | Key Finding & Reference |
| VEGFR-2 Inhibitors | VEGFR-2 Kinase | 1.8 µM | 0.4 µM | The thiazole analog was significantly more potent, suggesting a stabilizing interaction involving the sulfur atom that could not be mimicked by oxygen.[12] |
| Sulindac Analogs | HT29 (Colon Cancer) | ~1-2 µM | ~1-2 µM | In this specific scaffold, replacing the amide linkage with either oxazole or thiazole resulted in comparable activity to the lead compound.[11] |
Antimicrobial Activity
Thiazole-containing compounds have a storied history in antimicrobial therapy, with sulfathiazole being a notable example.[6] Both heterocycles continue to be explored for new antibacterial and antifungal agents.[13][14]
Studies have shown that the antimicrobial potency can be significantly influenced by the choice of the heterocycle. In one study, newly synthesized oxazole and thiazole derivatives both showed moderate to good antibacterial activity against various Gram-positive and Gram-negative bacteria.[13][15] Another study highlighted that substituting a thiazole ring onto a 1,3,4-oxadiazole core enhanced antimicrobial activity compared to the unsubstituted parent compound.[14]
Anti-inflammatory Activity
Both oxazole and thiazole derivatives are being investigated as anti-inflammatory agents, often targeting enzymes like cyclooxygenase-2 (COX-2).[16][17] The anti-inflammatory drug class of nonsteroidal anti-inflammatory drugs (NSAIDs) often comes with adverse effects, driving the search for new scaffolds.[16]
In one study, a series of thiazole/oxazole substituted benzothiazole derivatives were synthesized and evaluated for anti-inflammatory and analgesic effects.[18][19] The results indicated that specific thiazole-containing compounds were the most active, even more so than the reference drug at the same dose.[18] This highlights that the thiazole ring, in this particular molecular framework, contributed more favorably to the anti-inflammatory activity.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of these compounds.
Protocol 1: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a foundational assay for screening potential anticancer compounds.[20][21]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.[22]
-
Cell Seeding:
-
Culture cells to an exponential growth phase.[22]
-
Trypsinize and count the cells.
-
Seed 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium in a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the oxazole and thiazole analogs in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include "vehicle control" wells (medium with the compound solvent, e.g., DMSO) and "untreated control" wells (medium only).
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[20]
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm or 590 nm. A reference wavelength of >650 nm can be used to subtract background noise.
-
Cell viability is calculated as a percentage relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol 2: In Vitro Kinase Inhibition Assay
Many oxazole and thiazole analogs function by inhibiting protein kinases.[9] The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Principle: After the kinase reaction, remaining ATP is depleted. Then, ADP is converted to ATP, which is used in a luciferase/luciferin reaction to produce light. The light signal is proportional to the ADP generated and thus to the kinase activity.[23]
-
Kinase Reaction Setup (384-well plate):
-
Prepare a reaction mixture containing the target kinase, its specific substrate, and any necessary cofactors in a suitable kinase buffer.
-
In separate wells, add the test compounds (oxazole/thiazole analogs) at various concentrations. Include a positive control inhibitor (e.g., staurosporine) and a no-enzyme control.[24]
-
Pre-incubate the kinase with the inhibitors for 10-30 minutes at room temperature.[24]
-
Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 5-20 µL.[24]
-
Incubate for a predetermined time (e.g., 30-60 minutes) at room temperature or 30°C.
-
-
Termination and ATP Depletion:
-
Add an equal volume (e.g., 5 µL) of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unconsumed ATP.
-
Incubate for 40 minutes at room temperature.[23]
-
-
ADP Detection and Signal Generation:
-
Add a double volume (e.g., 10 µL) of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luminescence reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[23]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is inversely proportional to the degree of kinase inhibition. Data is normalized to controls, and IC50 values are calculated from dose-response curves.
Caption: Principle of the two-step ADP-Glo™ kinase inhibition assay.
Protocol 3: Antimicrobial Susceptibility Testing by Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25]
Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of the test compounds in a liquid broth medium. Growth is assessed after a defined incubation period.[25]
-
Preparation of Compounds and Media:
-
Prepare a stock solution of each test compound (oxazole/thiazole analogs) in a suitable solvent (e.g., DMSO).
-
Prepare two-fold serial dilutions of the compounds in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[25] The typical volume per well is 50-100 µL.
-
-
Inoculum Preparation:
-
From a pure overnight culture of the test microorganism (e.g., Staphylococcus aureus), prepare a suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[26]
-
Dilute this standardized suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).[27]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the compound dilutions with the prepared inoculum.[25]
-
Include essential controls:
-
-
MIC Determination:
Conclusion and Future Outlook
The decision to use an oxazole or a thiazole scaffold in drug design is a nuanced one, heavily dependent on the specific biological target and desired pharmacological profile. While thiazoles often exhibit greater aromaticity and can engage in unique interactions via their sulfur atom, the higher electronegativity of oxygen in oxazoles can provide advantages in hydrogen bonding.[6][7][8]
Systematic reviews and individual studies suggest that thiazoles may hold a slight edge in certain therapeutic areas like antiproliferative agents, but potent oxazole-based compounds are continually being developed.[9][10] Ultimately, the most effective approach is empirical: synthesize and test both analogs. The robust experimental protocols provided in this guide offer a validated framework for such comparative evaluations, enabling researchers to make data-driven decisions in the quest for novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. chemmethod.com [chemmethod.com]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjrr.org [wjrr.org]
- 5. researchgate.net [researchgate.net]
- 6. scialert.net [scialert.net]
- 7. scispace.com [scispace.com]
- 8. Oxazole - Wikipedia [en.wikipedia.org]
- 9. benthamscience.com [benthamscience.com]
- 10. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxazole and thiazole analogs of sulindac for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. medicopublication.com [medicopublication.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 18. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives | Scilit [scilit.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. ulab360.com [ulab360.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Broth Microdilution | MI [microbiology.mlsascp.com]
- 26. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 27. bio-protocol.org [bio-protocol.org]
A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Derived from 4-(2-Bromophenyl)oxazole
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the oxazole scaffold is a privileged structure, integral to numerous pharmacologically active agents.[1][2] The starting material, 4-(2-Bromophenyl)oxazole, represents a particularly valuable building block. Its inherent reactivity, conferred by the bromophenyl group, makes it an ideal substrate for generating diverse molecular architectures through cross-coupling reactions, primarily the Suzuki-Miyaura reaction.[1][3] This guide provides a comprehensive, in-depth comparison of the critical structural validation techniques required to unambiguously confirm the identity and purity of novel derivatives synthesized from this versatile precursor.
Our discussion will move beyond mere procedural descriptions to explore the causal logic behind experimental choices. We will compare and contrast the data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Crystallography, demonstrating how these techniques provide a self-validating system for structural elucidation.
Synthetic Strategy: Generating Diversity from a Core Scaffold
The primary synthetic utility of this compound lies in its role as an aryl halide in palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents at the 2-position of the phenyl ring, generating libraries of novel compounds for biological screening.[4][5]
A representative synthetic workflow is the Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between the bromophenyl group and a boronic acid derivative.
Caption: General workflow for synthesizing novel derivatives via Suzuki coupling.
A Comparative Framework for Structural Validation
Once a novel compound is synthesized and purified, its structural validation is paramount. No single technique is sufficient; instead, a confluence of spectroscopic and analytical methods is required. Each method interrogates the molecule from a different perspective, and their collective data provides an unassailable confirmation of the structure.
The workflow for comprehensive validation follows a logical progression from confirming connectivity and molecular formula to, when possible, determining the precise three-dimensional arrangement of atoms.
Caption: The integrated workflow for comprehensive structural validation.
For our comparative guide, let us consider three hypothetical derivatives synthesized from this compound:
-
Compound 1 (Starting Material): this compound
-
Derivative A: 4-(2-(Pyridin-4-yl)phenyl)oxazole
-
Derivative B: 4-(2-(Thiophen-3-yl)phenyl)oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Covalent Framework
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[6] It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For the oxazole derivatives , NMR is indispensable for confirming that the desired cross-coupling has occurred.
Expertise & Experience: The key diagnostic sign of a successful Suzuki coupling in the ¹H NMR spectrum is the disappearance of the characteristic signals for the starting boronic acid and, more importantly, the appearance of new aromatic signals with coupling patterns consistent with the newly formed biaryl system. In ¹³C NMR, the carbon atom that was previously bonded to bromine will experience a significant upfield shift.[7][8]
Comparative NMR Data Summary
| Compound | Key ¹H NMR Signals (δ ppm, Multiplicity, J Hz) | Key ¹³C NMR Signals (δ ppm) | Interpretation |
| Compound 1 | 8.15 (s, 1H, oxazole H2), 7.95 (s, 1H, oxazole H5), 7.20-7.70 (m, 4H, bromophenyl) | 151.8 (C2), 140.1 (C5), 122.5 (C-Br), 127-134 (other Ar-C) | Shows the distinct oxazole protons and the complex multiplet of the bromophenyl group. The C-Br signal is a key marker.[7][9] |
| Derivative A | 8.70 (d, 2H, J=6.0), 8.20 (s, 1H), 8.00 (s, 1H), 7.40-7.80 (m, 6H) | 152.0, 150.5, 148.2, 140.5, 124.0, 128-142 | Appearance of two new signals in the downfield aromatic region (δ 8.70 and ~7.50), characteristic of a 4-substituted pyridine ring. Disappearance of the C-Br signal in ¹³C NMR. |
| Derivative B | 8.18 (s, 1H), 7.98 (s, 1H), 7.30-7.70 (m, 7H) | 151.9, 140.3, 138.5, 125-129 | Appearance of new signals consistent with a thiophene ring, overlapping with the phenyl region. 2D NMR (like HSQC/HMBC) would be crucial here to assign specific protons to their carbons.[10] |
High-Resolution Mass Spectrometry (HRMS): The Definitive Molecular Formula
While NMR confirms the molecular framework, HRMS provides the exact molecular weight, allowing for the unambiguous determination of the elemental composition.[11][12][13][14] This is a critical and self-validating step; if the exact mass does not match the theoretical mass of the target structure, the synthesis has either failed or produced an unexpected product.
Expertise & Experience: The choice of ionization technique (e.g., ESI, APCI) is important. Electrospray Ionization (ESI) is often preferred for these nitrogen-containing heterocyclic compounds as they can be readily protonated to form [M+H]⁺ ions, which are easily detected. The high resolution of the instrument (e.g., Orbitrap or FT-ICR) allows for mass measurement with an accuracy of <5 ppm, distinguishing the target compound from other potential molecules with the same nominal mass.[15][16][17]
Comparative HRMS Data Summary
| Compound | Molecular Formula | Theoretical [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Mass Error (ppm) | Interpretation |
| Compound 1 | C₉H₆BrNO | 223.9706 | 223.9702 | -1.8 | Confirms the elemental composition of the starting material. The characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br) would also be present. |
| Derivative A | C₁₄H₁₀N₂O | 223.0866 | 223.0868 | +0.9 | Unambiguously confirms the successful substitution of bromine with the pyridinyl group and the loss of HBr, resulting in the correct molecular formula. |
| Derivative B | C₁₃H₉NOS | 228.0478 | 228.0475 | -1.3 | Confirms the incorporation of the sulfur-containing thiophene ring and the correct elemental composition for the target molecule. |
Single-Crystal X-ray Crystallography: The Ultimate Structural Proof
When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure.[18][19][20] It determines the precise three-dimensional arrangement of all atoms in the solid state, confirming not only connectivity but also bond lengths, bond angles, and intermolecular interactions.[21][22][23]
Expertise & Experience: The greatest challenge is often growing diffraction-quality crystals.[24] For these biaryl oxazole derivatives, the planarity of the aromatic systems can promote π-stacking interactions, which may aid crystallization. The resulting crystal structure is the gold standard for validation; it can reveal subtle conformational details, such as the dihedral angle between the two aromatic rings, which is influenced by steric hindrance and crystal packing forces. This information can be invaluable for subsequent structure-activity relationship (SAR) studies and computational modeling.[25][26]
Comparative Crystallographic Data (Hypothetical)
| Parameter | Derivative A | Derivative B | Interpretation |
| Crystal System | Monoclinic | Orthorhombic | Provides basic information about the crystal lattice symmetry. |
| Space Group | P2₁/c | P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| Dihedral Angle (Phenyl-Aryl) | 35.4° | 42.1° | Quantifies the twist between the central phenyl ring and the newly introduced aromatic ring. This conformation is critical for understanding how the molecule might fit into a protein's binding pocket. |
| Key Intermolecular Interactions | C-H···N hydrogen bonds, π-π stacking | C-H···S interactions, π-π stacking | Reveals how molecules pack in the solid state, which can influence physical properties like solubility and melting point. |
Detailed Experimental Protocols
Trustworthiness: The following protocols are designed to be self-validating. Each step includes internal checks and standards to ensure data integrity.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must fully dissolve the sample without reacting with it.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Place the sample in the NMR spectrometer. Perform standard instrument shimming procedures to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters for a 400 MHz spectrometer include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[27] Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.[6][28] Due to the low natural abundance of ¹³C, a longer acquisition time is necessary. This typically involves a larger number of scans (e.g., 1024 or more) and a longer relaxation delay.
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, multiplicities, and coupling constants to assign the structure. For complex spectra, 2D NMR experiments (e.g., COSY, HSQC) are essential for definitive assignments.[10][29]
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol. The addition of a small amount of acid (e.g., 0.1% formic acid) is often required to promote ionization in positive ion mode ([M+H]⁺).
-
Infusion: Introduce the sample into the mass spectrometer's ion source via direct infusion using a syringe pump or through an upstream liquid chromatography (LC) system for sample cleanup and separation.
-
Ionization: Utilize an appropriate ionization source, such as Electrospray Ionization (ESI), which is well-suited for polar, nitrogen-containing molecules.[16]
-
Mass Analysis: Acquire data in full scan mode over a relevant m/z range. Set the mass analyzer (e.g., Orbitrap, FT-ICR) to a high resolution (>60,000) to enable accurate mass measurement.
-
Data Analysis: Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺). Use the instrument's software to calculate the elemental composition based on the measured exact mass. Compare the observed mass to the theoretical mass of the expected compound. The mass error should ideally be below 5 ppm.
Protocol 3: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step. Common methods include slow evaporation of a solvent from a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened. Crystals should be at least 20-50 μm in all dimensions.[21][24]
-
Crystal Mounting: Carefully select a high-quality crystal under a microscope and mount it on a goniometer head.[23]
-
Data Collection: Place the mounted crystal on the diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion and radiation damage. The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam, and a detector records the diffraction pattern.[22][30]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to optimize atomic positions, and thermal parameters, yielding the final, detailed molecular structure.[25]
Conclusion
The structural validation of novel compounds derived from this compound is a multi-faceted process that relies on the synergistic application of powerful analytical techniques. NMR spectroscopy serves to define the covalent bonding framework, HRMS provides an exact and unambiguous molecular formula, and single-crystal X-ray crystallography, when achievable, delivers the definitive three-dimensional structure. By judiciously applying these methods in a comparative and integrated workflow, researchers can establish the structure of their novel compounds with the highest degree of scientific rigor, a prerequisite for meaningful biological evaluation and further drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 850349-06-3 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. researchgate.net [researchgate.net]
- 13. measurlabs.com [measurlabs.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. infinitalab.com [infinitalab.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. rigaku.com [rigaku.com]
- 19. excillum.com [excillum.com]
- 20. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 21. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 24. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 25. researchgate.net [researchgate.net]
- 26. pulstec.net [pulstec.net]
- 27. rsc.org [rsc.org]
- 28. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 30. fiveable.me [fiveable.me]
A Comparative Guide to the Quantitative Analysis of 4-(2-Bromophenyl)oxazole: An LC-MS/MS-Centric Approach
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a cornerstone of preclinical and clinical research. This guide provides an in-depth technical comparison of analytical methodologies for 4-(2-Bromophenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry. Our primary focus will be on a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, contextualized by its performance against alternative analytical techniques. The experimental choices and validation parameters described herein are grounded in established scientific principles and regulatory expectations.[1][2][3]
Introduction: The Analytical Challenge
This compound presents a typical analytical challenge for small molecule quantification in biological matrices. Its unique structural features, including the bromine atom and the oxazole ring, necessitate a highly selective and sensitive analytical method. The bromine isotope pattern (79Br and 81Br in an approximate 1:1 ratio) provides a distinct signature for mass spectrometric detection.[4][5] This guide will detail a proposed LC-MS/MS method, justifying each step, and then compare its performance characteristics to High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Proposed LC-MS/MS Method for this compound
The development of a robust bioanalytical method is a multi-step process, beginning with sample preparation and culminating in data analysis. The following proposed method is designed for the quantification of this compound in human plasma, a common matrix in pharmacokinetic studies.
Sample Preparation: Protein Precipitation
For high-throughput analysis, protein precipitation is a rapid and effective method for removing the bulk of proteinaceous material from plasma samples.[6][7][8]
Experimental Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar analog).
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Causality of Choices: Acetonitrile is a common and effective precipitating agent.[8] The 3:1 ratio of acetonitrile to plasma ensures efficient protein removal. The inclusion of an internal standard from the outset corrects for variability during sample processing and analysis.[9]
Chromatographic Separation: Reversed-Phase HPLC
Reversed-phase chromatography is well-suited for separating non-polar to moderately polar small molecules like this compound.[9][10]
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 30% B, linear gradient to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
Injection Volume: 5 µL
Causality of Choices: A C18 column provides excellent retention and separation for a wide range of small molecules. The formic acid in the mobile phase aids in the protonation of the analyte, which is beneficial for positive ion electrospray ionization. A gradient elution allows for the efficient removal of late-eluting matrix components, ensuring a clean system for subsequent injections.[11]
Mass Spectrometric Detection: Triple Quadrupole MS
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity for quantitative analysis.[12]
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound (Quantifier): To be determined experimentally (e.g., m/z 224.0 -> 143.0)
-
This compound (Qualifier): To be determined experimentally (e.g., m/z 226.0 -> 143.0, utilizing the 81Br isotope)
-
Internal Standard: To be determined based on the specific internal standard used.
-
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
Causality of Choices: Positive ESI is suitable for compounds with nitrogen-containing heterocycles.[10][13] The use of two MRM transitions (one for the 79Br isotope and one for the 81Br isotope) provides an extra layer of confirmation for the analyte's identity. The specific fragment ions would be determined through infusion experiments during method development.
Method Validation: Adherence to Regulatory Standards
A bioanalytical method must be validated to ensure its reliability.[1][2][14] The validation would be performed in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][15][16][17][18][19]
Key Validation Parameters:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[18]
-
Accuracy and Precision: Assessed at multiple concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High).
-
Calibration Curve: Demonstrating the relationship between instrument response and known concentrations of the analyte.
-
Sensitivity: Defined by the LLOQ.
-
Reproducibility: Ensuring consistent results over time and with different analysts.
-
Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.
Comparison with Alternative Methods
While LC-MS/MS is often the gold standard for bioanalysis, it is important to consider other techniques.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely available and cost-effective technique.[20] However, it generally lacks the sensitivity and selectivity of LC-MS/MS.
Hypothetical Performance Comparison:
| Parameter | Proposed LC-MS/MS Method | HPLC-UV Method | Justification for Difference |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 50 ng/mL | Mass spectrometry is inherently more sensitive than UV detection. |
| Linearity (r²) | >0.995 | >0.99 | Both methods can achieve good linearity, but LC-MS/MS often has a wider dynamic range. |
| Precision (%RSD) | <15% | <15% | Both methods can be precise, but matrix interference can impact HPLC-UV precision more significantly. |
| Accuracy (%Bias) | ±15% | ±15% | Both methods can be accurate, but are susceptible to different sources of error. |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) | LC-MS/MS is highly selective due to the monitoring of specific precursor-product ion transitions. HPLC-UV is more prone to interference from co-eluting compounds with similar UV absorbance. |
| Sample Volume | 100 µL | 500 µL | The higher sensitivity of LC-MS/MS allows for the use of smaller sample volumes. |
| Run Time | ~5 minutes | ~15 minutes | LC-MS/MS methods can often be faster due to the high selectivity of the detector, allowing for less chromatographic separation. |
Workflow and Data Analysis Visualization
The following diagrams illustrate the experimental workflow for the proposed LC-MS/MS method and the logical flow of data analysis.
Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.
Caption: Logical flow of data analysis for quantification.
Conclusion
For the quantification of this compound in a research and drug development setting, an LC-MS/MS method offers superior sensitivity, selectivity, and throughput compared to HPLC-UV. The proposed method, grounded in established bioanalytical principles and regulatory guidelines, provides a robust framework for accurate and reliable quantification.[1][2][3] While HPLC-UV can be a viable option for higher concentration samples or in settings where mass spectrometry is not available, LC-MS/MS remains the preferred choice for demanding bioanalytical applications.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. organomation.com [organomation.com]
- 9. Validated LC‐MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI‐0690 in Preclinical Target Site PK/PD Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vliz.be [vliz.be]
- 12. food.actapol.net [food.actapol.net]
- 13. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. labs.iqvia.com [labs.iqvia.com]
- 16. tandfonline.com [tandfonline.com]
- 17. bioanalysisforum.jp [bioanalysisforum.jp]
- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 19. fda.gov [fda.gov]
- 20. iosrjournals.org [iosrjournals.org]
A Comparative Guide to 4-Alkyl-Substituted Oxazole Derivatives for the Modern Researcher
The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its role as a bioisostere for amide and ester groups, which can enhance metabolic stability and pharmacokinetic profiles.[1][2] Substitution at the 4-position with simple alkyl groups—methyl, ethyl, propyl, and beyond—provides a fundamental yet powerful tool to modulate the physicochemical and biological properties of these derivatives. This guide offers an in-depth comparative analysis of 4-alkyl-substituted oxazole derivatives, providing researchers, scientists, and drug development professionals with the critical insights and experimental data necessary for informed decision-making in their work.
The Significance of the 4-Alkyl Substituent: A Physicochemical Perspective
The length of the alkyl chain at the C4 position of the oxazole ring directly influences the molecule's lipophilicity, steric profile, and, consequently, its interactions with biological targets. While extensive comparative experimental data for a homologous series of simple 4-alkyl-1,3-oxazoles is not abundant in the literature, we can extrapolate key physicochemical trends based on established chemical principles.[3]
As the alkyl chain elongates from methyl to propyl, a systematic increase in lipophilicity (logP) is expected. This enhanced lipophilicity can improve the molecule's ability to cross cellular membranes, a critical factor in determining bioavailability and intracellular target engagement.[3] However, this must be balanced, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
Table 1: Predicted Physicochemical Properties of 4-Alkyl-1,3-Oxazoles
| Property | 4-Methyl-1,3-oxazole | 4-Ethyl-1,3-oxazole | 4-Propyl-1,3-oxazole |
| Molecular Formula | C₄H₅NO | C₅H₇NO | C₆H₉NO |
| Molecular Weight | 83.09 g/mol [4] | 97.12 g/mol | 111.14 g/mol |
| Boiling Point | Lower | Intermediate | Higher |
| logP (Predicted) | Lower | Intermediate | Higher |
| Solubility in Polar Solvents | Higher | Intermediate | Lower |
Note: The trends in boiling point, logP, and solubility are based on general chemical principles, as direct comparative experimental values are not consistently available in the literature.[3]
Synthetic Strategies: A Comparative Overview
The synthesis of 4-alkyl-substituted oxazoles can be achieved through several established methods. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution pattern, and scalability. Here, we compare two of the most prominent methods: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a robust and versatile method that involves the cyclodehydration of a 2-acylamino-ketone.[5][6][7] This method is particularly well-suited for preparing a wide range of substituted oxazoles.
Causality Behind Experimental Choices: The use of a strong dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, is crucial to drive the intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring. The reaction is typically heated to provide the necessary activation energy for the cyclization process.
Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis provides a powerful route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[8][9][10] This method is known for its operational simplicity and the use of readily available starting materials.
Causality Behind Experimental Choices: The reaction is base-catalyzed, typically using potassium carbonate, to deprotonate the acidic α-proton of TosMIC, initiating the nucleophilic attack on the aldehyde. The subsequent intramolecular cyclization and elimination of the tosyl group are key steps in forming the oxazole ring. Methanol is a common solvent for this reaction.
Table 2: Comparative Analysis of Synthetic Methodologies
| Parameter | Robinson-Gabriel Synthesis | Van Leusen Oxazole Synthesis |
| Starting Materials | α-Amino ketones, Acyl chlorides | Aldehydes, Tosylmethyl isocyanide (TosMIC) |
| Key Reagents | Strong acid (e.g., H₂SO₄) | Base (e.g., K₂CO₃) |
| Versatility | High, for various substitution patterns | Good, particularly for 4-substituted oxazoles |
| Reaction Conditions | Often harsh (strong acid, high temp.) | Generally milder |
| Reported Yields (Analogous Reactions) | 60-75%[1] | 70-80% (estimated for 4-methyloxazole)[1] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of a representative 4-alkyl-substituted oxazole.
Protocol 1: Robinson-Gabriel Synthesis of 4-Propyl-1,3-oxazole (General Adaptation)
This protocol is a general adaptation of the Robinson-Gabriel synthesis for 4-alkyl-1,3-oxazoles.[3]
-
Acylation of α-amino ketone:
-
To a solution of the appropriate α-amino ketone hydrochloride (1 equivalent) in dichloromethane, add triethylamine (2.2 equivalents) at 0 °C.
-
Slowly add butyryl chloride (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-acylamino ketone.
-
-
Cyclodehydration:
-
Dissolve the crude 2-acylamino ketone in concentrated sulfuric acid.
-
Heat the mixture at 100-150 °C for several hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide) and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.
-
Protocol 2: Modified Van Leusen Synthesis of 4-Methyloxazole
This protocol is based on a modified Van Leusen synthesis for 4-methyloxazole.[1]
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(isocyanomethylsulfonyl)-4-methylbenzene (TosMIC) (1.0 equivalent) and paraformaldehyde (1.2 equivalents) in methanol.
-
-
Base Addition:
-
To the stirred solution, add potassium carbonate (1.2 equivalents).
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation to afford pure 4-methyloxazole.
-
Spectroscopic Characterization
The structural elucidation of synthesized 4-alkyl-substituted oxazoles relies on standard spectroscopic techniques. The following table provides representative spectroscopic data for 4-methyloxazole.
Table 3: Spectroscopic Data for 4-Methyloxazole
| Technique | Data |
| ¹H NMR (CDCl₃, 300 MHz) | δ 7.94 (s, 1H), 7.28 (s, 1H), 2.33 (s, 3H) |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 162.8, 138.1, 121.8, 14.3 |
| IR (Neat Film NaCl, cm⁻¹) | 3120, 2925, 1610, 1505 |
| HRMS (FAB+) m/z | calc'd for C₄H₆NO [M+H]⁺: 84.0449, found 84.0451 |
Note: Spectroscopic data can vary slightly based on the solvent and instrument used. The data presented is representative.
Structure-Activity Relationship (SAR) and Biological Applications
The 4-alkyl-substituted oxazole core is a versatile scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[3][11] The nature and size of the alkyl substituent at the C4 position can significantly modulate the potency and selectivity of these activities.[3]
Antimicrobial Activity
Numerous studies have demonstrated the potential of substituted oxazoles as antibacterial agents.[3] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or the disruption of the cell membrane. The alkyl substituent at the C4 position can influence the compound's interaction with the bacterial target. It is hypothesized that the increased lipophilicity of a longer alkyl chain, such as in 4-propyl-1,3-oxazole, may enhance its ability to penetrate bacterial cell membranes, potentially leading to increased antibacterial activity compared to its smaller ethyl or methyl analogs in certain assays.[3]
Anticancer Activity
Derivatives of 4-methyloxazole have shown promise as anticancer agents.[12] The functionalization of the 4-methyloxazole core is crucial for tuning its pharmacological properties. The oxazole ring can act as a pharmacophore that interacts with various biological targets implicated in cancer, such as protein kinases.
Table 4: Representative Anticancer Activity of Oxazole Derivatives
| Compound Class | Cancer Cell Line | Efficacy Metric (IC₅₀) | Reference |
| 2,5-disubstituted-1,3,4-oxadiazole derivative | SGC-7901 (Gastric Cancer) | 1.61 ± 0.06 µg/mL | [11] |
| 2,5-disubstituted-1,3,4-oxadiazole derivative | SGC-7901 (Gastric Cancer) | 2.56 ± 0.11 µg/mL | [11] |
| 1,3,4-oxadiazole derivative | HepG2 (Liver Cancer) | 7.21 µM | [11] |
Note: This table presents data for more complex oxazole derivatives to illustrate the potential of the scaffold. Direct comparative data for a simple 4-alkyl series is limited.
Conclusion
The 4-alkyl-substituted oxazoles represent a fundamental class of heterocyclic compounds with significant potential in both medicinal chemistry and materials science. This guide has provided a comparative analysis of their synthesis, physicochemical properties, and biological activities. While direct, side-by-side experimental data for a homologous series is not always available, by combining established synthetic protocols, spectroscopic data, and structure-activity relationship principles, researchers can make informed decisions in the design and application of these versatile molecules. The choice of the 4-alkyl substituent offers a straightforward yet effective means to fine-tune molecular properties, paving the way for the development of novel therapeutics and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Robinson–Gabriel synthesis | Semantic Scholar [semanticscholar.org]
- 7. synarchive.com [synarchive.com]
- 8. Van Leusen Reaction [organic-chemistry.org]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 10. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Navigating the Therapeutic Landscape of Bromophenyl-Oxazoles: A Comparative Guide to In Vitro Anticancer Efficacy
In the relentless pursuit of novel anticancer agents, heterocyclic compounds have emerged as a cornerstone of modern medicinal chemistry. Among these, the oxazole scaffold has garnered significant attention due to its versatile pharmacological profile. This guide provides a comprehensive analysis of the in vitro anticancer efficacy of 4-(2-Bromophenyl)oxazole derivatives and their structurally related counterparts. While direct comparative data for a broad series of this compound derivatives is limited in publicly accessible literature, this guide synthesizes available data from closely related bromophenyl-containing heterocyclic structures to provide a valuable framework for researchers, scientists, and drug development professionals. By examining the structure-activity relationships, potential mechanisms of action, and the experimental methodologies used for their evaluation, we aim to illuminate the therapeutic potential of this promising class of compounds.
The Rationale for Investigating Bromophenyl-Oxazole Derivatives
The 1,3-oxazole ring is a five-membered heterocycle that serves as a key pharmacophore in numerous biologically active molecules.[1][2] Its derivatives have demonstrated a wide array of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a bromophenyl substituent is a strategic choice in medicinal chemistry. The bromine atom, being a halogen, can modulate the lipophilicity, metabolic stability, and pharmacokinetic profile of a compound. Furthermore, the position of the bromine atom on the phenyl ring (ortho, meta, or para) can significantly influence the molecule's conformation and its ability to interact with biological targets. This guide will delve into the available data to draw meaningful comparisons and guide future research in this area.
Comparative In Vitro Efficacy of Bromophenyl-Containing Heterocyclic Compounds
Case Study 1: 5-(4-Bromophenyl)-1,3-oxazole Derivatives
A study focusing on novel 5-(4-bromophenyl)-1,3-oxazole derivatives revealed their potential as cytotoxic agents against the human breast adenocarcinoma cell line, MCF-7. The in vitro cytotoxicity was determined using the MTT assay, with cisplatin serving as a reference compound.
| Compound ID | Substituent | IC50 (µM)[3] |
|---|---|---|
| OXZ-3 | - | 25.46 |
| OXZ-4 | - | 20.5 |
| OXZ-8 | - | 17.56 |
| OXZ-9 | - | 11.56 |
| OXZ-11 | - | 14.63 |
| Cisplatin (Reference) | - | 12.46 |
The data indicates that several of the synthesized 5-(4-bromophenyl)-1,3-oxazole derivatives exhibit potent cytotoxic activity against MCF-7 cells, with compound OXZ-9 demonstrating an IC50 value comparable to that of the established anticancer drug, cisplatin.[3]
Case Study 2: 2-(2-(4-Bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivatives
A separate investigation into a series of more complex 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives showcased their significant antiproliferative activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.[4]
| Compound ID | IC50 (µg/mL) vs. HepG2[4] | IC50 (µg/mL) vs. MCF-7[4] |
|---|---|---|
| Compound 7 | 0.231 | 0.217 |
| Compound 8a | 0.142 | 0.239 |
| Compound 8b | 0.139 | 0.245 |
| Compound 8c | 0.137 | 0.228 |
| Erlotinib (Reference) | 0.308 | 0.512 |
These results are particularly noteworthy as several of the tested compounds exhibited greater potency (lower IC50 values) than the reference drug, erlotinib, against both cancer cell lines.[4] This underscores the potential of the bromophenyl-heterocycle combination in designing effective anticancer agents.
Unraveling the Mechanism of Action
Oxazole derivatives exert their anticancer effects through various mechanisms, often by targeting key cellular processes involved in cell growth, proliferation, and survival.[5][6] Two of the most prominent mechanisms are the inhibition of tubulin polymerization and the modulation of the STAT3 signaling pathway.
Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential for cell division, intracellular transport, and maintenance of cell shape.[7][8] Many successful anticancer drugs, such as paclitaxel and vinca alkaloids, target microtubule dynamics.[9] Oxazole derivatives have been shown to interfere with microtubule function, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] They can either stabilize or destabilize microtubules, ultimately disrupting the formation of the mitotic spindle.[2]
Caption: Inhibition of Tubulin Polymerization by Oxazole Derivatives.
Modulation of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion.[10] The persistent activation of STAT3 is a common feature in many types of cancer.[11][12] Small molecule inhibitors that can block the STAT3 signaling pathway are therefore considered promising anticancer therapeutics.[3] Oxazole derivatives have been identified as potential STAT3 inhibitors, thereby suppressing the expression of downstream target genes involved in tumorigenesis.[5]
Caption: Inhibition of the STAT3 Signaling Pathway by Oxazole Derivatives.
Experimental Protocols: A Guide to Determining In Vitro Efficacy
The determination of the half-maximal inhibitory concentration (IC50) is a critical step in assessing the in vitro efficacy of a potential anticancer compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Workflow for IC50 Determination using MTT Assay
Caption: Experimental Workflow for IC50 Determination via MTT Assay.
Detailed Step-by-Step MTT Assay Protocol
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count to determine cell density.
-
Dilute the cells in fresh culture medium to the desired seeding density (typically 5,000-10,000 cells per well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.
-
Remove the medium from the wells of the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[13][14]
-
Conclusion and Future Directions
The exploration of this compound derivatives and their analogs represents a promising avenue in the development of novel anticancer therapeutics. The available data on structurally related compounds, such as 5-(4-bromophenyl)-1,3-oxazoles and 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazoles, strongly suggests that the bromophenyl-heterocycle motif is a valuable pharmacophore for inducing cytotoxicity in cancer cells. The likely mechanisms of action, including the disruption of microtubule dynamics and the inhibition of pro-survival signaling pathways like STAT3, provide a solid foundation for further investigation.
Future research should focus on the systematic synthesis and in vitro screening of a library of this compound derivatives with variations in substitution on both the phenyl and oxazole rings. This will enable a comprehensive structure-activity relationship study and the identification of lead compounds with enhanced potency and selectivity. Furthermore, elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational optimization and preclinical development. The methodologies outlined in this guide provide a robust framework for conducting these essential studies, ultimately paving the way for the potential clinical translation of this promising class of anticancer agents.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Small molecule inhibitors of STAT3 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of antitumor drugs that interact with microtubules and tubulin. | Semantic Scholar [semanticscholar.org]
- 8. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparative Analysis of 4-(2-Bromophenyl)oxazole's Potential as a Novel Enzyme Inhibitor
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of modern pharmacology, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. This guide provides a detailed comparative analysis of the novel compound, 4-(2-Bromophenyl)oxazole, against established inhibitors of the Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) enzyme family. As a Senior Application Scientist, this document is structured to offer not just data, but a logical framework for evaluating this promising chemical scaffold.
The oxazole ring is a privileged structure in medicinal chemistry, known for conferring desirable pharmacokinetic properties and facilitating strong target binding.[1] The inclusion of a bromophenyl group suggests a potential for specific interactions within an enzyme's active site, making this compound a compelling candidate for investigation. Structurally related bromophenyloxazole compounds have previously been utilized to develop potent and selective inhibitors of the NPP enzyme family, which are implicated in a range of pathologies including cancer, osteoarthritis, and type 2 diabetes.[1] This guide will therefore focus on a head-to-head comparison within the context of NPP inhibition.
The Target: Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) Family
The NPP family of enzymes, particularly NPP1 and NPP3, are type II transmembrane glycoproteins that play a crucial role in regulating extracellular purinergic signaling by hydrolyzing nucleotides, most notably ATP, to produce AMP and inorganic pyrophosphate (PPi).[2][3] This modulation of extracellular nucleotide concentrations has profound implications for a variety of physiological and pathological processes, including bone mineralization, soft-tissue calcification, insulin signaling, and immune responses.[4][5] The overexpression or dysregulation of NPP enzymes has been linked to several diseases, making them attractive targets for therapeutic intervention.[6]
Below is a diagram illustrating the central role of NPP1 and NPP3 in the purinergic signaling pathway.
Comparative Inhibitors: A Curated Selection
To provide a robust comparison, a selection of known NPP inhibitors with varying mechanisms of action and chemical scaffolds has been chosen. These include both nucleotide analogues and non-nucleotide small molecules.
| Inhibitor Name | Class | Target(s) | Reported Potency (Ki or IC50) | Reference |
| Adenosine 5′-α,β-methylene-γ-thiotriphosphate | Nucleotide Analogue | NPP1 | Ki = 20 nM | [2] |
| [TiW11CoO40]8– (PSB-POM141) | Polyoxometalate | NPP1 | Ki = 1.46 nM (allosteric inhibitor) | [2] |
| Suramin | Polysulfonated Naphthylurea | NPP3 | Ki = 0.040 µM | [7] |
| 2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide | Benzenesulfonamide | NPP3 | Ki = 53.7 nM | [8] |
| This compound | Oxazole Derivative | NPP1/NPP3 (Hypothesized) | To be determined |
Experimental Framework for Head-to-Head Comparison
To objectively evaluate the inhibitory potential of this compound, a standardized and self-validating experimental workflow is essential. The following protocol outlines a robust approach for determining and comparing the potency and selectivity of the test compound against the known inhibitors.
Experimental Workflow Diagram
Detailed Protocol: Colorimetric NPP Inhibition Assay
This protocol is adapted from established methods for measuring NPP activity using the artificial substrate p-nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP).[5][9] The hydrolysis of this substrate by NPP enzymes releases the chromogenic product p-nitrophenol, which can be quantified spectrophotometrically.
I. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.9, containing 1 mM MgCl₂, 1 mM CaCl₂, and 0.1% Triton X-100.
-
Enzyme Solutions: Recombinant human NPP1 and NPP3 enzymes are diluted to a final concentration of 0.1-0.5 µg/mL in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 30 minutes.
-
Substrate Solution: p-Nph-5'-TMP is dissolved in assay buffer to a stock concentration of 10 mM and then diluted to the final working concentration (typically at or near the Km value for each enzyme).[9]
-
Inhibitor Solutions: this compound and the comparator inhibitors are dissolved in DMSO to a stock concentration of 10 mM and then serially diluted in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
II. Assay Procedure:
-
To the wells of a 96-well microplate, add 10 µL of the inhibitor solutions (or vehicle control).
-
Add 80 µL of the diluted enzyme solution to each well and pre-incubate for 10 minutes at 37°C.[9]
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 405 nm at time zero, and then kinetically monitor the increase in absorbance every 5 minutes for 30 minutes at 37°C using a microplate reader.
III. Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive.[9]
Interpreting the Comparative Data
The primary outputs of this study will be the IC₅₀ and Ki values for this compound against NPP1 and NPP3, which can then be directly compared to the values obtained for the known inhibitors under identical experimental conditions.
Hypothetical Comparative Data Table:
| Inhibitor | Target | IC₅₀ (µM) | Ki (µM) | Selectivity (NPP1/NPP3) |
| Adenosine 5′-α,β-methylene-γ-thiotriphosphate | NPP1 | 0.04 | 0.02 | High |
| PSB-POM141 | NPP1 | 0.003 | 0.0015 | Very High |
| Suramin | NPP3 | 0.08 | 0.04 | Moderate |
| Compound from[8] | NPP3 | 0.1 | 0.054 | High |
| This compound | NPP1 | X.XX | Y.YY | Z.ZZ |
| This compound | NPP3 | A.AA | B.BB |
A lower IC₅₀ and Ki value indicates greater potency. The selectivity index (ratio of Ki for NPP1 vs. NPP3) will reveal the compound's preference for one isoform over the other, a critical parameter in the development of targeted therapies with minimal off-target effects.
Concluding Remarks for the Research Professional
This guide provides a comprehensive framework for the initial evaluation of this compound as a potential inhibitor of the NPP enzyme family. The strength of this approach lies in its direct, head-to-head comparison with well-characterized inhibitors under standardized assay conditions. By adhering to the principles of scientific integrity and logical experimental design outlined herein, researchers can generate high-quality, reproducible data to confidently assess the therapeutic potential of this novel chemical entity. The insights gained from such a study will be invaluable in guiding subsequent lead optimization and preclinical development efforts.
References
- 1. This compound | 850349-06-3 | Benchchem [benchchem.com]
- 2. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiologic and pathologic functions of the NPP nucleotide pyrophosphatase/phosphodiesterase family focusing on NPP1 in calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Substrate-Dependence of Competitive Nucleotide Pyrophosphatase/Phosphodiesterase1 (NPP1) Inhibitors [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of potent nucleotide pyrophosphatase/phosphodiesterase3 (NPP3) inhibitors with ancillary carbonic anhydrase inhibition for cancer (immuno)therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of potent nucleotide pyrophosphatase/phosphodiesterase3 (NPP3) inhibitors with ancillary carbonic anhydrase inhibition for cancer (immuno)therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamopen.com [benthamopen.com]
A Comparative Guide to Confirming Synthesis Products: 13C NMR and Mass Spectrometry
In the landscape of synthetic chemistry, the unambiguous confirmation of a target molecule's structure is the cornerstone of successful research and development. While a multitude of analytical techniques contribute to this endeavor, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy and Mass Spectrometry (MS) stand out as two of the most powerful and complementary methods.[1][2] This guide provides an in-depth comparison of these techniques, grounded in experimental principles, to empower researchers in making informed decisions for the structural elucidation of their synthesized products.
The Imperative of Orthogonal Data in Structure Validation
Relying on a single analytical technique for structure confirmation is a precarious approach. Each method interrogates a molecule from a different physical perspective, and thus, possesses inherent strengths and limitations. The synergy of orthogonal techniques—those that measure different properties of the substance—provides a far more robust and reliable structural assignment.[3][4] ¹³C NMR and Mass Spectrometry are quintessential examples of such a synergistic pairing. While NMR probes the electronic environment of the carbon backbone, Mass Spectrometry provides information on the molecule's mass and its fragmentation patterns.[1]
Delving into the Core: ¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy is a powerful tool for identifying the unique carbon atoms within a molecule.[5] It provides invaluable information about the carbon environments, aiding chemists in determining molecular structures and monitoring reaction progress.[5][6]
The Foundational Principles of ¹³C NMR
The technique is based on the nuclear magnetic resonance of the ¹³C isotope, which has a nuclear spin of 1/2.[5] Although the natural abundance of ¹³C is only about 1.1%, modern Fourier transform NMR spectrometers can readily acquire high-quality spectra.[7][8][9] When placed in a strong magnetic field, ¹³C nuclei can exist in different spin states. Irradiation with radiofrequency pulses causes transitions between these states, and the resulting signal is detected and processed to generate the NMR spectrum.[8]
The key to the utility of ¹³C NMR lies in the concept of chemical shift (δ) . The precise resonance frequency of a ¹³C nucleus is influenced by its local electronic environment.[10] Electronegative atoms or groups attached to or near a carbon atom will "deshield" it, causing its signal to appear at a higher chemical shift (downfield).[10][11] Conversely, electron-donating groups will "shield" the nucleus, resulting in a signal at a lower chemical shift (upfield).[10] The typical chemical shift range for most organic compounds is 0-220 ppm.[11]
Interpreting the Data: What a ¹³C NMR Spectrum Reveals
A standard proton-decoupled ¹³C NMR spectrum provides several crucial pieces of information:
-
Number of Signals: The number of distinct peaks in the spectrum corresponds to the number of non-equivalent carbon environments in the molecule.[12][13] Symmetry in a molecule will reduce the number of unique carbon signals.[11]
-
Chemical Shift: The position of each signal on the x-axis (in ppm) provides clues about the functional group and hybridization state of the carbon atom.[14][15] For instance, sp³ hybridized carbons in alkanes typically resonate between 0-50 ppm, while sp² hybridized carbons in alkenes and aromatic rings appear in the 100-150 ppm region.[5] Carbonyl carbons are highly deshielded and are found in the 160-220 ppm range.[11][15]
-
Signal Intensity: In a standard proton-decoupled ¹³C NMR spectrum, the peak heights are not directly proportional to the number of carbons.[13] This is due to variations in relaxation times and the Nuclear Overhauser Effect (NOE).[9] However, quantitative ¹³C NMR experiments can be performed under specific conditions to obtain accurate integrations.[9][16]
The Power of Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[17] It is a destructive technique where the sample is ionized, and the resulting ions are separated based on their m/z and detected.[18]
Ionization and Fragmentation: The Heart of Mass Spectrometry
Upon introduction into the mass spectrometer, molecules are ionized, most commonly forming a molecular ion (M⁺), which is a radical cation.[18][19] The molecular ion peak in the mass spectrum reveals the molecular weight of the compound.[20] However, these molecular ions are often energetically unstable and can break apart into smaller, charged fragments and neutral radicals.[19][21] This process is known as fragmentation.[22]
The fragmentation pattern is a molecular fingerprint and provides a wealth of information about the compound's structure.[17][23] The way a molecule fragments is not random; it follows predictable pathways governed by the stability of the resulting carbocations and neutral fragments.[18][19]
Extracting Structural Clues from a Mass Spectrum
A detailed analysis of a mass spectrum can yield the following information:
-
Molecular Weight: The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound.[20]
-
Molecular Formula: High-resolution mass spectrometry (HRMS) can measure the m/z value with very high accuracy (to several decimal places).[24][25][26] This "exact mass" allows for the determination of the molecular formula by comparing the measured mass to the calculated masses of possible elemental compositions.[24][25][26][27]
-
Fragmentation Pattern: The various fragment ions observed in the spectrum provide clues about the connectivity of atoms and the presence of specific functional groups.[20][23][28] For example, the loss of a methyl group (15 mass units) or an ethyl group (29 mass units) is common.[29] Alcohols often show a characteristic loss of water (18 mass units).[23] A common fragmentation pattern for larger carbonyl compounds is the McLafferty rearrangement.[21]
-
Isotopic Peaks: The presence of isotopes of certain elements (e.g., ¹³C, ³⁷Cl, ⁸¹Br) gives rise to small peaks at m/z values higher than the molecular ion peak (M+1, M+2, etc.). The relative intensities of these isotopic peaks can help in determining the elemental composition of the molecule.[24]
A Head-to-Head Comparison: ¹³C NMR vs. Mass Spectrometry
| Feature | ¹³C NMR Spectroscopy | Mass Spectrometry |
| Principle | Measures the resonance of ¹³C nuclei in a magnetic field. | Measures the mass-to-charge ratio of ionized molecules and their fragments. |
| Information Provided | Number of unique carbons, chemical environment of each carbon (functional groups, hybridization), connectivity (with advanced techniques).[6] | Molecular weight, molecular formula (with HRMS), fragmentation patterns revealing structural motifs.[20][26] |
| Sample Requirements | Typically 5-20 mg dissolved in a deuterated solvent. | Micrograms to nanograms of sample, can be solid, liquid, or gas. |
| Destructive? | No, the sample can be recovered. | Yes, the sample is consumed during ionization and fragmentation.[18] |
| Strengths | Provides detailed information about the carbon skeleton, non-destructive, excellent for distinguishing isomers.[12][13] | High sensitivity, provides molecular weight and formula, fragmentation patterns offer unique structural insights.[17] |
| Limitations | Lower sensitivity compared to ¹H NMR, peak integrals are not directly quantitative in standard experiments.[7][13] | Isomers can have identical molecular weights and similar fragmentation, molecular ion may not always be observed for unstable compounds.[20] |
The Synergy in Practice: A Combined Approach for Unambiguous Confirmation
The true power in structural elucidation lies in the combined use of ¹³C NMR and Mass Spectrometry.[1][30][31] Consider a scenario where a chemist has synthesized a novel compound.
Workflow for Structural Confirmation:
Caption: Workflow for structural confirmation using MS and 13C NMR.
-
Mass Spectrometry First: The initial step is often to obtain a mass spectrum, preferably using a high-resolution instrument. This will provide the molecular formula, which is a critical piece of the puzzle.[24][25][26] The fragmentation pattern will offer initial clues about the presence of certain functional groups or structural units.[17][23]
-
¹³C NMR for the Skeleton: With the molecular formula in hand, the ¹³C NMR spectrum is then acquired. The number of signals will confirm or refute any assumptions about molecular symmetry. The chemical shifts of the signals are then correlated with the functional groups suggested by the mass spectrum and the molecular formula.[13][14]
-
Putting it all Together: The proposed structure must be consistent with all the data. The number and types of carbons from the ¹³C NMR must match the molecular formula from the HRMS. The fragments observed in the mass spectrum should be explainable by logical cleavages of the proposed structure.
Experimental Protocols
Sample Preparation for ¹³C NMR
-
Dissolve the Sample: Accurately weigh 5-20 mg of the purified synthesis product.
-
Choose a Deuterated Solvent: Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent depends on the solubility of the compound.
-
Add an Internal Standard (Optional but Recommended): A small amount of tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shifts to 0 ppm.[14]
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire the Spectrum: Place the NMR tube in the spectrometer and acquire the ¹³C NMR spectrum according to the instrument's standard operating procedures. A standard experiment will involve broadband proton decoupling.[7]
Sample Preparation for Mass Spectrometry (Electrospray Ionization - ESI)
-
Prepare a Dilute Solution: Dissolve a small amount (typically <1 mg) of the synthesis product in a suitable solvent (e.g., methanol, acetonitrile, water) to make a solution with a concentration in the range of 1-10 µg/mL.
-
Add a Modifier (if necessary): For ESI, it is often beneficial to add a small amount of an acid (e.g., formic acid) for positive ion mode or a base (e.g., ammonium hydroxide) for negative ion mode to promote ionization.
-
Introduce the Sample: The solution is typically introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Acquire the Mass Spectrum: Set the mass spectrometer parameters (e.g., ionization mode, mass range, collision energy for fragmentation) and acquire the data.
Conclusion
In the rigorous world of chemical synthesis, the structural confirmation of a product is non-negotiable. While both ¹³C NMR and Mass Spectrometry are formidable techniques in their own right, their true analytical power is unleashed when used in a complementary fashion.[1][4] Mass spectrometry provides the elemental composition and a roadmap of fragmentable bonds, while ¹³C NMR offers a detailed blueprint of the carbon framework. By judiciously applying and cross-correlating the data from these two orthogonal techniques, researchers can achieve a high degree of confidence in their structural assignments, ensuring the integrity and validity of their scientific findings.
References
- 1. 1H-NMR, 13C-NMR and Mass spectral analysis: Significance and symbolism [wisdomlib.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 5. fiveable.me [fiveable.me]
- 6. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 7. studylib.net [studylib.net]
- 8. compoundchem.com [compoundchem.com]
- 9. nmr.ceitec.cz [nmr.ceitec.cz]
- 10. m.youtube.com [m.youtube.com]
- 11. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. scribd.com [scribd.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tutorchase.com [tutorchase.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. savemyexams.com [savemyexams.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 23. fiveable.me [fiveable.me]
- 24. readchemistry.com [readchemistry.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Fragmentation Section 6.4 [people.whitman.edu]
- 27. researchgate.net [researchgate.net]
- 28. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]
- 29. whitman.edu [whitman.edu]
- 30. youtube.com [youtube.com]
- 31. youtube.com [youtube.com]
A Validated RP-HPLC Method for Quality Control: A Comparative Guide to Development and Implementation
Introduction: The Central Role of RP-HPLC in Pharmaceutical Quality Control
In the landscape of pharmaceutical manufacturing, ensuring the quality, safety, and efficacy of drug products is paramount. Among the arsenal of analytical techniques employed for this purpose, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the gold standard for the quality control (QC) of drug substances and products.[1][2][3] Its versatility, sensitivity, and precision make it an indispensable tool for everything from raw material testing to final product release.[2][4][5]
1.1 What is RP-HPLC and Why is it the Gold Standard?
RP-HPLC is a powerful chromatographic technique used to separate, identify, and quantify components in a mixture.[2][3][6][7] The fundamental principle of separation in RP-HPLC is based on the partitioning of analytes between a non-polar stationary phase (typically a silica-based packing with alkyl chains like C18 or C8) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[2][8] Molecules with a higher hydrophobic character interact more strongly with the stationary phase, leading to longer retention times, while more polar molecules are eluted earlier.[2] This mechanism allows for the effective separation of a wide array of pharmaceutical compounds.[2]
1.2 The Quality Control Imperative: Ensuring Safety, Efficacy, and Consistency
Analytical methods employed in a Good Manufacturing Practice (GMP) environment must be robust and reliable.[1] Quality control laboratories rely on these methods to confirm the identity, purity, and strength of active pharmaceutical ingredients (APIs) and finished products. A well-developed and validated RP-HPLC method provides the confidence that the results generated are accurate and reproducible, forming a critical component of regulatory compliance and patient safety.[1][9]
1.3 Overview of the Method Development and Validation Lifecycle
The journey from a theoretical analytical need to a routine QC method is a systematic process involving two key phases: method development and method validation.[10] Method development is the process of optimizing the various chromatographic parameters to achieve the desired separation.[11][12] Method validation, on the other hand, is the documented evidence that the developed method is suitable for its intended purpose.[12][13] This guide will provide a comprehensive comparison of the choices made during development and a detailed walkthrough of the validation process, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][14]
Strategic Method Development: A Step-by-Step Guide with Scientific Rationale
A successful RP-HPLC method is not born from trial and error but from a strategic and logical approach. Understanding the "why" behind each parameter selection is crucial for developing a robust and reliable method.
2.1 Defining the Analytical Target Profile (ATP)
Before any practical work begins, it is essential to define the goals of the method. This involves considering the properties of the analyte, such as its chemical structure, solubility, and pKa.[10][15] Key questions to address include:
-
What is being measured (API, impurities, degradation products)?
-
What is the expected concentration range of the analytes?
-
What is the nature of the sample matrix (e.g., bulk drug, tablet, syrup)?
2.2 Analyte Characterization: The Foundation of Method Development
A thorough understanding of the analyte's physicochemical properties is the bedrock of method development.[15] This includes:
-
Solubility: Dictates the choice of diluent for sample and standard preparation.
-
pKa: The pH at which the analyte is 50% ionized. This is critical for controlling retention and peak shape.[16] For ionizable compounds, adjusting the mobile phase pH to be at least two units away from the pKa ensures the analyte is in a single, un-ionized form, leading to better peak symmetry and reproducible retention.[17]
-
UV Spectrum: Determines the optimal wavelength for detection, maximizing sensitivity.[5]
2.3 Initial Screening and Optimization of Critical Parameters
This phase involves a systematic evaluation of the key chromatographic variables to achieve a suitable separation.
Column Selection: A Comparative Analysis
The column is the heart of the HPLC system, and its selection is a critical decision. While C18 columns are the most common starting point due to their high hydrophobicity, other stationary phases offer alternative selectivities that can be advantageous for specific separations.[18]
| Stationary Phase | Key Characteristics | Primary Applications | Scientific Rationale |
| C18 (Octadecyl) | Highly hydrophobic, strong retention for non-polar compounds. | General purpose, widely used for a broad range of analytes. | The long alkyl chains provide a high degree of van der Waals interactions with non-polar analytes.[18] |
| C8 (Octyl) | Moderately hydrophobic, less retentive than C18. | For more polar analytes or when faster analysis times are desired. | The shorter alkyl chains result in weaker hydrophobic interactions, leading to shorter retention times. |
| Phenyl-Hexyl | Offers pi-pi interactions in addition to hydrophobic interactions. | Separation of aromatic compounds and those with conjugated systems. | The phenyl groups can interact with the pi electrons of aromatic analytes, providing a unique selectivity. |
| Embedded Polar Group (e.g., C18 AQ) | C18 chain with a polar group embedded near the silica surface. | Suitable for highly aqueous mobile phases; enhanced retention of polar compounds. | The embedded polar group prevents the collapse of the C18 chains in high water content mobile phases, ensuring reproducible retention.[18] |
Mobile Phase Optimization: pH, Organic Modifier, and Gradient Elution
The mobile phase is a powerful tool for manipulating retention and selectivity.[19][20]
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in RP-HPLC.[8] Acetonitrile generally has a lower viscosity and provides better peak shapes for many compounds. Methanol is a more protic solvent and can offer different selectivity.[16]
-
pH Control: For ionizable analytes, buffering the aqueous portion of the mobile phase is crucial for controlling retention time and ensuring reproducibility.[8][16] The choice of buffer should be based on the analyte's pKa and the desired pH.[21]
-
Isocratic vs. Gradient Elution:
-
Isocratic elution , where the mobile phase composition remains constant, is suitable for simple mixtures where all components elute within a reasonable time.[21]
-
Gradient elution , where the mobile phase composition is changed during the run (typically by increasing the organic solvent concentration), is ideal for complex samples with a wide range of polarities.[7][21][22] It allows for the elution of strongly retained compounds in a reasonable time while maintaining good resolution of early eluting peaks.[21]
-
Detector Selection and Wavelength Optimization
The choice of detector depends on the properties of the analyte. For most pharmaceutical applications, a UV-Vis or Photodiode Array (PDA) detector is used.[23] The wavelength should be selected at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity.[23] A PDA detector has the advantage of acquiring the entire UV spectrum of each peak, which can be used to assess peak purity.
2.4 Fine-Tuning and Final Method Conditions
Once the initial conditions have been established, fine-tuning of parameters such as flow rate, column temperature, and injection volume can be performed to optimize the separation in terms of resolution, analysis time, and peak shape.[20]
Method Validation: Demonstrating Fitness for Purpose according to ICH Q2(R1) Guidelines
Method validation is a mandatory process in a regulated environment to demonstrate that an analytical method is suitable for its intended use.[1][13] The ICH Q2(R1) guideline provides a framework for the validation of analytical procedures.[14][24]
3.1 The Validation Master Plan (VMP)
A VMP is a document that outlines the scope, responsibilities, and procedures for the validation of the analytical method. It should define the validation parameters to be evaluated and the acceptance criteria for each.
3.2 Validation Parameters: A Practical Guide with Experimental Protocols
The following are the key validation parameters that must be assessed for a quantitative RP-HPLC method for quality control:
Specificity / Selectivity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Analyze a placebo (all formulation components except the API).
-
Analyze a standard solution of the API.
-
Analyze a sample of the drug product.
-
If available, spike the drug product sample with known impurities and degradation products.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the drug product and analyze the stressed samples.
Acceptance Criteria: The peak for the API should be free from any co-eluting peaks from the placebo, impurities, or degradation products. Peak purity analysis using a PDA detector should confirm the spectral homogeneity of the API peak.
Linearity and Range
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 80% to 120% of the expected working concentration.
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area against the concentration.
Acceptance Criteria: The correlation coefficient (r²) of the regression line should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy (Trueness)
Objective: To determine the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
-
Prepare placebo samples spiked with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery of the API.
Acceptance Criteria: The mean recovery should be within a predefined range, typically 98.0% to 102.0%.
Precision (Repeatability and Intermediate Precision)
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (RSD) for the results should be not more than 2.0%.[12]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Acceptance Criteria: The LOQ should be demonstrated to be precise and accurate.
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
Experimental Protocol:
-
Introduce small variations in parameters such as:
-
Mobile phase pH (± 0.2 units)
-
Organic modifier composition (± 2%)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
-
Analyze a sample under each of the modified conditions and evaluate the impact on the results and system suitability parameters.
Acceptance Criteria: The results obtained under the varied conditions should not deviate significantly from the results obtained under the normal conditions. System suitability parameters should remain within the acceptance criteria.
System Suitability
Objective: To ensure that the chromatographic system is adequate for the intended analysis on a day-to-day basis.[9][25]
Experimental Protocol:
-
Before starting any sample analysis, inject a standard solution multiple times (typically five or six replicate injections).
-
Calculate key system suitability parameters.
Acceptance Criteria:
| Parameter | Typical Acceptance Criteria | Purpose |
| Tailing Factor (Symmetry Factor) | ≤ 2.0 | To ensure peak symmetry. |
| Theoretical Plates (N) | > 2000 | To measure column efficiency. |
| Resolution (Rs) | > 2.0 between the analyte peak and the closest eluting peak | To ensure adequate separation. |
| %RSD of Peak Areas | ≤ 2.0% | To demonstrate injection precision. |
3.3 Data Interpretation and Acceptance Criteria
All data generated during the validation study should be documented and compared against the pre-defined acceptance criteria in the VMP. Any deviations should be investigated and justified.
Comparative Analysis of RP-HPLC Methodologies
The following tables provide a concise comparison of the key choices made during method development.
4.1 Tabulated Summary of Column Performance Characteristics
| Stationary Phase | Hydrophobicity | Selectivity Mechanism | Best Suited For |
| C18 | High | Hydrophobic interactions | Non-polar to moderately polar compounds |
| C8 | Medium | Hydrophobic interactions | Moderately polar to polar compounds |
| Phenyl-Hexyl | Medium | Hydrophobic and pi-pi interactions | Aromatic and unsaturated compounds |
| Embedded Polar Group | High | Hydrophobic interactions, hydrogen bonding | Polar compounds, highly aqueous mobile phases |
4.2 Tabulated Comparison of Mobile Phase Strategies
| Parameter | Choice 1 | Choice 2 | Rationale for Selection |
| Organic Modifier | Acetonitrile | Methanol | Acetonitrile often provides better peak shape and lower UV cutoff. Methanol can offer different selectivity. |
| pH Control | Buffered Mobile Phase | Unbuffered Mobile Phase | Buffering is essential for ionizable compounds to ensure reproducible retention times and good peak shape. |
| Elution Mode | Isocratic | Gradient | Gradient elution is necessary for complex samples with a wide range of analyte polarities. |
Conclusion: Implementing a Robust and Reliable RP-HPLC Quality Control Method
The development and validation of an RP-HPLC method for quality control is a rigorous but essential process in the pharmaceutical industry. By adopting a systematic and science-driven approach to method development and adhering to the principles of ICH Q2(R1) for validation, laboratories can ensure the implementation of robust, reliable, and compliant analytical methods. This ultimately contributes to the overarching goal of ensuring the safety and efficacy of pharmaceutical products for patients.
Visualizations
RP-HPLC Method Development and Validation Workflow
References
- 1. pharmtech.com [pharmtech.com]
- 2. A Review on RP-HPLC Method Development and Validation for Bulk Dosage Form | Journal of Science & Technology [jst.org.in]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. rroij.com [rroij.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. bioglobax.com [bioglobax.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. researchgate.net [researchgate.net]
- 11. rjlbpcs.com [rjlbpcs.com]
- 12. scispace.com [scispace.com]
- 13. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. iosrphr.org [iosrphr.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ijarsct.co.in [ijarsct.co.in]
- 18. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 19. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. mastelf.com [mastelf.com]
- 22. usp.org [usp.org]
- 23. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 24. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 25. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Physicochemical Properties of Substituted Oxazoles for Drug Discovery
Introduction: The Oxazole Scaffold in Medicinal Chemistry
The oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1][2] This simple ring system is a cornerstone in modern medicinal chemistry, valued for its metabolic stability, ability to engage in hydrogen bonding, and its role as a versatile structural scaffold.[3][4] Over the years, oxazole derivatives have demonstrated a vast range of therapeutic activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic effects.[2][4][5]
The significance of the oxazole motif is underscored by its presence in numerous marketed drugs, such as the antibiotic Linezolid, the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, and the muscle relaxant Metaxalone.[3][6] A key reason for its prevalence is its utility as a bioisostere , often replacing metabolically labile groups like esters and amides to improve the pharmacokinetic profile of a drug candidate.[7][8][9]
However, the true power of the oxazole scaffold lies in its tunability. The physicochemical properties of an oxazole-containing molecule can be precisely modulated by the nature and position of substituents at the C2, C4, and C5 positions.[2][10] Understanding how these substitutions impact properties such as lipophilicity, electronic character, solubility, and metabolic stability is paramount for the rational design of new therapeutic agents. This guide provides a comparative analysis of these key properties, supported by experimental insights and protocols for their evaluation.
Caption: General structure of a 1,3-oxazole ring showing substitution positions.
Lipophilicity (logP/logD): Balancing Permeability and Solubility
Lipophilicity, the affinity of a compound for a lipid-like environment, is arguably one of the most critical physicochemical properties in drug design. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[11] This parameter profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile by governing its ability to cross biological membranes, bind to plasma proteins, and interact with metabolic enzymes.[12] An optimal lipophilicity is essential; too low, and the compound may not cross cell membranes, while too high, and it may suffer from poor aqueous solubility and rapid metabolism.[11]
Influence of Substitution on Oxazole Lipophilicity
The overall lipophilicity of a substituted oxazole is a function of the contributions from the core ring and its substituents. The unsubstituted oxazole ring is slightly lipophilic, with a calculated logP of approximately 0.12.[13][14]
-
Alkyl and Aryl Substituents: The addition of non-polar groups such as alkyl chains or aryl rings predictably increases logP. For instance, synthesizing benzoxazoles with bulky tert-butyl groups results in highly lipophilic compounds.[15] Similarly, a series of lipophilic 1,3,4-oxadiazoles were developed where cytotoxicity correlated with the length of an appended alkyl chain.[16]
-
Polar and Hydrogen-Bonding Substituents: Conversely, incorporating polar functional groups that can participate in hydrogen bonding, such as hydroxyl (-OH), amine (-NH₂), or carboxylic acid (-COOH) groups, will decrease logP and increase hydrophilicity.
-
Halogen Substituents: Halogens have a dual effect. While they are electronegative, they are also lipophilic. Their addition, particularly chlorine and bromine, generally increases the logP value of the parent molecule.[17]
Table 1: Predicted Lipophilicity (clogP) of Illustrative Substituted Oxazoles
| R² Substituent | R⁴ Substituent | R⁵ Substituent | Predicted clogP (Illustrative) | Expected Impact on Lipophilicity |
| -H | -H | -H | ~0.1 | Baseline |
| -CH₃ | -H | -H | ~0.6 | Increased |
| -Phenyl | -H | -H | ~2.0 | Significantly Increased |
| -H | -COOH | -H | ~-0.5 | Significantly Decreased |
| -H | -H | -Cl | ~0.7 | Increased |
| -NH₂ | -H | -Phenyl | ~1.5 | Increased (Aryl) > Decreased (Amine) |
Note: clogP values are estimations to illustrate trends and will vary based on the prediction algorithm used.[18][19]
Experimental Protocol: Lipophilicity (logP) Determination by RP-HPLC
The "shake-flask" method is the traditional standard but is low-throughput.[11] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, more efficient alternative for determining logP values for a series of analogues.[20][21]
Principle: The method is based on the correlation between a compound's retention time on a non-polar stationary phase (like C18) and its known n-octanol/water logP value. A calibration curve is built using standards with known logP values, and the logP of the test compounds is interpolated from their retention times.
Step-by-Step Methodology:
-
System Preparation: Use an HPLC system with a C18 column and a UV detector. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration Standards: Prepare solutions of at least 5-6 commercially available compounds with a range of known logP values (e.g., from -1 to +5).
-
Sample Preparation: Dissolve test compounds and standards in a suitable solvent (e.g., DMSO or mobile phase) at a concentration of ~1 mg/mL.
-
Chromatographic Run: Inject each standard and test compound onto the column and record the retention time (tᵣ).
-
Data Analysis:
-
Calculate the capacity factor (k) for each compound: k = (tᵣ - t₀) / t₀, where t₀ is the column dead time.
-
Plot log(k) versus the known logP values for the calibration standards.
-
Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Use the log(k) values of the test compounds to calculate their experimental logP values using the regression equation.
-
Electronic Effects: Basicity (pKa) and Ring Reactivity
The electronic nature of the oxazole ring and its substituents dictates the molecule's ionization state (pKa) and its reactivity towards metabolic enzymes and biological targets.
Basicity of the Oxazole Ring
The oxazole ring is a weak base due to the lone pair of electrons on the sp²-hybridized nitrogen atom at the 3-position.[5] The conjugate acid of unsubstituted oxazole has a pKa of approximately 0.8, making it significantly less basic than its imidazole counterpart (pKa ≈ 7).[22][23] This low basicity means that at physiological pH (~7.4), the oxazole ring will be overwhelmingly in its neutral, unprotonated form.
Influence of Substituents on pKa: The basicity of the nitrogen atom can be tuned by substituents, following classical electronic principles:
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) groups increase the electron density on the ring system through inductive or resonance effects, making the nitrogen lone pair more available for protonation and thus increasing the pKa (stronger base).[24]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -F) pull electron density away from the ring, decreasing the basicity of the nitrogen and lowering the pKa (weaker base).[25] The position of the substituent is critical; an EDG at C2 will have a more potent effect on the basicity of N3 than one at C5.
Reactivity of the Substituted Oxazole Ring
The electronic properties of substituents also govern the chemical reactivity of the oxazole ring itself, which can be a predictor of potential metabolic pathways or covalent interactions.
-
Electrophilic Substitution: The oxazole ring is susceptible to electrophilic attack, primarily at the C5 position. This reaction is greatly accelerated by the presence of electron-donating groups on the ring.[3][5][22]
-
Nucleophilic Substitution: Nucleophilic attack on the oxazole ring is generally difficult. However, it can occur at the C2 position if a good leaving group (e.g., a halogen) is present, a reaction that is facilitated by electron-withdrawing groups that make the ring more electron-deficient.[3][5][22]
-
Deprotonation: The hydrogen atom at the C2 position is the most acidic and can be removed by a strong base.[3][22] This anion can then be used for further synthetic modifications.
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a fundamental property that determines how a drug can be formulated for administration and how well it is absorbed in the gastrointestinal tract. Poor solubility is a leading cause of failure for promising drug candidates.
Influence of Substituents on Oxazole Solubility: Solubility is intrinsically linked to lipophilicity and hydrogen bonding capacity.
-
Lipophilicity: As discussed, increasing lipophilicity by adding large, non-polar substituents will generally decrease aqueous solubility.[15]
-
Hydrogen Bonding: Introducing functional groups that can act as hydrogen bond donors or acceptors (e.g., -OH, -NH₂, amides) is a classic strategy to improve solubility.
-
Ionization: The most effective way to enhance solubility is by introducing an ionizable group. An oxazole substituted with a basic amine will have significantly higher solubility in the acidic environment of the stomach (where it is protonated) than in the neutral pH of the intestine. Conversely, an acidic substituent like a carboxylic acid will be more soluble at higher pH.
-
Crystal Packing: It is crucial to remember that solubility is also dependent on the solid-state properties of the compound. Strong intermolecular interactions in the crystal lattice can lead to high melting points and poor solubility, even for relatively polar molecules.
A 2020 study comparing 2-aminothiazoles and 2-aminooxazoles found that the oxazole analogues had slightly lower, but still useful, kinetic solubility in both water and phosphate-buffered saline (PBS).[26] This highlights that subtle changes to the core heterocycle can impact this critical property.
Metabolic Stability: Designing for an Optimal Half-Life
Metabolic stability determines the persistence of a drug in the body. While very high stability can lead to accumulation and toxicity, very low stability results in rapid clearance, poor bioavailability, and a short duration of action.[27] The goal is to design molecules with a controlled and predictable metabolic profile.
Metabolic Pathways of Oxazoles: The oxazole ring itself is relatively stable but can be subject to oxidative metabolism.[3] More commonly, metabolic transformations occur on the substituents attached to the ring. Aromatic rings are frequent targets for cytochrome P450 (CYP) enzymes, leading to hydroxylation. Alkyl groups can also be hydroxylated at their terminal or benzylic positions.
Improving Metabolic Stability through Substitution:
-
Bioisosteric Replacement: The oxazole ring is often used to replace metabolically weak functionalities. For example, replacing a benzyl amide, which is prone to metabolism, with an oxazole ring was shown to significantly increase stability in liver microsomes.[27]
-
Blocking Metabolic "Soft Spots": If a particular position on a substituent (e.g., a para-position on a phenyl ring) is identified as a site of metabolism, it can be "blocked" with a group that is resistant to oxidation, such as a fluorine atom.[27]
-
Modulating Electronics: The susceptibility of a ring to oxidation is related to its electron density. In general, heterocycles with higher-energy highest occupied molecular orbitals (HOMO) are more easily oxidized.[27] Introducing nitrogen atoms into an aromatic ring (e.g., replacing a phenyl with a pyridyl) tends to lower the HOMO energy and increase metabolic stability.[27] This principle can be applied to the substituents on the oxazole core.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This is a standard, high-throughput assay to assess Phase I metabolic stability early in the drug discovery process.[26][27]
Principle: The test compound is incubated with human liver microsomes, which contain a high concentration of CYP enzymes. The reaction is initiated by adding the cofactor NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS.
Caption: Workflow for an in vitro metabolic stability assay using HLM.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled Human Liver Microsomes (HLM) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add buffer, HLM (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH solution.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated microsomal proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.
-
-
Data Calculation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is determined by linear regression.
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.
-
Conclusion
The oxazole ring is a privileged scaffold in drug discovery due to its robust chemical nature and its capacity for fine-tuning through substitution. A deep understanding of how substituents at the C2, C4, and C5 positions modulate the core physicochemical properties—lipophilicity, electronic character, solubility, and metabolic stability—is essential for medicinal chemists. By systematically evaluating these properties using the high-throughput experimental and in silico methods described, researchers can accelerate the design-make-test-analyze cycle. This rational, data-driven approach enables the optimization of oxazole-based compounds, transforming them from simple heterocyclic scaffolds into highly effective and developable therapeutic agents.
References
- 1. grokipedia.com [grokipedia.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 7. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. acdlabs.com [acdlabs.com]
- 12. Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxazole | 288-42-6 [chemicalbook.com]
- 14. Oxazole CAS#: 288-42-6 [m.chemicalbook.com]
- 15. Highly lipophilic benzoxazoles with potential antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and anticancer evaluation of new lipophilic 1,2,4 and 1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Oxazole - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Bromophenyl)oxazole
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(2-Bromophenyl)oxazole. As a halogenated aromatic heterocyclic compound, its handling and disposal are governed by stringent regulations to protect laboratory personnel and the environment. This document moves beyond a simple checklist, delving into the scientific rationale behind each procedural step to ensure a culture of safety and regulatory adherence in your laboratory.
Part 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally analogous compounds—such as other brominated phenyls and oxazole derivatives—allow for a robust risk assessment.
The primary hazards are associated with irritation and potential toxicity, characteristic of many halogenated organic compounds.[1][2]
Table 1: Inferred Hazard Profile of this compound
| Hazard Class | Description | Precautionary Action |
|---|---|---|
| Skin Irritation | Expected to cause skin irritation upon contact.[2][3] | Avoid all skin contact. Wear appropriate chemical-resistant gloves and a lab coat. |
| Eye Irritation | Expected to cause serious eye irritation.[2][3] | Wear chemical safety goggles and, if splashing is possible, a face shield. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust or aerosol.[2][3] | Handle exclusively within a certified chemical fume hood. |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. Discharge into drains or the environment must be strictly avoided.[4] | Collect all waste streams for proper hazardous waste disposal. |
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this compound is classified as a halogenated organic compound .[5][6] This classification mandates specific disposal pathways and prohibits land disposal without prior treatment.
Part 2: Personal Protective Equipment (PPE) Protocol
A non-negotiable aspect of handling this compound is the consistent use of appropriate PPE. The following equipment is mandatory when handling this compound in any form (pure, in solution, or as waste).
-
Eye and Face Protection: Chemical safety goggles approved under NIOSH, ANSI, or EN 166 standards. A full-face shield is required when there is a risk of splashing.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before each use and disposed of as contaminated solid waste after handling is complete.[4]
-
Body Protection: A flame-resistant lab coat or a chemically resistant apron worn over appropriate laboratory attire (long pants, closed-toe shoes).[1]
-
Respiratory Protection: All handling of this compound must be performed inside a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[1]
Part 3: Waste Disposal Workflow
The cardinal rule for the disposal of this compound is waste segregation . Halogenated organic waste streams must be kept separate from non-halogenated streams.[7][8] This is because the disposal methods, particularly incineration, are different, and co-mingling can result in regulatory fines and increased disposal costs.[8]
The following diagram outlines the decision-making process for proper waste segregation and disposal.
Caption: Waste Disposal Decision Workflow for this compound.
Step-by-Step Disposal Protocol:
-
Container Preparation:
-
Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. The container must be made of a material compatible with the waste (e.g., polyethylene for solvents).
-
The container must be clearly labeled with the words "Hazardous Waste" and a complete list of its contents, including the full chemical name: "this compound" .[1][7] Do not use abbreviations.
-
Label the container before adding any waste to it.[7]
-
-
Segregation and Collection:
-
Unused or Expired Chemical (Solid): Carefully transfer the solid this compound into the designated "Halogenated Organic Solid Waste" container.
-
Contaminated Lab Debris (Solid): Dispose of all items that have come into contact with the chemical, such as gloves, weighing paper, pipette tips, and contaminated wipes, into the same "Halogenated Organic Solid Waste" container.
-
Solutions and Rinsates (Liquid): If the compound was used in a solution, collect all of the solution in a designated "Halogenated Organic Liquid Waste" container. Use a minimal amount of a suitable solvent (e.g., acetone, ethanol) to rinse any contaminated glassware. This rinsate is also hazardous and must be collected in the same liquid waste container.[1] Do not pour any amount down the drain. [8]
-
-
Waste Storage:
-
All waste containers must be kept tightly sealed at all times, except when actively adding waste.[7][9] This is a common EPA violation and is critical for preventing spills and vapor exposure.
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10] The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the waste container is within a secondary containment bin to mitigate potential leaks.
-
-
Final Disposal:
-
Once the waste container is full, or if waste generation is complete, contact your institution's EHS department to arrange for a hazardous waste pickup.[11]
-
Do not attempt to dispose of the chemical waste yourself. Final disposal must be handled by a licensed hazardous waste management company in accordance with all federal, state, and local regulations.[12]
-
Part 4: Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don PPE: Before attempting any cleanup, don the full PPE as described in Part 2.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with a dry, inert material like sand or vermiculite to prevent the powder from becoming airborne. Carefully sweep the material into a sealable container.[2]
-
For Liquid Spills: Use an absorbent spill pad or inert material to absorb the spill. Work from the outside of the spill inward.
-
-
Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a new, properly labeled "Halogenated Organic Solid Waste" container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the rinsate as halogenated liquid waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policies.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally responsible laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. aksci.com [aksci.com]
- 4. acrospharma.co.kr [acrospharma.co.kr]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. View Document - California Code of Regulations [govt.westlaw.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. pfw.edu [pfw.edu]
- 10. epa.gov [epa.gov]
- 11. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 12. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
<Preamble > This guide provides essential safety and logistical information for the handling and disposal of 4-(2-Bromophenyl)oxazole, a halogenated heterocyclic compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. While comprehensive toxicological data for this specific compound is limited, its chemical structure necessitates a cautious approach.
Given the potential hazards associated with halogenated organic compounds, a robust PPE protocol is mandatory.[1][2][3][4] The minimum required PPE for handling this compound is outlined below.
| PPE Component | Specification | Justification |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashes.[2] | Protects against accidental splashes that could cause serious eye irritation or damage.[3][4] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 4 mil thickness). Double-gloving is recommended for prolonged handling. | Provides a barrier against skin contact, which can cause irritation.[1][3] Gloves must be inspected before use.[1] |
| Body Protection | A flame-resistant laboratory coat.[2] | Protects skin and personal clothing from spills and contamination.[1][3] |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated chemical fume hood.[1] | For larger quantities or in situations with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary to prevent respiratory tract irritation.[3][4] |
Part 2: Operational Plan - A Step-by-Step Protocol for Safe Handling
A structured workflow is crucial to minimize the risk of exposure and accidents. All handling of this compound should be performed within a certified chemical fume hood.[5]
Caption: A stepwise workflow for the safe handling of this compound.
Part 3: Disposal Plan - Ensuring a Safe and Compliant Waste Stream
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[5] Halogenated organic waste must be segregated from non-halogenated waste streams.[5][6][7][8]
Caption: A workflow outlining the correct procedure for disposing of waste containing this compound.
By diligently following these procedures, you contribute to a safer research environment for yourself and your colleagues. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's safety guidelines before commencing any work.
References
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 3. aksci.com [aksci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. ethz.ch [ethz.ch]
- 8. uakron.edu [uakron.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
